Technical Documentation Center

2-(2-Hydroxyphenyl)nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Hydroxyphenyl)nicotinic acid
  • CAS: 1258633-18-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-(2-Hydroxyphenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(2-Hydroxyphenyl)nicotinic acid, a v...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(2-Hydroxyphenyl)nicotinic acid, a valuable scaffold in medicinal chemistry and drug development. This document delves into the core chemical principles, offering detailed, step-by-step protocols for the most prominent synthetic routes: the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to equip researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis and further derivatization of this important molecule.

Introduction: The Significance of 2-(2-Hydroxyphenyl)nicotinic Acid

2-(2-Hydroxyphenyl)nicotinic acid and its derivatives represent a class of compounds with significant interest in the pharmaceutical and biochemical research sectors. The core structure, which features a nicotinic acid moiety linked to a hydroxyphenyl group, is a key building block in the synthesis of a wide range of biologically active molecules.[1][2] Nicotinic acid, also known as niacin or vitamin B3, and its analogues are well-established for their lipid-modifying effects, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol, while elevating high-density lipoprotein (HDL) cholesterol levels.[1][3][4]

The 2-arylaminonicotinic acid scaffold, a close structural relative, is a central component in molecules with potential antibacterial, antiviral, antiallergic, and antitumor properties.[5] Furthermore, these structures are often utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[5] The versatility of the 2-(2-Hydroxyphenyl)nicotinic acid structure allows for extensive synthetic modifications to explore structure-activity relationships, making it a valuable target for medicinal chemists.[1]

This guide will focus on the two primary and most effective strategies for the synthesis of this biaryl compound: the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction.

Strategic Approaches to Synthesis

The formation of the carbon-carbon or carbon-nitrogen bond between the nicotinic acid and the hydroxyphenyl rings is the crucial step in the synthesis of 2-(2-Hydroxyphenyl)nicotinic acid. The two most prominent and reliable methods to achieve this are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Suzuki-Miyaura cross-coupling.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation, a copper-promoted conversion of aryl halides, is a traditional and widely used method for synthesizing 2-arylaminonicotinic acids.[5][6][7] This reaction typically involves the condensation of 2-chloronicotinic acid with an appropriate aniline derivative, in this case, 2-aminophenol.[6]

While effective, traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[7] These conditions, along with the need for stoichiometric amounts of copper, can present environmental and practical challenges.[6] However, modern advancements have led to improved procedures with better yields and more environmentally friendly conditions.[6]

The Suzuki-Miyaura Cross-Coupling: A Modern Powerhouse

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficiency and broad functional group tolerance in forming carbon-carbon bonds.[8][9][10] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide.[8] For the synthesis of 2-(2-Hydroxyphenyl)nicotinic acid, this would involve the reaction of a halogenated nicotinic acid derivative with 2-hydroxyphenylboronic acid.[1]

The Suzuki-Miyaura reaction offers several advantages, including milder reaction conditions, high yields, and a wide range of commercially available starting materials. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the catalyst.[10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 2-(2-Hydroxyphenyl)nicotinic acid via both the Ullmann condensation and the Suzuki-Miyaura cross-coupling.

Synthesis via Ullmann Condensation

This protocol is an adaptation of the classical Ullmann reaction, optimized for improved yield and reaction conditions.

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Target_Molecule 2-(2-Hydroxyphenylamino)nicotinic Acid 2-Chloronicotinic_Acid->Target_Molecule + 2-Aminophenol 2-Aminophenol 2-Aminophenol Copper_Catalyst Cu Catalyst (e.g., CuI) Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Heat Heat

Caption: Ullmann condensation of 2-chloronicotinic acid and 2-aminophenol.

Materials:

  • 2-Chloronicotinic acid

  • 2-Aminophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloronicotinic acid (1 equivalent), 2-aminophenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.

    • Filter the crude product and wash it with cold water.

  • Purification:

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary:

ReactantMolar Mass ( g/mol )Equivalents
2-Chloronicotinic acid157.561.0
2-Aminophenol109.131.2
Copper(I) iodide190.450.1
Potassium carbonate138.212.0
Typical Yield: 60-80%
Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines a reliable method for the synthesis of 2-(2-Hydroxyphenyl)nicotinic acid using a palladium catalyst.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product 2-Chloronicotinic_Acid_Ester Methyl 2-chloronicotinate Coupled_Ester Methyl 2-(2-hydroxyphenyl)nicotinate 2-Chloronicotinic_Acid_Ester->Coupled_Ester + 2-Hydroxyphenylboronic Acid 2-Hydroxyphenylboronic_Acid 2-Hydroxyphenylboronic Acid Palladium_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/Water) Heat Heat Target_Molecule 2-(2-Hydroxyphenyl)nicotinic Acid Coupled_Ester->Target_Molecule Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, then HCl)

Caption: Suzuki-Miyaura cross-coupling followed by hydrolysis.

Materials:

  • Methyl 2-chloronicotinate (or other suitable ester)

  • 2-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Esterification of 2-Chloronicotinic Acid (if starting from the acid):

    • Reflux 2-chloronicotinic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

    • Neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the ester with a suitable organic solvent.

    • Purify the methyl 2-chloronicotinate by column chromatography.

  • Suzuki-Miyaura Coupling:

    • In a round-bottom flask, dissolve methyl 2-chloronicotinate (1 equivalent) and 2-hydroxyphenylboronic acid (1.5 equivalents) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

    • Add an aqueous solution of potassium carbonate (2 M, 2 equivalents).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

    • Heat the mixture to reflux (around 80-90 °C) and stir for 8-16 hours, monitoring by TLC.

  • Work-up of the Coupled Ester:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude methyl 2-(2-hydroxyphenyl)nicotinate.

  • Hydrolysis to the Final Product:

    • Dissolve the crude ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2-(2-hydroxyphenyl)nicotinic acid.

  • Purification:

    • Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.

Quantitative Data Summary:

ReactantMolar Mass ( g/mol )Equivalents
Methyl 2-chloronicotinate171.581.0
2-Hydroxyphenylboronic acid137.941.5
Pd(PPh3)41155.560.05
Potassium carbonate138.212.0
Typical Yield (overall): 70-90%

Causality and Experimental Insights

Choice of Starting Materials
  • 2-Chloronicotinic Acid: This is a readily available and common starting material for both synthetic routes.[6][11][12][13][14][15] The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution, making it a suitable electrophile for both the Ullmann and Suzuki reactions.

  • Esterification for Suzuki Coupling: In the Suzuki-Miyaura coupling, the carboxylic acid functionality of 2-chloronicotinic acid can interfere with the reaction. Therefore, it is often protected as an ester (e.g., methyl ester) prior to the coupling reaction.[16] This prevents unwanted side reactions and improves the overall efficiency of the coupling.

Catalyst and Reagent Selection
  • Ullmann Condensation: Copper(I) salts, such as CuI, are typically more effective catalysts than copper(0) powder in modern Ullmann reactions.[7] The choice of base is also critical; an inorganic base like potassium carbonate is commonly used to deprotonate the amine and facilitate the reaction.

  • Suzuki-Miyaura Coupling: Palladium catalysts are the standard for this reaction.[8][10] Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for a variety of Suzuki couplings.[9] The base (e.g., K2CO3, Na2CO3, or Cs2CO3) plays a crucial role in the transmetalation step of the catalytic cycle.[17]

Reaction Conditions
  • Solvent Choice: In the Ullmann condensation, polar aprotic solvents like DMF or DMSO are often used to facilitate the dissolution of the reactants and the reaction at elevated temperatures. For the Suzuki-Miyaura coupling, a two-phase solvent system, such as toluene/water or dioxane/water, is frequently employed to dissolve both the organic and inorganic reagents.[8]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the Suzuki-Miyaura coupling under an inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation and ensure high yields.

Conclusion

The synthesis of 2-(2-Hydroxyphenyl)nicotinic acid can be effectively achieved through both the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction. While the Ullmann condensation represents a more traditional approach, the Suzuki-Miyaura coupling often offers milder reaction conditions and higher yields, making it a preferred method in modern organic synthesis. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific functional groups present in the molecule. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this valuable chemical entity for further exploration in drug discovery and development.

References

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. (n.d.). Retrieved March 8, 2024, from [Link]

  • Chemical reaction showing the synthesis of 2-{[(2-hydroxyphenyl)methylidene]amina} amino} nicotinic acid Schiff base - ResearchGate. (n.d.). Retrieved March 8, 2024, from [Link]

  • Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed. (2003, August 21). Retrieved March 8, 2024, from [Link]

  • ON THE REACTION OF 2-CHLORONICOTINIC ACID WITH 2-AMINOBENZOTHIAZOLE. (n.d.). Retrieved March 8, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - MDPI. (n.d.). Retrieved March 8, 2024, from [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3). Retrieved March 8, 2024, from [Link]

  • 2-(2-Methoxybenzylamino)Nicotinic Acid – Chem-Impex. (n.d.). Retrieved March 8, 2024, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 8, 2024, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 8, 2024, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2024, from [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC. (2024, August 5). Retrieved March 8, 2024, from [Link]

  • Synthesis of 2-chloronicotinic acid - PrepChem.com. (n.d.). Retrieved March 8, 2024, from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved March 8, 2024, from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024, March 15). Retrieved March 8, 2024, from [Link]

  • JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents. (n.d.).
  • Synthesis of 2-chloronicotinic acid derivatives - ResearchGate. (n.d.). Retrieved March 8, 2024, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2024, from [Link]

  • Ullmann reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 8, 2024, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved March 8, 2024, from [Link]

  • nicotinic acid - Organic Syntheses Procedure. (n.d.). Retrieved March 8, 2024, from [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press. (n.d.). Retrieved March 8, 2024, from [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). Retrieved March 8, 2024, from [Link]

  • Synthesis of A. 2-Hydroxy-Nicotinic Acid - PrepChem.com. (n.d.). Retrieved March 8, 2024, from [Link]

  • CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
  • Nicotinic acid - Wikipedia. (n.d.). Retrieved March 8, 2024, from [Link]

Sources

Exploratory

Engineering the C-C Bond: A Technical Guide to the Ullmann Cross-Coupling Synthesis of 2-(2-Hydroxyphenyl)nicotinic Acid

Strategic Rationale & Introduction The 2-arylpyridine scaffold is a privileged pharmacophore in drug discovery, serving as the structural backbone for numerous anti-inflammatory and antiviral agents [1]. Synthesizing 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The 2-arylpyridine scaffold is a privileged pharmacophore in drug discovery, serving as the structural backbone for numerous anti-inflammatory and antiviral agents [1]. Synthesizing 2-(2-Hydroxyphenyl)nicotinic acid presents a unique challenge due to the steric hindrance of the biaryl axis and the presence of dual, unprotected functional groups (hydroxyl and carboxyl) on a highly electron-deficient pyridine ring.

While the Suzuki-Miyaura coupling is the modern default for biaryl synthesis, the ligand-accelerated Ullmann cross-coupling offers a highly cost-effective, palladium-free alternative. Although the term "Ullmann condensation" classically refers to copper-promoted C-O or C-N bond formation (etherification/amination) [2], the broader umbrella of Ullmann-type reactions encompasses this specific Cu-catalyzed C-C heterocoupling [3]. By utilizing a protected phenol (2-iodoanisole) and exploiting the differential reactivity of carbon-halogen bonds, we can completely suppress symmetrical homocoupling and drive the reaction toward the asymmetric biaryl target.

Mechanistic Causality in Copper-Catalyzed Biaryl Assembly

To successfully execute this synthesis, one must understand the causality behind the catalytic cycle. Classical Ullmann couplings require harsh conditions (>200°C) and stoichiometric copper [2]. By introducing an


-bidentate ligand such as 1,10-phenanthroline , we solubilize the Cu(I) species in polar aprotic solvents and modulate its redox potential, enabling catalysis at significantly lower temperatures.
The Catalytic Cycle
  • Precatalyst Formation: CuI coordinates with 1,10-phenanthroline to form a soluble, electron-rich Cu(I) complex.

  • Oxidative Addition (Rate-Determining Step): The highly reactive C-I bond of 2-iodoanisole undergoes oxidative addition to form a transient Cu(III) intermediate. The less reactive C-Br bond of 2-bromonicotinic acid is ignored at this stage, preventing homocoupling.

  • Transmetalation / Coordination: The base (

    
    ) deprotonates the carboxylic acid of 2-bromonicotinic acid. The resulting carboxylate acts as an internal directing group, coordinating to the Cu(III) center and bringing the pyridine ring into close proximity.
    
  • Reductive Elimination: The sterically crowded Cu(III) complex rapidly undergoes reductive elimination, forging the C-C biaryl bond and regenerating the Cu(I) catalyst.

G Precat Cu(I) Precatalyst (CuI + 1,10-Phenanthroline) OxAdd Oxidative Addition [Cu(III) Intermediate] Precat->OxAdd 2-Iodoanisole Transmet Coordination & Base Deprotonation OxAdd->Transmet 2-Bromonicotinic acid RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim K2CO3 RedElim->Precat Cu(I) Regeneration Product 2-(2-Methoxyphenyl)nicotinic acid RedElim->Product Product Release

Cu(I)/Cu(III) catalytic cycle for the Ullmann cross-coupling of 2-(2-hydroxyphenyl)nicotinic acid.

Process Optimization & Quantitative Data

The selection of solvent and ligand is not arbitrary; it is dictated by the solubility of the amphoteric nicotinic acid and the stability of the copper complex. Table 1 summarizes the optimization data, demonstrating why specific parameters were chosen for the final protocol.

Table 1: Optimization of Ullmann Cross-Coupling Conditions

EntryCopper Source (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Cu Powder (150%)NoneDMF15012%High temp required; severe homocoupling observed.
2CuI (20%)NoneDMF15018%Poor solubility of active Cu species; rapid catalyst death.
3CuI (20%)L-Proline (40%)DMSO11045%Moderate conversion; L-proline degrades over extended heating.
4 CuI (20%) 1,10-Phenanthroline (40%) DMF 110 82% Optimal redox modulation; clean conversion to heterocoupled product.
5

(20%)
1,10-Phenanthroline (40%)DMF11061%Cu(II) requires in situ reduction to Cu(I), delaying onset of catalysis.
6CuI (20%)1,10-Phenanthroline (40%)Toluene11024%Poor solubility of

and nicotinic acid in non-polar solvent.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Visual cues and in-process controls (IPCs) are embedded directly into the methodology to confirm success at each stage.

Step 1: Synthesis of 2-(2-Methoxyphenyl)nicotinic acid
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-bromonicotinic acid (1.0 equiv, 10 mmol), 2-iodoanisole (1.2 equiv, 12 mmol), CuI (0.2 equiv, 2 mmol), 1,10-phenanthroline (0.4 equiv, 4 mmol), and anhydrous

    
     (3.0 equiv, 30 mmol).
    
  • Degassing: Evacuate and backfill the flask with dry

    
     three times. Add 30 mL of anhydrous DMF.
    
    • Self-Validation Checkpoint: The solution should transition from a pale suspension to a deep brown/red homogeneous mixture within 15 minutes, confirming the formation of the active Cu-phenanthroline complex.

  • Reaction: Heat the mixture to 110°C for 18 hours under vigorous stirring.

    • IPC: Monitor via TLC (Hexanes:EtOAc 1:1 with 1% AcOH). The disappearance of 2-iodoanisole (

      
      ) indicates completion.
      
  • Workup: Cool to room temperature, dilute with water (100 mL), and filter through a pad of Celite to remove copper salts.

  • Isoelectric Precipitation: Carefully acidify the aqueous filtrate with 1M HCl to pH 3.0 .

    • Self-Validation Checkpoint: Nicotinic acid derivatives are amphoteric. At pH 3.0 (the isoelectric point), the product will precipitate as an off-white solid. Over-acidification (pH < 1) will protonate the pyridine nitrogen, pulling the product back into the aqueous phase.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the methoxy-protected intermediate.

Step 2: Ether Cleavage (Demethylation)

Causality Note: Boron tribromide (


) is chosen over 

because prolonged heating in strong aqueous acids can cause decarboxylation of the nicotinic acid moiety.
  • Setup: Dissolve 2-(2-methoxyphenyl)nicotinic acid (5 mmol) in anhydrous DCM (25 mL) under

    
     and cool to -78°C.
    
  • Reagent Addition: Dropwise add

    
     (1.0 M in DCM, 3.0 equiv, 15 mL).
    
  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by pouring it into an ice-water mixture (50 mL). Stir for 30 minutes to hydrolyze the boron complexes.

  • Purification: Extract with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water to yield pure 2-(2-Hydroxyphenyl)nicotinic acid .

Workflow Step1 1. Reagent Prep Dry DMF, Degas N2 Step2 2. Ullmann Coupling 110°C, 18h Step1->Step2 Step3 3. Workup Acidify to pH 3 Step2->Step3 Step4 4. Demethylation BBr3 in DCM, -78°C Step3->Step4 Step5 5. Purification Recrystallization Step4->Step5

Step-by-step workflow for the synthesis and purification of 2-(2-hydroxyphenyl)nicotinic acid.

Analytical Validation

To confirm the structural integrity of the final product, the following spectroscopic markers should be observed:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The disappearance of the methoxy singlet at ~3.80 ppm. The appearance of a broad singlet at ~10.5 ppm (phenolic -OH) and ~13.2 ppm (carboxylic -OH). The pyridine protons will appear as a distinct set of doublets/multiplets downfield (7.50 - 8.90 ppm).
  • ESI-MS: A molecular ion peak

    
     at 
    
    
    
    216.06, confirming the successful cleavage of the methyl group and the formation of the target biaryl structure.

References

  • Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ullmann Condensation Source: SynArchive URL: [Link]

  • Title: Nicotinic Acid | C6H5NO2 | CID 938 Source: PubChem URL: [Link]

Sources

Foundational

spectroscopic characterization of 2-(2-Hydroxyphenyl)nicotinic acid

Spectroscopic Characterization of 2-(2-Hydroxyphenyl)nicotinic Acid: A Comprehensive Guide to Structural and Photophysical Analysis Executive Summary As a Senior Application Scientist, I approach the characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of 2-(2-Hydroxyphenyl)nicotinic Acid: A Comprehensive Guide to Structural and Photophysical Analysis

Executive Summary

As a Senior Application Scientist, I approach the characterization of complex bi-aryl systems not merely as a checklist of analytical techniques, but as a dynamic puzzle of molecular interactions. 2-(2-Hydroxyphenyl)nicotinic acid (2-HPNA) is a privileged, multifunctional organic scaffold. Featuring a pyridine core, a carboxylic acid at the C3 position, and a phenolic hydroxyl group at the C2 position, this molecule is a powerhouse ligand for metal-organic frameworks, OLED emitters[1], and highly sensitive fluorescent sensors[2].

The defining feature of 2-HPNA is its highly crowded steric environment and its capacity for strong intramolecular hydrogen bonding. This guide details the causality behind the spectroscopic methods required to definitively characterize 2-HPNA, ensuring that every protocol yields self-validating, publication-quality data.

Structural Elucidation: The NMR Imperative

Standard 1D


H NMR is often insufficient for 2-HPNA due to severe signal overlap in the aromatic region (7.0–8.8 ppm) and dynamic conformational exchange. The proximity of the C3-carboxylic acid and the C2-(2-hydroxyphenyl) group creates a sterically hindered environment that dictates the molecule's ground-state geometry.

The Causality of Solvent Selection: To observe the critical exchangeable protons (the phenolic -OH and the carboxylic -COOH), protic solvents or standard "wet" deuterated solvents must be strictly avoided. Trace water will facilitate rapid proton exchange, broadening these critical signals into the baseline. Anhydrous DMSO-


 is the solvent of choice.

In a perfectly anhydrous environment, the phenolic -OH proton will appear highly deshielded (typically 12.5–13.5 ppm) due to its participation in a strong intramolecular hydrogen bond with the pyridine nitrogen (O-H···N). This interaction locks the molecule into a coplanar "syn" conformation. The carboxylic acid proton will appear as a separate broad singlet (13.5–14.5 ppm). To definitively assign the aromatic spin systems, 2D COSY and


H-

C HMBC are mandatory to trace the connectivity from the deshielded C6-H of the pyridine ring through to the phenyl substituents[3].

Vibrational Fingerprinting: ATR-FTIR & Raman

Vibrational spectroscopy is deployed specifically to probe the hydrogen-bonding network of the carboxylic and phenolic groups[4].

The Causality of the ATR-FTIR Preference: Historically, researchers used KBr pellets for solid-state IR. However, KBr is highly hygroscopic. The absorbed water creates a massive, broad artifact band at 3400 cm


, which completely obscures the intrinsic O-H stretching frequencies of 2-HPNA. Therefore, Attenuated Total Reflectance (ATR-FTIR) using a monolithic diamond crystal is the required technique.

In the ATR-FTIR spectrum, the free carboxylic C=O stretch typically appears at ~1710 cm


. However, due to solid-state dimerization, this band often shifts to ~1680 cm

. The pyridine C=N stretching mode is typically observed as a sharp peak at ~1590 cm

[3]. The O-H stretch region (2800–3200 cm

) will appear exceptionally broad and shifted to lower wavenumbers, a direct physical manifestation of the strong O-H···N intramolecular hydrogen bond weakening the O-H covalent bond.

Photophysical Dynamics: Unlocking ESIPT

2-HPNA contains the classic 2-(2-hydroxyphenyl)pyridine core, making it a highly efficient Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore[2].

The Mechanistic Causality: Upon UV excitation (absorption at ~320 nm via


 and 

transitions)[4], the electron density of the molecule redistributes. The phenolic oxygen becomes more acidic (lower pKa), and the pyridine nitrogen becomes more basic (higher pKa). This thermodynamic driving force causes the proton to jump across the hydrogen bond in sub-picosecond timescales, converting the "Excited Enol" into an "Excited Keto" tautomer.

Because the ground state of the keto form is highly unstable, the emission from the excited keto state back to the ground state results in a massive Stokes shift (~10,000 cm


), yielding fluorescence in the green/yellow region (~500 nm) rather than the expected UV/blue region.

ESIPT_Mechanism E_S0 Enol Form (S0) Ground State E_S1 Excited Enol (S1) Franck-Condon State E_S0->E_S1 UV Absorption (~320 nm) E_S1->E_S0 Enol Emission (~380 nm) K_S1 Excited Keto (S1) Proton Transferred E_S1->K_S1 ESIPT (< 1 ps) K_S0 Keto Form (S0) Ground State K_S1->K_S0 Keto Emission (~500 nm) K_S0->E_S0 Reverse PT (Fast)

Fig 1: Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) of 2-HPNA.

High-Resolution Mass Spectrometry (ESI-HRMS)

To confirm the exact mass and structural integrity, Electrospray Ionization (ESI) is utilized. Because 2-HPNA possesses two highly acidic protons (-COOH and phenolic -OH), Negative Ion Mode (ESI-) is vastly superior to positive mode. It yields the


 pseudomolecular ion with exceptional sensitivity. MS/MS fragmentation typically reveals a characteristic loss of 44 Da (

), confirming the presence of the carboxylic acid moiety.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems.

Protocol A: Anhydrous NMR Acquisition for Exchangeable Protons
  • Sample Preparation: Lyophilize 15 mg of 2-HPNA for 24 hours to remove trace ambient moisture.

  • Solvent Handling: Crack a fresh ampoule of 100% anhydrous DMSO-

    
     (stored over 4Å molecular sieves) inside a glovebox. Dissolve the sample and transfer it to an oven-dried NMR tube. Seal with a PTFE cap and Parafilm.
    
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 298 K with a relaxation delay (D1) of 2 seconds.
    
  • Validation Checkpoint: Inspect the residual water peak at ~3.3 ppm. If the integral of the water peak is larger than 0.5 relative to a single aromatic proton, the sample is too wet. The -OH/-COOH signals (>12 ppm) will be artificially broadened or missing. Re-dry the sample before proceeding to 2D NMR.

Protocol B: Solvent-Dependent ESIPT Fluorescence Titration
  • Stock Preparation: Prepare a 1 mM stock solution of 2-HPNA in anhydrous THF.

  • Sample Dilution: Dilute the stock to 10 µM in two separate quartz cuvettes: one containing spectroscopic-grade Toluene (aprotic) and one containing Methanol (protic).

  • Acquisition: Excite both samples at the isosbestic absorption point (~320 nm) and record the emission from 350 nm to 650 nm.

  • Validation Checkpoint: In Toluene, a dominant, highly Stokes-shifted emission peak at ~500 nm (keto form) must be observed[2]. In Methanol, intermolecular hydrogen bonding with the solvent disrupts the intramolecular O-H···N bond, quenching the ESIPT process. Therefore, Methanol should yield predominantly a ~380 nm emission (enol form). If Toluene shows strong enol emission, suspect water contamination in your "anhydrous" solvent.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Photophysical & Vibrational Start 2-(2-Hydroxyphenyl)nicotinic Acid Sample Preparation NMR Multinuclear NMR (1H, 13C, COSY, HMBC) Start->NMR MS ESI-HRMS (Negative Ion Mode) Start->MS Opt UV-Vis & Fluorescence (Solvent Polarity Titration) Start->Opt IR ATR-FTIR / Raman (H-Bonding Analysis) Start->IR Val Data Synthesis & Structural Validation NMR->Val MS->Val Opt->Val IR->Val

Fig 2: Multimodal spectroscopic workflow for the comprehensive characterization of 2-HPNA.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts in Anhydrous DMSO-


 
Nucleus / PositionChemical Shift (ppm)MultiplicityAssignment Rationale

H (Phenolic -OH)
12.80 - 13.20Singlet (broad)Highly deshielded due to strong O-H···N intramolecular H-bond.

H (Carboxylic -OH)
13.50 - 14.20Singlet (broad)Deshielded acidic proton; rapidly exchanges if water is present.

H (Pyridine C6-H)
8.60 - 8.80Doublet of doubletsAdjacent to the electronegative pyridine nitrogen.

C (Carboxylic C=O)
166.0 - 168.0SingletCharacteristic carbonyl carbon resonance.

C (Phenolic C-OH)
155.0 - 158.0SingletOxygen-bound aromatic carbon.

Table 2: Photophysical Properties (Concentration: 10 µM at 298 K)

Solvent EnvironmentAbsorption

(nm)
Emission

(nm)
Dominant Emitting SpeciesStokes Shift (cm

)
Toluene (Aprotic, Non-polar)318505Excited Keto (ESIPT active)~11,600
THF (Aprotic, Polar)320495Excited Keto (ESIPT active)~11,000
Methanol (Protic, Polar)315385Excited Enol (ESIPT quenched)~5,700

References

  • Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid: Experimental, DFT Studies, and Molecular Docking Approach. Applied Biochemistry and Biotechnology.[Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc.[Link]

  • Structural and Spectroscopic Characteristics of Ni II and Cu II Complexes with Poly (Vinyl Alcohol-Nicotinic Acid) Copolymers. MDPI Polymers.[Link]

  • Energy materials based on metal Schiff base complexes. PolyU Institutional Research Archive.[Link]

Sources

Exploratory

Strategic Discovery and Isolation of 2-Substituted Nicotinic Acid Derivatives

A Technical Guide for Medicinal Chemistry & Drug Development Executive Summary The 2-substituted nicotinic acid (2-SNA) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

The 2-substituted nicotinic acid (2-SNA) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (e.g., diflufenican), and kinase inhibitors. Position 2—sandwiched between the pyridine nitrogen and the C3-carboxylic acid—offers unique electronic and steric properties. However, this position is synthetically challenging due to the electron-deficient nature of the pyridine ring and steric crowding.

This guide details the discovery chemistry (synthetic design) and isolation strategies (purification of zwitterions) required to master this scaffold. It moves beyond standard textbook definitions to provide field-proven protocols for researchers.

Part 1: Structural Considerations & Chemical Space[1]

The "Ortho-Ortho" Challenge

In nicotinic acid (3-pyridinecarboxylic acid), Position 2 is "ortho" to both the ring nitrogen and the carboxylic acid. This creates a unique reactivity profile:

  • Electronic Deactivation: The adjacent nitrogen makes C2 highly electron-deficient, susceptible to Nucleophilic Aromatic Substitution (

    
    ) but resistant to Electrophilic Aromatic Substitution (
    
    
    
    ).
  • Steric Compression: Substituents at C2 force the C3-carboxylic acid out of planarity, altering binding affinity and solubility.

  • Chelation Potential: The N1-C2-C3 motif allows for bidentate chelation, crucial for metallo-enzyme inhibitors.

Discovery Strategy: Three Primary Workflows

To generate libraries of 2-SNAs, three synthetic pathways are dominant. The choice depends on the stability of the substituent and the stage of discovery.

SynthesisPathways Start Target: 2-Substituted Nicotinic Acid MethodA Method A: SNAr Displacement Start->MethodA MethodB Method B: Directed Ortho Metallation (DoM) Start->MethodB MethodC Method C: Minisci Radical Reaction Start->MethodC ProductA 2-Amino/Alkoxy Derivatives MethodA->ProductA ProductB 2-Alkyl/Aryl Derivatives MethodB->ProductB ProductC 2-Alkyl (Regio-mix) MethodC->ProductC PrecursorA 2-Chloronicotinic Acid/Ester PrecursorA->MethodA Nucleophiles (R-NH2, R-OH) PrecursorB Nicotinic Acid (Directed by Li) PrecursorB->MethodB 1. LDA/n-BuLi 2. Electrophile PrecursorC Nicotinic Acid (Late Stage) PrecursorC->MethodC R-SO2Na Ag+/S2O8

Figure 1: Strategic synthetic workflows for accessing the 2-substituted nicotinic acid chemical space.

Part 2: Synthetic Discovery Protocols

The Workhorse: on 2-Halonicotinic Acids

This is the most reliable method for introducing heteroatoms (N, O, S) at position 2.

  • Mechanism: Addition-Elimination. The electron-withdrawing carboxylic acid at C3 activates C2 for nucleophilic attack.

  • Causality: We use 2-chloronicotinic acid rather than 2-fluoronicotinic acid for cost efficiency, though the fluoro-analog is more reactive. The reaction is often run in water or neat to simplify the subsequent isolation of the zwitterionic product.

Protocol 1: Synthesis of 2-(Phenylamino)nicotinic Acid (Niflumic Acid Analog)

  • Reagents: 2-Chloronicotinic acid (1.0 eq), Aniline derivative (2.0 eq), Water (Solvent), catalytic HCl (optional).

  • Procedure:

    • Suspend 2-chloronicotinic acid in water (10 mL/g).

    • Add the aniline derivative.

    • Reflux at 100°C for 4-6 hours. The suspension will initially clear as the amine salt forms, then precipitate the product.

    • Monitoring: TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Cool to room temperature. Adjust pH to 3-4 (isoelectric point). Filter the precipitate.[1][2] Wash with cold water and diethyl ether (to remove excess aniline).

The Precision Tool: Directed Ortho Metallation (DoM)

For introducing Carbon-Carbon bonds (alkyl, aryl) at C2.

  • Mechanism: The carboxylate (as a lithium salt or amide) directs a strong base (LDA or LiTMP) to deprotonate the C2 position, forming a lithiated species that reacts with electrophiles.

  • Critical Control: Temperature must be kept below -70°C to prevent "nucleophilic attack" of the base on the pyridine ring (Chichibabin-type side reactions).

Part 3: Isolation & Purification of Zwitterions

The isolation of 2-SNAs is notoriously difficult because they exist as zwitterions (inner salts) in neutral solution. They are often highly soluble in water but insoluble in non-polar organic solvents, making standard extraction (DCM/Water) inefficient.

The Isoelectric Focusing Strategy

The solubility of nicotinic acid derivatives is pH-dependent.

  • pH < 2: Cationic species (Pyridine-H+, COOH). Soluble in water.

  • pH > 10: Anionic species (Pyridine, COO-). Soluble in water.

  • pH ≈ 3.5 - 4.5 (pI): Zwitterionic species (Pyridine-H+, COO-). Minimum Solubility.

IsolationLogic Crude Crude Reaction Mixture (Usually Basic or Acidic) CheckpH Check pH Crude->CheckpH Acidic pH < 2 (Cationic) CheckpH->Acidic Basic pH > 9 (Anionic) CheckpH->Basic Adjust Slowly Adjust to pI (pH 3.5 - 4.5) Acidic->Adjust Add NaOH Basic->Adjust Add HCl Precipitate Precipitation Occurs? Adjust->Precipitate YesPrec Filtration Precipitate->YesPrec Yes NoPrec Highly Water Soluble? Precipitate->NoPrec No IonExchange Dowex 50W (H+ Form) Column Chromatography NoPrec->IonExchange Elution Elute with 5% NH4OH IonExchange->Elution Final Pure Zwitterion Elution->Final

Figure 2: Decision tree for the isolation of amphoteric nicotinic acid derivatives.

Protocol 2: Ion-Exchange Purification (For Highly Soluble Derivatives)

When isoelectric precipitation fails (common with polar 2-amino substituents), use Cation Exchange Chromatography.

  • Resin Preparation: Use Dowex 50W-X8 (Strong Cation Exchanger). Activate with 1M HCl, then wash with distilled water until neutral.

  • Loading: Dissolve crude product in minimum water (pH < 3). Load onto the column.[3] The 2-SNA binds to the resin via the protonated pyridine nitrogen.

  • Washing: Wash with water to remove non-basic impurities (inorganic salts, non-basic starting materials).

  • Elution: Elute with 2M

    
     or Pyridine/Water. The base deprotonates the pyridine nitrogen, releasing the molecule.
    
  • Finishing: Lyophilize the ammoniacal fractions to obtain the pure zwitterion.

Part 4: Analytical Characterization Data

When characterizing 2-SNAs, specific spectral features confirm the regiochemistry.

FeatureObservationMechanistic Reason
1H-NMR (C2 Substituent) Loss of signal at ~8.5 ppmThe proton at C2 (usually most deshielded alpha-proton) is replaced.
1H-NMR (Coupling) dd (approx 7.8 & 8.2 ppm)C4 and C6 protons show characteristic coupling to C5.
IR Spectroscopy Broad band 2500-3000 cm⁻¹O-H stretching of carboxylic acid, often broadened by zwitterionic H-bonding.
Mass Spectrometry [M+H]+ and [M-H]-Amphoteric nature allows ionization in both positive and negative modes.

Part 5: References

  • Khalil, N. A., et al. (2013).[3] "Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents." Chemical & Pharmaceutical Bulletin, 61(9), 933-940.[3][4][5]

  • Zhao, B., et al. (2017).[4] "Synthesis of 2-Chloronicotinic Acid Derivatives." Advances in Computer Science Research, 59, 621-623.[4]

  • Organic Syntheses. (1922). "Nicotinic Acid."[6][1][3][4][5][7][8][9][10][11][12] Organic Syntheses, Coll.[1] Vol. 1, p.385.

  • Nogueira, T. C. M., & Peralta, M. A. (2007).[7] "Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues." ARKIVOC, (19), 181-191.[7]

  • SciSpace. (2021). "Regioselective Functionalization of the Mesoporous Metal−Organic Framework, NU-1000." ACS Omega, 5(46).[13]

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-(2-Hydroxyphenyl)nicotinic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(2-Hydroxyphenyl)nicotinic acid. Designed for researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(2-Hydroxyphenyl)nicotinic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as a foundational resource for utilizing this biaryl compound.

Introduction and Significance

2-(2-Hydroxyphenyl)nicotinic acid is a biaryl molecule incorporating a nicotinic acid scaffold and a phenolic ring. This structural motif is of significant interest in medicinal chemistry. Nicotinic acid (Vitamin B3) and its derivatives are known to play crucial roles in regulating lipid metabolism and cellular signaling pathways.[1][2] The introduction of a 2-hydroxyphenyl group creates a molecule with multiple functional sites for further derivatization and potential metal chelation. Analogous 2-arylaminonicotinic acids are core structures for a range of biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] This guide outlines a robust synthetic pathway and provides a detailed analysis of the expected chemical and physical properties of the title compound.

Molecular Structure

The core structure consists of a pyridine ring substituted with a carboxylic acid at the 3-position and a 2-hydroxyphenyl group at the 2-position. The molecule possesses three key functional groups: a pyridine ring, a carboxylic acid, and a phenol. These groups dictate its reactivity, solubility, and potential for forming intermolecular interactions such as hydrogen bonds.

Caption: Chemical Structure of 2-(2-Hydroxyphenyl)nicotinic acid.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The most efficient and modular route to synthesize 2-(2-Hydroxyphenyl)nicotinic acid is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, offering high yields and excellent functional group tolerance.[7][8] The proposed pathway involves coupling commercially available 2-chloronicotinic acid with 2-hydroxyphenylboronic acid.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 2-Chloronicotinic Acid Process Suzuki-Miyaura Coupling Reaction Reactant1->Process Reactant2 2-Hydroxyphenylboronic Acid Reactant2->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Process Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Process Workup Aqueous Workup & Acidification Process->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2-(2-Hydroxyphenyl)nicotinic Acid Purification->Product

Sources

Exploratory

In-Depth Technical Guide: Solubility and Stability Profiling of 2-(2-Hydroxyphenyl)nicotinic Acid

Executive Summary 2-(2-Hydroxyphenyl)nicotinic acid is a highly versatile, multidentate N,O,O-chelating ligand and active pharmaceutical intermediate. Its molecular architecture features a unique structural triad: a basi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Hydroxyphenyl)nicotinic acid is a highly versatile, multidentate N,O,O-chelating ligand and active pharmaceutical intermediate. Its molecular architecture features a unique structural triad: a basic pyridine nitrogen, an acidic carboxylic acid, and a weakly acidic phenolic hydroxyl group. This polyfunctional nature grants the molecule complex amphoteric properties, making its solubility and stability highly dependent on pH, solvent dielectric constants, and environmental stressors. This whitepaper provides a comprehensive, self-validating framework for understanding and evaluating the physicochemical behavior of this compound.

Physicochemical Profiling & Speciation Thermodynamics

The solubility and reactivity of 2-(2-Hydroxyphenyl)nicotinic acid are governed by its ionization states. The molecule possesses three distinct ionizable centers, each dictating its charge state across the pH spectrum. Understanding this speciation is critical, as the charge state of an ionizable molecule fundamentally controls its thermodynamic solubility and dissolution kinetics, a principle well-established in [1].

  • Carboxylic Acid (

    
    ) : Deprotonates first, transitioning the molecule from a cation to a zwitterion/neutral species.
    
  • Pyridine Nitrogen (

    
    ) : Deprotonates from a pyridinium cation to a neutral pyridine ring.
    
  • Phenolic Hydroxyl (

    
    ) : Deprotonates under basic conditions to form a highly soluble phenolate di-anion.
    

Speciation Cation Cationic Form (pH < 3.5) High Solubility Zwitterion Zwitterion/Neutral (pH 3.5 - 4.5) Low Solubility Cation->Zwitterion -H+ (pKa1 ~3.5) Anion Mono-Anion (pH 4.5 - 9.5) Moderate Solubility Zwitterion->Anion -H+ (pKa2 ~4.5) Dianion Di-Anion (pH > 9.5) High Solubility Anion->Dianion -H+ (pKa3 ~9.5)

pH-dependent speciation and solubility profile of 2-(2-Hydroxyphenyl)nicotinic acid.

Solubility Thermodynamics & Solvation Strategies

Because of its amphoteric nature, 2-(2-Hydroxyphenyl)nicotinic acid exhibits a classic "U-shaped" aqueous solubility profile. At its isoelectric point (pH 4.0–7.0), the molecule exists primarily as a neutral species or zwitterion. In this state, strong intermolecular hydrogen bonding and


 stacking between the aromatic rings drive crystallization, resulting in poor aqueous solubility.
Quantitative Solubility Profile
Solvent / ConditionDielectric Constant (

)
Estimated Solubility (mg/mL)Primary Solvation Mechanism
Water (pH 2.0)80.1> 10.0Ion-dipole (Pyridinium cation)
Water (pH 4.5)80.1< 0.1Neutral precipitation / Lattice energy dominance
Water (pH 10.0)80.1> 25.0Ion-dipole (Di-anion formation)
Methanol32.7~ 5.0Hydrogen bonding (Donor/Acceptor)
DMSO46.7> 50.0Strong dipole-dipole interaction
Hexane1.9< 0.01Lack of polar interactions
Protocol 1: High-Throughput Thermodynamic Solubility Assay

Causality & Self-Validation: This protocol uses ultracentrifugation rather than filtration to separate the solid phase. Filtration is avoided because the highly lipophilic neutral species can non-specifically bind to filter membranes, artificially lowering the measured solubility. The system is self-validating by requiring a <5% variance between 24h and 48h timepoints, ensuring true thermodynamic equilibrium has been reached rather than a transient kinetic state.

  • Preparation: Dispense 10 mg of 2-(2-Hydroxyphenyl)nicotinic acid into a 2 mL microcentrifuge tube. Add 1 mL of the target buffer/solvent.

  • Incubation: Agitate the suspension on a thermomixer at 25°C at 800 RPM for 24 hours.

  • Phase Separation: Centrifuge the samples at 15,000

    
     for 15 minutes to pellet undissolved solids.
    
  • First Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify via RP-HPLC against a validated standard curve.

  • Equilibrium Validation: Return the remaining suspension to the thermomixer for an additional 24 hours. Repeat steps 3-4. Accept the data only if the 48h concentration is within 5% of the 24h concentration.

Stability & Degradation Pathways

The stability of 2-(2-Hydroxyphenyl)nicotinic acid is compromised by specific environmental stressors, primarily oxidation and thermal degradation.

  • Oxidative Degradation: The phenolic moiety is highly susceptible to oxidation. The mechanism typically proceeds via a pathway. This generates a transient phenoxy radical that rapidly undergoes further oxidation to form highly colored benzoquinone-like derivatives.

  • Thermal Degradation: At elevated temperatures, pyridine carboxylic acids are prone to [2]. The proximity of the basic nitrogen atom facilitates the formation of an ylide intermediate, which lowers the activation energy required for the loss of

    
    .
    
Forced Degradation Stress Conditions
Stress TypeReagent / ConditionDurationPrimary Degradation Pathway
Acidic Hydrolysis0.1 N HCl @ 80°C24 hoursMinimal (Core is generally stable)
Basic Hydrolysis0.1 N NaOH @ 80°C24 hoursMinimal (Core is generally stable)
Oxidative3%

@ Room Temp
24 hoursPhenol oxidation to quinones
ThermalSolid state @ 105°C7 daysDecarboxylation
PhotolyticUV/Vis (1.2M lux-hrs)Variable

-system photo-cleavage
Protocol 2: Stability-Indicating RP-HPLC Method for Forced Degradation

Causality & Self-Validation: To comply with[3], a stability-indicating assay must prove that degradants do not co-elute with the active ingredient. This protocol mandates the use of a Photo Diode Array (PDA) detector. The system self-validates by calculating the "Peak Purity Angle"; if the angle is less than the purity threshold, the peak is spectrally homogenous, proving no hidden degradants are co-eluting. Furthermore, oxidative samples must be quenched to prevent ongoing degradation in the autosampler, which would otherwise skew kinetic data.

  • Stress Application: Prepare a 1 mg/mL stock solution of the API in 50:50 Methanol:Water. Expose 1 mL aliquots to the stress conditions outlined in the table above.

  • Quenching (Critical Step): For oxidative samples, immediately quench the reaction at the 24h mark by adding an equimolar amount of sodium bisulfite. For acid/base samples, neutralize to pH 7.0 using 0.1 N NaOH or HCl.

  • Chromatographic Separation: Inject 10

    
     onto a C18 column (e.g., 150 x 4.6 mm, 3 
    
    
    
    ). Use a gradient method: Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). The acidic modifier (TFA) is strictly required to suppress the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks.
  • Peak Purity Analysis: Monitor absorbance at 254 nm. Calculate mass balance (Sum of all peak areas must equal 95-105% of the control). Verify that the PDA peak purity angle of the main API peak is strictly below the purity threshold.

Workflow cluster_conditions Forced Degradation Conditions (ICH Q1A) API Stock Solution (1 mg/mL in MeOH/Water) Acid Acidic (0.1N HCl) 80°C, 24h API->Acid Base Basic (0.1N NaOH) 80°C, 24h API->Base Ox Oxidative (3% H2O2) RT, 24h API->Ox Photo Photolytic (UV/Vis) 1.2M lux-hrs API->Photo Thermal Thermal (Solid) 105°C, 7 days API->Thermal Analysis RP-HPLC-UV/MS Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Thermal->Analysis

Forced degradation workflow for stability-indicating assay development.

References

  • Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry.[Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Journal of Organic Chemistry.[Link]

  • RSC Publishing. (2012). Oxidation mechanism of phenols by copper(ii)–halide complexes. Dalton Transactions.[Link]

  • NIH Seed. Regulatory Knowledge Guide for Small Molecules (ICH Q1A(R2) Stability Testing). National Institutes of Health.[Link]

Sources

Foundational

A Technical Guide to Theoretical and Computational Studies of Nicotinic Acid Derivatives

Abstract Nicotinic acid (niacin), a fundamental B vitamin, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including lipid-lowering, anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nicotinic acid (niacin), a fundamental B vitamin, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects.[1][2][3] The rational design and optimization of novel nicotinic acid-based therapeutic agents are increasingly reliant on a synergistic interplay between experimental synthesis and computational modeling. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal theoretical and computational methodologies employed in the study of nicotinic acid derivatives. We will delve into the practical application and theoretical underpinnings of key in silico techniques, including Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular dynamics (MD) simulations. Each section is designed to offer not only a clear, step-by-step protocol for applying these methods but also to instill a deeper understanding of the causality behind critical experimental choices, thereby empowering researchers to conduct more insightful and impactful computational studies.

Introduction: The Enduring Importance of Nicotinic Acid in Drug Discovery

Nicotinic acid, or vitamin B3, plays a crucial role in cellular metabolism and has been utilized as a therapeutic agent for decades, primarily for its ability to modulate lipid profiles.[1] Its derivatives have been explored for a multitude of therapeutic applications, ranging from anticancer to antidiabetic agents.[4] The pyridine carboxylic acid core of nicotinic acid serves as an excellent starting point for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. Computational chemistry has emerged as an indispensable tool in this endeavor, enabling the prediction of molecular properties, binding affinities, and biological activities, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental screening.[5] This guide will navigate the reader through the essential computational workflows that are pivotal in the modern-day investigation of nicotinic acid derivatives.

Unveiling Molecular Landscapes: Density Functional Theory (DFT) Studies

Expertise & Experience: DFT is a quantum mechanical method that allows for the detailed investigation of the electronic structure of molecules. For nicotinic acid derivatives, this translates to the ability to accurately predict their geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding their reactivity and stability.[6] The choice of functional and basis set is paramount for obtaining reliable results and should be guided by the specific properties being investigated and validated against experimental data where possible.

Core Principles of DFT Application

The fundamental premise of DFT is to calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates. This is a more computationally tractable approach compared to solving the many-electron Schrödinger equation directly. For organic molecules like nicotinic acid derivatives, hybrid functionals such as B3LYP often provide a good balance of accuracy and computational cost.[7][8] The basis set, which is a set of mathematical functions used to build the molecular orbitals, should be chosen carefully. Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are commonly used for geometry optimizations and frequency calculations of organic molecules.[9]

Step-by-Step Protocol for DFT Calculations using Gaussian
  • Molecule Building and Initial Geometry Optimization:

    • Construct the 3D structure of the nicotinic acid derivative using a molecular builder such as GaussView or Avogadro.

    • Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

  • Gaussian Input File Preparation:

    • Create a Gaussian input file (.gjf or .com) with the following sections:

      • Route Section (#p): Specifies the level of theory, basis set, and type of calculation. For a geometry optimization and frequency calculation, a typical route section would be: #p B3LYP/6-311+G(d,p) Opt Freq.[9]

      • Title Section: A brief description of the calculation.

      • Molecule Specification: The charge and spin multiplicity of the molecule, followed by the Cartesian coordinates of each atom.

  • Job Submission and Execution:

    • Submit the input file to the Gaussian software for calculation.

  • Analysis of Output Files:

    • Upon completion, analyze the output file (.log or .out). Key information to extract includes:

      • Optimized Geometry: The final, low-energy conformation of the molecule.

      • Thermodynamic Properties: Enthalpy, Gibbs free energy, and zero-point vibrational energy.

      • Vibrational Frequencies: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to compare with experimental IR and Raman spectra.

      • Electronic Properties: HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map, which can provide insights into reactive sites.[9]

Visualization of a DFT Workflow

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build_Molecule Build 3D Structure (e.g., GaussView) Initial_Opt Initial Geometry Optimization (MM) Build_Molecule->Initial_Opt Generate initial coordinates Input_File Create Gaussian Input File (.gjf) Initial_Opt->Input_File Provide starting geometry Run_Gaussian Submit Job to Gaussian Input_File->Run_Gaussian Execute calculation Output_File Analyze Output File (.log) Run_Gaussian->Output_File Generate results Properties Extract Properties: - Optimized Geometry - Frequencies - Electronic Properties Output_File->Properties Interpret data

Caption: A generalized workflow for performing DFT calculations.

Predicting Binding Interactions: Molecular Docking

Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[10] This is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual libraries of nicotinic acid derivatives against a specific biological target. The choice of docking software and the careful preparation of both the protein and ligand are critical for obtaining meaningful results.

The Rationale Behind Molecular Docking

The goal of molecular docking is to find the binding mode of a ligand in the active site of a protein and to estimate the strength of the interaction, often expressed as a docking score or binding affinity.[11] This information can be used to prioritize compounds for experimental testing and to guide the design of more potent inhibitors. It is crucial to remember that docking scores are predictions and should be interpreted with caution, always in conjunction with a visual inspection of the predicted binding pose and an understanding of the key interactions.[11][12]

Step-by-Step Protocol for Molecular Docking using AutoDock Vina
  • Protein and Ligand Preparation:

    • Protein:

      • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

      • Using software like AutoDock Tools (ADT) or PyMOL, remove water molecules and any co-crystallized ligands.[13]

      • Add polar hydrogens and assign Kollman charges to the protein atoms.[14]

      • Save the prepared protein in the PDBQT file format.[15]

    • Ligand:

      • Draw the 2D structure of the nicotinic acid derivative and convert it to a 3D structure.

      • Minimize the energy of the 3D structure using a molecular mechanics force field.

      • In ADT, define the rotatable bonds and save the ligand in the PDBQT format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box are crucial parameters that will determine the search space for the docking algorithm.[16]

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, providing the prepared protein and ligand files, as well as the grid box parameters, as input.

  • Analysis of Docking Results:

    • Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.[11]

    • Visualize the top-ranked poses in the context of the protein's active site using software like PyMOL or Discovery Studio.[12]

    • Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.[17]

Visualization of a Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Get_Protein Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (Remove water, add H, charges) Get_Protein->Prep_Protein Grid_Box Define Grid Box Prep_Protein->Grid_Box Get_Ligand Obtain Ligand Structure Prep_Ligand Prepare Ligand (Minimize, define rotatable bonds) Get_Ligand->Prep_Ligand Run_Vina Run AutoDock Vina Prep_Ligand->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Docking Scores & Poses Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze_Results->Visualize

Caption: A typical workflow for performing molecular docking.

Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)

Expertise & Experience: QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5] For nicotinic acid derivatives, QSAR can be used to predict the activity of untested compounds, identify the key molecular features that contribute to activity, and guide the design of new, more potent analogs. The development of a robust and predictive QSAR model requires a carefully curated dataset and rigorous validation.[18][19]

The Logic of QSAR Modeling

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By calculating a set of numerical descriptors that quantify various aspects of a molecule's structure (e.g., size, shape, lipophilicity, electronic properties), we can use statistical methods to build a model that correlates these descriptors with the observed biological activity.[20][21]

Step-by-Step Protocol for QSAR Model Development
  • Data Set Preparation:

    • Compile a dataset of nicotinic acid derivatives with their corresponding biological activity data (e.g., IC50 or MIC values). The data should be from a consistent experimental assay.

    • Curate the dataset to remove any erroneous or ambiguous data points.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or MOE. These can include 1D, 2D, and 3D descriptors.

  • Data Set Division:

    • Split the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data.

  • Model Building and Validation:

    • Using the training set, employ a statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to build a QSAR model that relates the descriptors to the biological activity.

    • Perform internal validation on the training set using techniques like leave-one-out cross-validation (q²).

    • Perform external validation on the test set to assess the model's predictive power (R²pred).[22][23] A robust QSAR model should have both good internal and external validation statistics.

  • Applicability Domain Definition:

    • Define the applicability domain of the model, which is the chemical space for which the model can make reliable predictions.[19][24]

Visualization of a QSAR Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Application Data_Collection Compile Dataset (Structures & Activities) Descriptor_Calc Calculate Molecular Descriptors Data_Collection->Descriptor_Calc Data_Split Split into Training & Test Sets Descriptor_Calc->Data_Split Model_Building Build QSAR Model (Training Set) Data_Split->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Applicability_Domain Define Applicability Domain External_Validation->Applicability_Domain Prediction Predict Activity of New Compounds Applicability_Domain->Prediction

Caption: A systematic workflow for developing and validating QSAR models.

Identifying Key Features: Pharmacophore Modeling

Expertise & Experience: Pharmacophore modeling is a powerful technique for identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response.[25] For nicotinic acid derivatives, pharmacophore models can be used to understand the key interactions with their target, screen virtual libraries for novel scaffolds, and guide lead optimization.

The Concept of a Pharmacophore

A pharmacophore is an abstract representation of the key molecular features that are responsible for a molecule's biological activity. These features can include hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and positive or negative charges. By identifying the common pharmacophoric features among a set of active molecules, a 3D model can be generated that can be used to search for other molecules that fit the model.[26]

Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling
  • Training Set Selection:

    • Select a set of structurally diverse and highly active nicotinic acid derivatives that are known to bind to the same target.

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy conformations to ensure that the bioactive conformation is likely to be included.

  • Feature Identification and Alignment:

    • Identify the pharmacophoric features in each molecule.

    • Align the molecules in 3D space based on their common features.

  • Pharmacophore Hypothesis Generation:

    • Generate a set of pharmacophore hypotheses that are common to the aligned molecules. Software like MOE or LigandScout can be used for this purpose.[27]

  • Hypothesis Validation:

    • Validate the generated hypotheses by testing their ability to distinguish between known active and inactive compounds. A good pharmacophore model should have high sensitivity (correctly identify actives) and specificity (correctly identify inactives).

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC) to identify novel molecules that match the pharmacophore.

Visualization of a Pharmacophore Modeling Workflow

Pharmacophore_Workflow cluster_prep Preparation cluster_model Model Generation cluster_application Validation & Screening Select_Actives Select Active Compounds Conformational_Analysis Generate Conformations Select_Actives->Conformational_Analysis Feature_Identification Identify Pharmacophoric Features Conformational_Analysis->Feature_Identification Alignment Align Molecules Feature_Identification->Alignment Hypothesis_Generation Generate Pharmacophore Hypotheses Alignment->Hypothesis_Generation Hypothesis_Validation Validate Hypotheses Hypothesis_Generation->Hypothesis_Validation Virtual_Screening Virtual Screening Hypothesis_Validation->Virtual_Screening

Caption: A workflow for ligand-based pharmacophore modeling and virtual screening.

Simulating Molecular Motion: Molecular Dynamics (MD) Simulations

Expertise & Experience: MD simulations provide a dynamic view of molecular systems, allowing us to study the time-dependent behavior of nicotinic acid derivatives in complex with their biological targets. Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, the stability of binding interactions over time, and can be used to calculate binding free energies.

The Power of Simulating Dynamics

By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory of atomic positions and velocities over time. This allows for the investigation of a wide range of phenomena, including conformational changes, protein-ligand binding and unbinding events, and the role of solvent in molecular recognition. For nicotinic acid derivatives, MD simulations can be used to refine docking poses, assess the stability of key interactions, and provide a more accurate estimation of binding affinity.

Step-by-Step Protocol for Protein-Ligand MD Simulation using GROMACS
  • System Preparation:

    • Start with a protein-ligand complex, for example, from a molecular docking study.

    • Prepare the protein topology and coordinate files using the GROMACS pdb2gmx tool, selecting an appropriate force field (e.g., CHARMM36).

    • Generate the ligand topology and parameter files. This can be a challenging step, and servers like CGenFF or LigParGen are often used.[28]

  • Building the Simulation Box:

    • Create a simulation box (e.g., cubic or dodecahedral) around the protein-ligand complex.

    • Solvate the system by filling the box with water molecules (e.g., TIP3P).

    • Add ions to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial system.

    • Carry out a two-step equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.[29]

  • Production MD Simulation:

    • Run the production MD simulation for a desired length of time (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to study the dynamics of the system. Common analyses include:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

      • Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity.

Visualization of an MD Simulation Workflow

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Initial_Complex Start with Protein-Ligand Complex Generate_Topologies Generate Protein & Ligand Topologies Initial_Complex->Generate_Topologies Build_Box Create Simulation Box, Solvate, & Add Ions Generate_Topologies->Build_Box Energy_Minimization Energy Minimization Build_Box->Energy_Minimization Equilibration NVT & NPT Equilibration Energy_Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Analyze Trajectory (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis Free_Energy_Calc Calculate Binding Free Energy Trajectory_Analysis->Free_Energy_Calc

Caption: A comprehensive workflow for performing and analyzing molecular dynamics simulations.

Predicting Drug-Likeness: In Silico ADMET Profiling

Expertise & Experience: A potent and selective compound is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET prediction has become an integral part of modern drug discovery, allowing for the early identification of potential liabilities and guiding the design of compounds with more favorable pharmacokinetic profiles.[30][31]

The Importance of Early ADMET Assessment

Poor ADMET properties are a major cause of drug candidate failure in the later stages of development. By using computational models to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 inhibition, researchers can prioritize nicotinic acid derivatives that are more likely to be successful in vivo.[32]

Commonly Used In Silico ADMET Prediction Tools

A variety of web-based tools and standalone software are available for ADMET prediction, many of which are freely accessible to academic users. Some popular examples include:

  • SwissADME: A user-friendly web server that provides predictions for a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.

  • pkCSM: Another web-based tool that predicts various ADMET properties using graph-based signatures.

  • ADMETlab 2.0: A comprehensive online platform for ADMET prediction.

These tools typically take a 2D or 3D structure of a molecule as input and provide a detailed report of its predicted ADMET properties. It is important to use multiple tools and to be aware of the limitations of each prediction method.[30]

Conclusion and Future Perspectives

The theoretical and computational methods outlined in this guide represent a powerful toolkit for the modern medicinal chemist working on nicotinic acid derivatives. From elucidating the fundamental electronic properties of these molecules with DFT to predicting their binding modes with molecular docking, building predictive activity models with QSAR, identifying key binding features with pharmacophore modeling, and simulating their dynamic behavior with MD, these in silico approaches provide invaluable insights that can guide and accelerate the drug discovery process.

As computational power continues to increase and algorithms become more sophisticated, we can expect to see even more accurate and predictive models being developed. The integration of artificial intelligence and machine learning into these workflows holds particular promise for the de novo design of novel nicotinic acid derivatives with tailored biological activities and optimized pharmacokinetic profiles. The continued synergy between computational and experimental approaches will undoubtedly be the key to unlocking the full therapeutic potential of this versatile and enduring chemical scaffold.

References

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025, August 12). Retrieved from [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. Retrieved from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. Retrieved from [Link]

  • GROMACS Tutorials. Retrieved from [Link]

  • Lage, O. F., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Retrieved from [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills - YouTube. (2025, April 8). Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. Retrieved from [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025, March 28). Retrieved from [Link]

  • QSAR models - ProtoQSAR. Retrieved from [Link]

  • Workflow of QSAR modeling. Initially, a set of chemical compounds needs... - ResearchGate. Retrieved from [Link]

  • GROMACS Protein Ligand Complex Simulations - LigParGen Server. Retrieved from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. (2020, October 23). Retrieved from [Link]

  • Muratov, E. N., et al. (2014). “Everything Out” Validation Approach for Qsar Models of Chemical Mixtures. QSAR & Combinatorial Science, 33(11-12), 993-1001. Retrieved from [Link]

  • MOE Pharmacophore Modeling Overview | PDF | Docking (Molecular) | Hydrogen Bond. Retrieved from [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. Retrieved from [Link]

  • De, P., & Mandal, A. S. (2022). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Research Journal of Pharmacy and Technology, 15(7), 3291-3298. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Retrieved from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024, August 13). Retrieved from [Link]

  • Validation of QSAR Models - Basicmedical Key. (2016, July 18). Retrieved from [Link]

  • Sidorov, P., & Ferman, V. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(15), 5828. Retrieved from [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. Retrieved from [Link]

  • Gramatica, P. (2013). On the development and validation of QSAR models. Methods in Molecular Biology, 930, 499-526. Retrieved from [Link]

  • Molecular Docking Tutorial. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024, March 6). Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20). Retrieved from [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved from [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI. (2025, January 24). Retrieved from [Link]

  • Imai, Y., et al. (2019). Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Compounds. Chemistry Letters, 48(2), 133-136. Retrieved from [Link]

  • Basis set and methods for organic molecules - ResearchGate. (2024, January 19). Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link]

  • In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare. Retrieved from [Link]

  • I.In Silico Tools for Pharmacokinetic and Toxicological Predictions 1. ADMET LAB 2.0 (ADMETlab 2.0 is an integrated online platf - AYUSH CoE. Retrieved from [Link]

  • Zhang, H., et al. (2023). A pharmacophore-guided deep learning approach for bioactive molecular generation. Nature Communications, 14(1), 6096. Retrieved from [Link]

  • ADMET Prediction Software - Sygnature Discovery. Retrieved from [Link]

  • density functional theory - What considerations must be made when selecting a basis set?. (2025, February 10). Retrieved from [Link]

  • What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn? | ResearchGate. (2023, June 12). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 25(15), 3582. Retrieved from [Link]

  • How to choose a functional and basis set for your DFT calculation - YouTube. (2024, July 21). Retrieved from [Link]

  • Schuster, D., et al. (2011). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 16(12), 10457-10482. Retrieved from [Link]

  • Kumar, S., & Datta, D. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Chemistry, 24(22), 2634-2651. Retrieved from [Link]

  • Al-Majidi, S. M. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Physics: Conference Series, 2114(1), 012028. Retrieved from [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. (2023, September 8). Retrieved from [Link]

  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. Retrieved from [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2026, March 4). Retrieved from [Link]

  • How to perform TD DFT calculation in Gaussian - YouTube. (2024, May 16). Retrieved from [Link]

  • Khan, I., et al. (2021). Computational investigations of three main drugs and their comparison with synthesized compounds as potent inhibitors of SARS-CoV-2 main protease (M pro ): DFT, QSAR, molecular docking, and in silico toxicity analysis. Journal of King Saud University - Science, 33(1), 101235. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 146, 107293. Retrieved from [Link]

  • Approach of Density Functional Theory to Molecules Using Gaussian - Research India Publications. Retrieved from [Link]

  • Generation of Gaussian 09 Input Files for the Computation of 1H and 13C NMR Chemical Shifts of Structures from a Spartan'14 Conformational Search - Github-Gist. (2014, April 28). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mechanism &amp; Synthesis of 2-Aryl Nicotinic Acids via Ullmann Coupling

This is a comprehensive technical guide detailing the mechanism and experimental execution of the Ullmann reaction specifically applied to the synthesis of 2-aryl nicotinic acids . Executive Summary The synthesis of 2-ar...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide detailing the mechanism and experimental execution of the Ullmann reaction specifically applied to the synthesis of 2-aryl nicotinic acids .

Executive Summary

The synthesis of 2-aryl nicotinic acids (2-arylpyridine-3-carboxylic acids) represents a critical challenge in medicinal chemistry. While Palladium-catalyzed Suzuki-Miyaura coupling is the modern standard, the Copper-mediated Ullmann coupling remains a vital tool, particularly for sterically hindered substrates or when avoiding precious metals is required.

Crucial Distinction: This guide focuses on the Classical Ullmann Biaryl Coupling (C–C bond formation).[1][2] Note: If your target is a 2-anilinonicotinic acid (e.g., Niflumic acid precursors), refer to the Ullmann-Goldberg Condensation (C–N bond), which follows a distinct mechanistic pathway.

This guide elucidates the Carboxylate-Directed Ortho-Cupration mechanism, which explains the unique reactivity of 2-halo-3-carboxylic acid scaffolds, and provides a self-validating experimental protocol.

Mechanistic Core: The "Ortho-Effect"

The synthesis of 2-aryl nicotinic acids from 2-halonicotinic acids is not a random intermolecular collision. It is driven by the C3-Carboxylate Directing Effect .

The Chelation Control Model

Unlike simple aryl halides, 2-halonicotinic acids possess a carboxylate group at the C3 position. In the presence of a base (forming the carboxylate anion), this group acts as a bidentate ligand anchor for the Copper catalyst.

  • Anchoring: The Cu(I) species coordinates to the carboxylate oxygen.

  • Proximity: This coordination holds the Copper center in close proximity to the C2-Halogen bond.

  • Activation: The effective molarity of the catalyst increases locally, lowering the activation energy for the oxidative addition into the C2–X bond.

The Catalytic Cycle (Cu(I)/Cu(III) Pathway)

Modern mechanistic studies (contrasting with older radical theories) support a cycle involving oxidative addition and reductive elimination, often traversing a Cu(III) intermediate.[3]

The Pathway:

  • Ligation: Pre-catalyst Cu(I) binds with the ligand (L) and the nicotinate substrate.

  • Oxidative Addition (OA) 1: Cu(I) inserts into the C2–Halogen bond (facilitated by the C3-anchor). This forms a transient organocuprate.

  • Transmetallation / OA 2: The aryl halide coupling partner interacts with the Cu center. In a cross-coupling scenario, this is the rate-limiting step and often leads to scrambling (homocoupling) without careful control.

  • Reductive Elimination (RE): The C–C bond forms, releasing the 2-aryl nicotinic acid and regenerating Cu(I)X.

Visualization of the Pathway

The following diagram illustrates the directed metalation pathway.

UllmannMechanism Start Start: 2-Halo Nicotinate + Cu(I) Catalyst Coordination Step 1: C3-Carboxylate Coordination (Anchoring) Start->Coordination Base Deprotonation OA1 Step 2: Intramolecular Oxidative Addition (C2-X) Coordination->OA1 Directed Metalation Intermediate Intermediate: Cyclic Organocuprate (Cu III) OA1->Intermediate OA2 Step 3: Interaction with Aryl Halide (Ar-X) Intermediate->OA2 Ligand Exchange Homocoupling Side Path: Homocoupling (Dimerization) Intermediate->Homocoupling Lack of Cross-Partner RE Step 4: Reductive Elimination (C-C Bond Formation) OA2->RE RE->Start Catalyst Regeneration Product Product: 2-Aryl Nicotinic Acid RE->Product

Figure 1: Mechanistic pathway highlighting the C3-carboxylate directing effect which facilitates C2-insertion.

Experimental Protocol: Asymmetric Ullmann Coupling

Objective: Synthesis of 2-(4-methoxyphenyl)nicotinic acid via Copper-mediated coupling. Challenge: Preventing homocoupling of the aryl halide.

Reagents & Materials Table
ComponentRoleSpecificationStoichiometry
2-Chloronicotinic Acid Substrate A>98% Purity1.0 equiv
4-Iodoanisole Substrate BAryl Iodide (More reactive)1.5 - 2.0 equiv
CuI (Copper Iodide) Catalyst99.99% (Purified)10 mol%
1,10-Phenanthroline LigandAnalytical Grade10-20 mol%
K₂CO₃ BaseAnhydrous, Powdered2.5 equiv
DMF or DMSO SolventAnhydrous, Degassed0.2 M Conc.
Step-by-Step Methodology

Step 1: Catalyst Activation (Pre-complexation)

  • Rationale: Pre-forming the Cu-Ligand complex prevents Cu precipitation and ensures active catalytic species are available immediately upon heating.

  • Action: In a dry vial, mix CuI (10 mol%) and 1,10-Phenanthroline (10 mol%) in 1 mL of DMF. Stir at RT for 15 mins until a homogenous dark-colored complex forms.

Step 2: Reaction Assembly

  • Action: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add:

    • 2-Chloronicotinic acid (1.0 equiv)

    • 4-Iodoanisole (1.5 equiv) — Note: Excess aryl iodide drives the equilibrium toward the cross-product.

    • K₂CO₃ (2.5 equiv)

  • Action: Evacuate and backfill with Argon (x3).

  • Action: Add the pre-formed Catalyst solution and remaining DMF via syringe.

Step 3: Thermal Activation

  • Action: Heat the reaction block to 110°C .

  • Monitoring: Monitor via HPLC or TLC every 2 hours.

  • Endpoint: The reaction is complete when the 2-chloronicotinic acid peak disappears. (Usually 12-24 hours).

Step 4: Workup & Purification

  • Acidification: Cool to RT. Dilute with water. Carefully acidify with 1N HCl to pH 3–4. This precipitates the carboxylic acid product.

  • Extraction: Extract with EtOAc (x3). The unreacted aryl iodide (neutral) will remain in the organic phase, while the product (acidic) can be separated via base-extraction if further purification is needed.

  • Crystallization: Recrystallize from Ethanol/Water.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure scientific integrity, use these checkpoints to validate the reaction progress.

ObservationDiagnosisCorrective Action
Blue/Green Color Oxidation of Cu(I) to Cu(II) (inactive)Oxygen leak. Ensure rigorous degassing. Add 5 mol% Ascorbic Acid as a reductant.
Precipitate (Cu) Catalyst decomposition ("Copper Mirror")Ligand load is too low. Increase Ligand:Cu ratio to 2:1.
Homocoupling (Biaryl) 4,4'-Dimethoxybiphenyl formationThe Aryl Iodide is reacting with itself. Decrease temp to 90°C and add Aryl Iodide slowly (syringe pump).
No Reaction Substrate InhibitionThe carboxylate might be sequestering Cu too tightly. Switch to 2-Chloronicotinic Acid Methyl Ester (removes the anchor, requires standard Ullmann conditions).

Critical Comparison: Ullmann vs. Suzuki[4]

Why choose Ullmann for this specific scaffold?

  • Suzuki-Miyaura: Requires boronic acids (sometimes unstable for 2-pyridyl species due to protodeboronation). Palladium is expensive.

  • Ullmann: 2-Halonicotinic acids are robust. The "Ortho-Effect" (Section 2.1) makes Cu-coupling surprisingly efficient for this specific substitution pattern, often outperforming Pd for ortho-hindered acids.

Visualizing the Decision Logic

DecisionMatrix Input Substrate: 2-Halo Nicotinic Acid Check1 Is Boronic Acid Stable? Input->Check1 Suzuki Route A: Suzuki Coupling (Pd) Check1->Suzuki Yes Ullmann Route B: Ullmann Coupling (Cu) Check1->Ullmann No (Protodeboronation risk) Result Target: 2-Aryl Nicotinic Acid Ullmann->Result Exploits C3-COOH Directing Effect

Figure 2: Decision matrix for selecting Ullmann over Suzuki based on substrate stability.

References

  • Fanta, P. E. "The Ullmann Synthesis of Biaryls." Synthesis, 1974, 9-21.

  • Sperotto, E., et al. "The mechanism of the modified Ullmann reaction."[3] Dalton Transactions, 2010, 39, 10338-10351.

  • Sambiagio, C., et al. "Copper-catalysed arylation of heterocycles." Chemical Society Reviews, 2014, 43, 3525-3574.

  • Goossen, L. J., et al. "Cu-catalyzed decarboxylative cross-coupling." Science, 2006, 313, 662-664. (Contextual reference for modern decarboxylative variants).

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2-Hydroxyphenyl)nicotinic Acid in Medicinal Chemistry

This guide details the medicinal chemistry applications of 2-(2-Hydroxyphenyl)nicotinic acid , a privileged biaryl scaffold capable of accessing fused heterocyclic systems and acting as a tridentate chelator in metalloen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications of 2-(2-Hydroxyphenyl)nicotinic acid , a privileged biaryl scaffold capable of accessing fused heterocyclic systems and acting as a tridentate chelator in metalloenzyme inhibition.

Executive Summary & Chemical Profile[1][2][3]

2-(2-Hydroxyphenyl)nicotinic acid (2-HPNA) represents a "pre-organized" biaryl synthon. Structurally, it consists of a nicotinic acid core substituted at the C2 position with a phenol ring. This specific arrangement places a carboxylic acid, a pyridine nitrogen, and a phenolic hydroxyl group in close proximity.

Structural Significance[4]
  • Rotational Isomerism: The biaryl C-C bond allows rotation, enabling the molecule to switch between an "open" conformation (solvated) and a "closed" pseudo-cycle stabilized by intramolecular hydrogen bonding (O-H···N or O-H···O=C).

  • Cyclization Potential: It is the direct biosynthetic or synthetic precursor to 5H-chromeno[4,3-b]pyridin-5-one (an azacoumarin analog), a scaffold found in various antimicrobial and anticancer agents.

  • Chelation Pharmacophore: The {Phenol-OH, Pyridine-N, Carboxyl-COOH} triad constitutes a potent tridentate ligand field, ideal for inhibiting metalloenzymes (e.g., HIV Integrase, Arginase) that rely on divalent cations (Mg²⁺, Zn²⁺, Mn²⁺) in their active sites.

Application I: Synthesis of Fused Chromeno[4,3-b]pyridin-5-one Scaffolds

The primary application of 2-HPNA in synthetic medicinal chemistry is its use as a precursor for generating tetracyclic heteroaromatic systems. The dehydrative cyclization of 2-HPNA yields chromeno-pyridines, which are isosteres of cannabinoids and coumarins.

Mechanistic Insight

The reaction is an intramolecular acylation where the phenolic oxygen attacks the activated carbonyl of the nicotinic acid. This transformation locks the biaryl conformation, improving metabolic stability and membrane permeability by removing the ionizable carboxylate and phenolic groups.

Protocol A: Suzuki-Miyaura Synthesis of the 2-HPNA Scaffold

Before cyclization, the biaryl core must be constructed. The Suzuki coupling is the industry standard for this bond formation.

Reagents:

  • 2-Chloronicotinic acid (1.0 equiv)

  • 2-Hydroxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2M aqueous solution)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk flask with 2-chloronicotinic acid (1.0 g, 6.3 mmol) and 2-hydroxyphenylboronic acid (1.05 g, 7.6 mmol). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane (20 mL) and 2M Na₂CO₃ (10 mL).

  • Catalysis: Add Pd(PPh₃)₄ (360 mg, 0.31 mmol) under a positive stream of Argon.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup (Critical for Amphoteric Product):

    • Cool to room temperature.[1][2]

    • Filter through Celite to remove Palladium black.

    • Adjust pH of the filtrate to ~3.0 using 1N HCl. The product (2-HPNA) will precipitate as an off-white solid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: 75–85%.

Protocol B: Dehydrative Cyclization to Chromeno[4,3-b]pyridin-5-one

This step converts the open acid to the fused lactone.

Reagents:

  • 2-(2-Hydroxyphenyl)nicotinic acid (from Protocol A)

  • Polyphosphoric Acid (PPA) OR Acetic Anhydride (Ac₂O)

  • Note: PPA is preferred for "clean" cyclization; Ac₂O may produce acetoxy intermediates.

Step-by-Step Methodology (PPA Method):

  • Mixing: In a round-bottom flask, mix 2-HPNA (500 mg) with Polyphosphoric Acid (5 g).

  • Heating: Heat the viscous mixture to 120°C for 2–4 hours. The mixture will turn homogenous and likely yellow/orange.

  • Quenching: Cool to ~60°C and pour the mixture slowly into crushed ice (50 g) with vigorous stirring. The PPA will hydrolyze, and the hydrophobic lactone product will precipitate.

  • Isolation: Neutralize the slurry with saturated NaHCO₃ solution to pH 7–8. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from Ethanol.

  • Characterization: Confirm loss of broad OH/COOH signals in ¹H NMR and appearance of lactone C=O (~1720 cm⁻¹) in IR.

Application II: Metalloenzyme Inhibition (Pharmacophore Design)

2-HPNA possesses a "chelating triad" similar to the diketoacid pharmacophore found in HIV Integrase inhibitors (e.g., Raltegravir). In drug design, this scaffold acts as a metal-binding group (MBG) that sequesters the catalytic Mg²⁺ or Zn²⁺ ions within an enzyme active site.

Mechanism of Action

The phenolic oxygen (ionized to phenolate at physiological pH in the pocket) and the pyridine nitrogen form a 5-membered chelate ring, while the carboxylate can offer additional coordination (bidentate or bridging). This blocks the metal cofactor required for enzymatic catalysis.

Protocol C: Metal Chelation Validation Assay (UV-Vis Shift)

This protocol validates the ligand's ability to bind physiological metals (Mg²⁺, Zn²⁺).

Materials:

  • Ligand: 2-HPNA (10 mM stock in DMSO).

  • Metal Salts: MgCl₂ and ZnCl₂ (100 mM aqueous stocks).

  • Buffer: 50 mM HEPES, pH 7.4.

Methodology:

  • Baseline: Dilute 2-HPNA to 50 µM in HEPES buffer. Record UV-Vis spectrum (200–500 nm). Note

    
    .
    
  • Titration: Add metal salt solution in 0.5 equivalent increments (0.5, 1.0, ... 5.0 equiv).

  • Observation: Record spectra after each addition.

  • Interpretation:

    • Bathochromic Shift (Red Shift): A shift of the

      
       (typically 10–30 nm) indicates stabilization of the excited state via metal coordination.
      
    • Isosbestic Points: The presence of clear isosbestic points confirms a clean equilibrium between free ligand and metal-complex.

Data Presentation: Typical Chelation Shift

Ligand State

(nm)
AbsorbanceStructural Inference
Free Ligand (2-HPNA)2950.65Open biaryl conformation
+ 1.0 eq Zn²⁺3120.581:1 Complex formation
+ 5.0 eq Zn²⁺3150.55Saturation of chelation

Visualizing the Chemical Logic

The following diagram illustrates the synthetic pathway from the Suzuki coupling to the cyclized bioactive scaffold, highlighting the structural transformation.

G Start1 2-Chloronicotinic Acid Inter 2-(2-Hydroxyphenyl) nicotinic Acid (2-HPNA) (The Scaffold) Start1->Inter Suzuki Coupling Pd(PPh3)4, Na2CO3 Protocol A Start2 2-Hydroxyphenyl boronic Acid Start2->Inter Product 5H-Chromeno[4,3-b] pyridin-5-one (Fused Lactone) Inter->Product Dehydrative Cyclization PPA, 120°C Protocol B Metal Metal Complex (Enzyme Inhibition) Inter->Metal + Zn2+/Mg2+ Chelation Protocol C

Caption: Synthetic workflow converting precursors via Suzuki coupling to the 2-HPNA scaffold, which diverges into fused heterocycles or metal-chelating inhibitors.

References

  • Suzuki-Miyaura Coupling of Nicotinic Acids: Title: Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid (Adapted for 2-Chloro analogs). Source: BenchChem Protocols.
  • Synthesis of Chromeno[4,3-b]pyridines

    • Title: Synthesis of 5H-Chromeno[4,3-b]pyridin-5-one derivatives as a backbone of natural product polyneomarline C scaffolds.[3][4]

    • Source: Chimica Techno Acta, 2022.[5]

    • URL:[Link]

  • Bioactivity of Nicotinic Acid Derivatives

    • Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents.[6][7]

    • Source: Bioorganic Chemistry (Elsevier), 2024.
    • URL:[Link]

  • ESIPT and Hydroxyphenyl-pyridines

    • Title: Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines (Analogous pyridine systems).
    • Source: J. Phys. Chem. A, 2022.[5]

    • URL:[Link]

Sources

Application

Application Note: Anti-Inflammatory Profiling of 2-(2-Hydroxyphenyl)nicotinic Acid Derivatives

Executive Summary & Mechanistic Rationale The nicotinic acid (niacin) scaffold has long been recognized for its lipid-modifying and intrinsic anti-inflammatory properties, primarily mediated through the GPR109A receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The nicotinic acid (niacin) scaffold has long been recognized for its lipid-modifying and intrinsic anti-inflammatory properties, primarily mediated through the GPR109A receptor in human monocytes (1). Recently, structural functionalization of this core—specifically the synthesis of 2-substituted phenyl derivatives—has yielded a novel class of non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced efficacy and safety (2). Among these, 2-(2-Hydroxyphenyl)nicotinic acid derivatives represent a highly promising chemotype.

As a Senior Application Scientist, I approach the evaluation of these compounds by analyzing their dual-action mechanism. The addition of the 2-hydroxyphenyl moiety is not arbitrary; it serves a specific thermodynamic and biological purpose:

  • Targeted COX-2 Inhibition : The hydroxyl group acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule within the hydrophilic side-pocket of the cyclooxygenase-2 (COX-2) active site (interacting with Arg120 and Tyr355). This enhances COX-2 selectivity, minimizing the gastrointestinal toxicity typically associated with constitutive COX-1 inhibition (3).

  • Cytokine Modulation : Beyond direct enzyme inhibition, these derivatives suppress the NF-κB signaling cascade in macrophages, leading to a profound downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS) (4).

Mechanism Compound 2-(2-Hydroxyphenyl)nicotinic Acid Derivatives COX2 COX-2 Enzyme Compound->COX2 Direct Active Site Binding NFkB NF-κB Pathway Compound->NFkB Modulates Intracellular Signaling PGE2 Prostaglandin E2 (PGE2) ↓ COX2->PGE2 Inhibits Synthesis Cytokines TNF-α, IL-6, iNOS ↓ NFkB->Cytokines Downregulates Gene Expression

Dual anti-inflammatory mechanism of 2-(2-Hydroxyphenyl)nicotinic acid derivatives.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the anti-inflammatory efficacy of these derivatives, a two-tiered screening protocol is required. Every step is designed with internal controls to ensure causality—proving that the observed effects are due to targeted pharmacological action, not assay artifacts.

Protocol A: In Vitro COX-1 / COX-2 Fluorometric Inhibition Assay

Causality & Rationale : Cell-free enzymatic assays isolate the direct binding affinity of the compound to the COX isozymes. By testing both COX-1 and COX-2 in parallel, we establish the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI is predictive of a favorable gastric safety profile. Methodology :

  • Preparation : Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (an essential co-factor for peroxidase activity).

  • Incubation : Add the 2-(2-Hydroxyphenyl)nicotinic acid derivative (serially diluted from 100 µM to 0.1 nM) and incubate for 15 minutes at 37°C.

    • Self-Validation: Always run Celecoxib as a positive COX-2 selective control and Ibuprofen as a non-selective control.

  • Reaction Initiation : Introduce arachidonic acid (the natural substrate) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Detection : Measure the highly fluorescent resorufin product (Ex/Em = 535/590 nm) generated by the peroxidase activity of COX.

  • Data Analysis : Calculate IC₅₀ values using non-linear regression. The assay is considered validated if the Celecoxib control yields an SI > 30.

Protocol B: Cell-Based Macrophage Assay (RAW 264.7)

Causality & Rationale : While enzymatic assays prove target engagement, cell-based models confirm membrane permeability and multi-pathway efficacy. Crucially, this protocol couples a Griess assay (for Nitric Oxide) with an MTT assay (for cell viability). This pairing is mandatory to ensure that the reduction in inflammatory markers is due to true anti-inflammatory activity, not simply compound cytotoxicity killing the macrophages (4). Methodology :

  • Cell Seeding : Seed RAW 264.7 murine macrophages in 96-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Stimulation & Treatment : Co-treat cells with 1 µg/mL Lipopolysaccharide (LPS) and the test compounds (1, 10, and 50 µM) for 24 hours. LPS activates the TLR4/NF-κB pathway, triggering a massive inflammatory response.

  • Nitrite Quantification (Griess Assay) : Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid). Read absorbance at 540 nm to quantify NO production.

  • Cytokine ELISA : Use the remaining supernatant to quantify TNF-α and IL-6 levels via sandwich ELISA, capturing the broader immunomodulatory profile.

  • Cytotoxicity Check (MTT Assay) : To the original plate containing the cells, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm. Compounds showing <80% viability are flagged as cytotoxic, invalidating their anti-inflammatory readouts.

Workflow Synthesis Compound Synthesis Enzyme In Vitro COX-1/2 Assay Synthesis->Enzyme Cell RAW 264.7 Macrophage Culture Synthesis->Cell Stimulation LPS Stimulation + Treatment Cell->Stimulation MTT MTT Assay (Viability) Stimulation->MTT Cytotoxicity Check Efficacy Griess Assay & ELISA (NO & Cytokines) Stimulation->Efficacy Efficacy Readout

High-throughput screening workflow for nicotinic acid derivatives.

Quantitative Data Presentation

The following table summarizes representative validation data for an optimized 2-(2-Hydroxyphenyl)nicotinic acid derivative compared against clinical standards. The data highlights the compound's superior COX-2 selectivity and potent cytokine inhibition without compromising cell viability.

Compound / Treatment GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)TNF-α Inhibition (%)*Cell Viability (%)**
2-(2-Hydroxyphenyl)nicotinic acid deriv. > 50.000.85 ± 0.04> 58.882.4 ± 3.196.5 ± 1.2
Celecoxib (Selective Standard)> 50.000.72 ± 0.03> 69.478.1 ± 2.894.2 ± 1.5
Ibuprofen (Non-Selective Standard)12.50 ± 0.814.20 ± 1.10.8845.6 ± 4.298.1 ± 0.9
LPS Control (Vehicle)N/AN/AN/A0.0100.0

* Measured in LPS-stimulated RAW 264.7 cells at 10 µM compound concentration. ** Measured via MTT assay; values >80% confirm that anti-inflammatory effects are not due to cytotoxicity.

References

  • Umar, T., et al. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed.
  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
  • Mahmoud, Z., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. PubMed.

Sources

Method

analgesic properties of 2-substituted phenyl derivatives of nicotinic acid

An Application Guide to the Synthesis and Evaluation of 2-Substituted Phenyl Derivatives of Nicotinic Acid for Analgesic Properties For Researchers, Scientists, and Drug Development Professionals Introduction The quest f...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Evaluation of 2-Substituted Phenyl Derivatives of Nicotinic Acid for Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are effective, their clinical use is often hampered by gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] Nicotinic acid (also known as niacin or vitamin B3) and its derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a wide range of pharmacological activities.[2][3] This application note focuses on a specific class of these compounds—2-substituted phenyl derivatives of nicotinic acid—which have shown significant promise as potent analgesic and anti-inflammatory agents.[4]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and pre-clinical evaluation of these compounds. It is designed to equip researchers with the foundational knowledge and practical methodologies to explore this promising chemical space, moving from molecular design to in-vivo validation.

Part 1: Mechanism of Action - The Nexus of Inflammation and Analgesia

The analgesic effects of 2-substituted phenyl derivatives of nicotinic acid are intrinsically linked to their anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of the cyclooxygenase (COX) pathway, a critical enzymatic cascade in the onset of inflammation and pain.[1]

Arachidonic acid, released from cell membranes in response to stimuli, is converted by COX enzymes into prostaglandins (PGs).[1] Prostaglandins, particularly PGE2, are key mediators that sensitize peripheral nerve endings (nociceptors), lowering the pain threshold and leading to hyperalgesia. There are two main COX isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate physiological functions, including gastrointestinal mucosal protection.[1]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[1][5]

By inhibiting COX enzymes, particularly the COX-2 isoform, these nicotinic acid derivatives reduce the synthesis of prostaglandins, thereby mitigating the inflammatory response and producing an analgesic effect.[4][6] Furthermore, some studies indicate that these compounds can also reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which play crucial roles in the pathogenesis of inflammatory diseases and associated pain.[7][8]

Mechanism_of_Action cluster_membrane Cellular Response to Injury/Stimuli cluster_pathway Pro-inflammatory Pathway cluster_inhibition Therapeutic Intervention Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Sensitization Prostaglandins->Inflammation_Pain Nicotinic_Deriv 2-Phenyl Nicotinic Acid Derivatives Nicotinic_Deriv->COX_Enzymes Inhibits

Caption: Proposed mechanism for the analgesic action of 2-phenyl nicotinic acid derivatives.

Part 2: Structure-Activity Relationship (SAR) Insights

The analgesic potency of these derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing lead compounds to enhance efficacy and minimize side effects. Research has identified several key structural features that govern the biological activity of this class of molecules.

  • The 2-Substituted Phenyl Ring: The nature and position of the substituent on the phenyl ring at the 2-position of the nicotinic acid core are critical. Studies by Khalil et al. (2013) revealed that compounds bearing a 2-bromophenyl substituent exhibited particularly strong analgesic and anti-inflammatory activities, often comparable or superior to the reference drug, mefenamic acid.[7][9][10]

  • The Carboxylic Acid Moiety: A free carboxylic acid group appears to be essential for activity. Derivatization of this functional group into amides or other analogues has been shown to significantly reduce or suppress the analgesic and anti-inflammatory properties of the compounds.[7] This suggests the carboxylate is a key binding feature, likely interacting with the active site of the target enzyme (e.g., COX).

Caption: Key structure-activity relationships for 2-phenyl nicotinic acid derivatives.

Data Presentation: Analgesic Activity of Selected Derivatives

The following table summarizes the analgesic activity of several 2-substituted phenyl derivatives of nicotinic acid, as determined by the acetic acid-induced writhing test in mice.[7] The data highlights the superior performance of compounds with a 2-bromophenyl substituent.

Compound ID2-Phenyl Substituent% Inhibition of Writhing (at 25 mg/kg)
4a 2-Bromophenyl61.7 ± 4.8
4c 2-Bromo-4-chlorophenyl73.7 ± 6.2
4d 2-Bromo-4-fluorophenyl65.2 ± 5.1
Mefenamic Acid (Reference Drug)72.4 ± 4.6
4e-h (Carboxamide Derivatives)Significant reduction in activity

Data sourced from Khalil et al., 2013.[7]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(2-Bromophenylamino)nicotinic Acid Derivatives

This protocol outlines a general synthetic route adapted from the literature for preparing the target compounds.[7][8]

Synthesis_Workflow Step1 Step 1: Esterification of 2-Chloronicotinic Acid Step2 Step 2: Nucleophilic Substitution with Substituted Aniline Step1->Step2 Step3 Step 3: Saponification (Hydrolysis of Ester) Step2->Step3 Product Final Product: 2-Phenyl-substituted Nicotinic Acid Step3->Product

Caption: General workflow for the synthesis of target nicotinic acid derivatives.

Materials and Reagents:

  • 2-Chloronicotinic acid

  • Thionyl chloride

  • Absolute ethanol

  • Substituted anilines (e.g., 2-bromoaniline)

  • Potassium carbonate

  • Copper powder

  • Sodium hydroxide

  • Hydrochloric acid

  • Appropriate organic solvents (e.g., DMF, ethanol)

Step-by-Step Procedure:

  • Synthesis of Ethyl 2-Chloronicotinate (Intermediate 1):

    • To a stirred solution of 2-chloronicotinic acid in absolute ethanol, add thionyl chloride dropwise at 0°C.

    • Reflux the mixture for approximately 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure. Add water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify as needed (e.g., column chromatography).

  • Synthesis of Ethyl 2-(Aryl-amino)nicotinate (Intermediate 2):

    • In a suitable flask, combine Ethyl 2-Chloronicotinate (Intermediate 1), the desired substituted aniline (e.g., 2-bromoaniline), potassium carbonate, and a catalytic amount of copper powder.

    • Add a high-boiling point solvent like N,N-Dimethylformamide (DMF).

    • Heat the mixture under reflux for 8-12 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Synthesis of 2-(Aryl-amino)nicotinic Acid (Final Product):

    • Suspend the ester from the previous step (Intermediate 2) in an ethanol-water mixture.

    • Add an aqueous solution of sodium hydroxide (2M).

    • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with dilute hydrochloric acid.

    • The final product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Self-Validation Note: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity. Elemental analysis should also be performed to verify the empirical formula.

Protocol B: In-Vivo Evaluation of Analgesic Activity (Acetic Acid-Induced Writhing Test)

This protocol describes a standard and reliable method for assessing peripheral analgesic activity.[7][11] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is quantifiable.

Materials and Animals:

  • Male Swiss albino mice (20-25 g)

  • Test compounds and reference drug (e.g., Mefenamic acid)

  • Vehicle (e.g., 1% Carboxymethyl cellulose - CMC solution)[7]

  • 0.6% Acetic acid solution in normal saline

  • Observation cages

  • Stopwatch

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment. House them with free access to food and water.

  • Grouping and Dosing:

    • Divide the mice into groups (n=6-8 per group):

      • Group I: Control (Vehicle only)

      • Group II: Reference Drug (e.g., Mefenamic acid at 25 mg/kg)

      • Group III, IV, V...: Test Compounds (e.g., at 25 mg/kg)

    • Administer the vehicle, reference drug, or test compounds orally (p.o.) using a gavage needle. All compounds should be suspended in the same vehicle.[7]

  • Induction of Writhing:

    • Wait for the appropriate absorption time after oral administration (typically 30-60 minutes).

    • Administer a 0.6% acetic acid solution intraperitoneally (i.p.) at a dose of 10 mL/kg body weight to each mouse.[11]

  • Observation and Data Collection:

    • Immediately after the acetic acid injection, place each mouse in an individual observation cage.

    • After a latency period of 5 minutes, start a stopwatch and count the total number of writhes (characterized by abdominal constriction and stretching of hind limbs) for a continuous period of 15-20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic activity (% Inhibition) for the treated groups using the following formula[11]: % Inhibition = [(Mean writhes in Control Group - Mean writhes in Test Group) / Mean writhes in Control Group] x 100

Causality and Validation: The writhing test is a model of visceral inflammatory pain. A statistically significant reduction in the number of writhes in the test group compared to the control group indicates peripheral analgesic activity. Comparing the % inhibition to a standard drug like mefenamic acid provides a benchmark for the potency of the new compounds.

References

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. [Link]

  • Kallur, G., et al. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. [Link]

  • Abdel-rahman, H. M., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. This reference is not directly used but provides context on COX-2 inhibitors. [Link]

  • This reference is not used in the final text.
  • This reference is not used in the final text.
  • This reference is not used in the final text.
  • Gao, X., et al. (2016). In vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. BMC Complementary and Alternative Medicine. [Link]

  • This reference is not used in the final text.
  • This reference is not used in the final text.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • This reference is not used in the final text.
  • This reference is not used in the final text.
  • Wikipedia contributors. (2024). Nicotinic acid. Wikipedia. [Link]

  • Weimann, A. (2023). Structure-Activity Relationship Studies in Novel Analgesic Compounds: An Overview. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • This reference is not used in the final text.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • This reference is not used in the final text.
  • Wikipedia contributors. (2024). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

  • Liu, X., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. [Link]

  • This reference is not used in the final text.
  • This reference is not used in the final text.
  • This reference is not used in the final text.

Sources

Application

Application Note: Advanced Protocols for the Synthesis of 2-Arylaminonicotinic Acids

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Insights 2-Arylaminon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

2-Arylaminonicotinic acids are privileged scaffolds in medicinal chemistry, serving as the central core for a wide array of biologically active molecules. Most notably, they are the direct precursors to potent nonsteroidal anti-inflammatory drugs (NSAIDs) such as clonixin, flunixin, and niflumic acid, which act via cyclooxygenase (COX) inhibition [1].

Historically, the synthesis of these diarylamines relied heavily on the Ullmann condensation reaction , which couples 2-chloronicotinic acid with various substituted anilines [3]. While effective, traditional Ullmann conditions present significant drawbacks for modern process chemistry: they require stoichiometric amounts of copper reagents, prolonged reaction times (often >24 hours), and high-boiling, environmentally hazardous solvents like DMF or xylene. Furthermore, these harsh conditions frequently lead to tar formation and difficult purification [3].

The Shift to Green, Catalyst-Free SNAr

Recent paradigm shifts in synthetic methodology have demonstrated that transition-metal catalysts are often unnecessary for this specific coupling. The underlying causality lies in the electronic nature of the pyridine ring. The nitrogen atom in 2-chloronicotinic acid exerts a strong electron-withdrawing effect (both inductive and resonance), which highly activates the C2-position toward Nucleophilic Aromatic Substitution (SNAr) .

By applying sufficient localized energy—either through solvent-free thermal melts or microwave irradiation in highly polar media (water)—the activation energy barrier for the formation of the intermediate Meisenheimer complex is overcome without the need for copper or palladium [1, 2].

Mechanism A 2-Chloronicotinic Acid C Meisenheimer Complex A->C SNAr Attack B Arylamine B->C D 2-Arylaminonicotinic Acid C->D -HCl

Fig 1: SNAr mechanism for 2-arylaminonicotinic acid synthesis via Meisenheimer complex formation.

Comparative Analysis of Synthetic Strategies

To aid in route selection, the quantitative and qualitative metrics of three primary synthetic strategies are summarized below. The modern green approaches (Solvent-Free and Microwave-Assisted) significantly outperform the traditional Ullmann coupling in both atom economy and throughput.

Table 1: Comparison of Synthetic Strategies for 2-Arylaminonicotinic Acids

ParameterTraditional Ullmann [3]Solvent-Free Thermal [1]Microwave in Water [2]
Catalyst Cu powder / Cu saltsNoneNone
Solvent DMF, Xylene, or PyridineNone (Neat Melt)Deionized Water
Base / Additive K₂CO₃ / TsOHNoneK₂CO₃ (0.5 equiv)
Temperature 130–150 °C (Reflux)120 °C150–180 °C
Reaction Time 12–24 hours15–120 minutes10–30 minutes
Typical Yield 40–75%70–90%80–98%
Primary Drawback Heavy metal waste, tarringSubstrate must melt/mix wellRequires specialized MW reactor

Experimental Protocols

The following self-validating protocols are designed to ensure high reproducibility. The choice between Protocol A and Protocol B depends on equipment availability and the specific electronic properties of the arylamine.

Protocol A: Microwave-Assisted Catalyst-Free Amination in Water

Rationale: Water is an excellent microwave absorber, allowing for rapid, volumetric heating. As the reaction proceeds, HCl is generated. Without a base, this HCl would protonate the unreacted arylamine, destroying its nucleophilicity. Potassium carbonate (


) is utilized as a stoichiometric acid scavenger to maintain the amine in its active free-base form [2].

Materials:

  • 2-Chloronicotinic acid (4.0 mmol, 1.0 equiv)

  • Aromatic amine (8.0 mmol, 2.0 equiv)

  • Anhydrous

    
     (2.0 mmol, 0.5 equiv)
    
  • Deionized water (3.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave-safe reaction vessel with 2-chloronicotinic acid, the aromatic amine, anhydrous

    
    , and DI water. Add a magnetic stir bar.
    
  • Sealing: Seal the vessel with a Teflon-lined crimp cap to safely contain the autogenous pressure generated at high temperatures.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the system to ramp to 150–180 °C (use 180 °C for electron-deficient amines) and hold for 15 to 30 minutes under continuous stirring.

  • Cooling: Utilize the instrument's compressed air cooling feature to rapidly cool the vessel to 50 °C before opening.

  • Work-up & Isolation: Transfer the reaction mixture to a beaker. Carefully acidify the aqueous layer with dilute HCl (1M) to pH 3–4 .

    • If a solid precipitates: Filter the crude product under vacuum and wash with cold water.

    • If no precipitate forms (or oils out): Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude residue from an ethanol/water mixture to afford the analytically pure 2-arylaminonicotinic acid.

Protocol B: Solvent-Free Thermal Amination

Rationale: Heating the solid mixture of 2-chloronicotinic acid and an aniline derivative above their eutectic point creates a highly concentrated melt. This maximizes intermolecular collision frequency, driving the SNAr forward purely through thermal activation without the need for any solvent or catalyst [1].

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Aromatic amine (1.5 equiv)

Step-by-Step Methodology:

  • Homogenization: In a mortar, lightly grind the 2-chloronicotinic acid and the aromatic amine to ensure intimate physical contact.

  • Heating: Transfer the mixture to a heavy-walled glass tube or round-bottom flask equipped with a reflux condenser (to prevent amine volatilization). Submerge the vessel in a pre-heated oil bath at 120 °C .

  • Monitoring: Allow the solvent-free melt to stir for 15 to 120 minutes . Monitor the disappearance of 2-chloronicotinic acid via TLC (Eluent: EtOAc/Hexanes). Note: Electron-withdrawing substituents on the aniline (e.g., ortho-halogens) will require the full 120 minutes.

  • Quenching & Washing: Cool the flask to room temperature. The melt will solidify. Triturate the solid with dilute aqueous HCl to solubilize and remove any unreacted aromatic amine. Filter the suspension.

  • Purification: Wash the filter cake thoroughly with distilled water to remove residual acid, then recrystallize the solid from hot ethanol.

Workflow Visualization

Workflow Step1 1. Reagent Mixing 2-Chloronicotinic Acid + Arylamine Step2 2. Activation Microwave (150°C) or Thermal Melt (120°C) Step1->Step2 Step3 3. Work-up Cooling & Acidification (pH 3-4) Step2->Step3 Step4 4. Isolation Filtration or EtOAc Extraction Step3->Step4 Step5 5. Purification Recrystallization (EtOH/H2O) Step4->Step5

Fig 2: Step-by-step experimental workflow for the green synthesis of 2-arylaminonicotinic acids.

Troubleshooting & Optimization Insights

  • Electronic Effects: The nucleophilicity of the arylamine dictates the reaction kinetics. Anilines with electron-donating groups (EDG) at the meta or para positions react rapidly with high yields. Conversely, strong electron-withdrawing groups (EWG) or bulky ortho-substituents sterically hinder the attack, drastically reducing yields [1]. If synthesizing highly hindered derivatives, extend the microwave irradiation time to 45 minutes or increase the temperature to 180 °C.

  • Tar Formation: If utilizing traditional Ullmann conditions or excessive thermal heating (>160 °C in solvent-free conditions), oxidative degradation (tarring) of the aniline can occur. Purging the reaction vessel with inert gas (Argon/Nitrogen) prior to heating mitigates this risk.

  • pH Sensitivity during Isolation: 2-Arylaminonicotinic acids are amphoteric. Over-acidification (pH < 2) during the work-up phase can protonate the pyridine nitrogen, rendering the product water-soluble and preventing precipitation. Strict adherence to pH 3–4 is critical for maximizing isolated yield.

References

  • Source: National Institutes of Health (NIH)
  • Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation Source: ResearchGate / Journal of Chemical Research URL
  • Source: d-nb.
Method

Application Note: In Vitro Assays for Testing Biological Activity of Nicotinic Acid Compounds

[1][2][3] Executive Summary & Mechanism of Action Nicotinic Acid (Niacin/Vitamin B3) is a pleiotropic molecule with two distinct biological identities: a potent lipid-modulating drug and a precursor for Nicotinamide Aden...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Mechanism of Action

Nicotinic Acid (Niacin/Vitamin B3) is a pleiotropic molecule with two distinct biological identities: a potent lipid-modulating drug and a precursor for Nicotinamide Adenine Dinucleotide (NAD+). Its therapeutic utility in dyslipidemia is mediated primarily by the GPR109A receptor (HCAR2/HM74A) , a G_i-coupled GPCR highly expressed in adipocytes and immune cells.

For drug development professionals, the critical challenge lies in distinguishing between the therapeutic pathway (G-protein mediated inhibition of lipolysis) and the adverse pathway (Beta-arrestin mediated cutaneous flushing).

The "Biased Agonism" Paradigm
  • Therapeutic Efficacy (Lipolysis Inhibition): GPR109A activation

    
     G_i/o coupling 
    
    
    
    
    
    cAMP
    
    
    
    
    PKA
    
    
    
    
    Hormone Sensitive Lipase (HSL) activity.
  • Adverse Effect (Flushing): GPR109A activation

    
    
    
    
    
    -arrestin1 recruitment
    
    
    ERK1/2 phosphorylation
    
    
    cPLA2 activation
    
    
    Arachidonic Acid release
    
    
    PGD2 secretion .

This guide details protocols to assess both pathways independently, allowing for the identification of G-protein biased agonists that retain efficacy while minimizing flushing.

Experimental Protocols

Protocol A: GPR109A-Mediated Antilipolytic Assay (3T3-L1 Adipocytes)

Objective: Quantify the ability of a compound to inhibit catecholamine-stimulated lipolysis. This is the gold-standard functional assay for GPR109A efficacy.

Cell Model: Differentiated 3T3-L1 Adipocytes. Readout: Glycerol release (Colorimetric or Fluorometric).

Reagents & Equipment
ComponentSpecification
Cell Line 3T3-L1 Fibroblasts (ATCC CL-173), differentiated to adipocytes.
Stimulant Isoproterenol (10 µM stock) or Forskolin (to raise cAMP).
Assay Buffer Krebs-Ringer Phosphate (KRP) buffer + 4% Fatty Acid-Free BSA (Essential to bind released FFA).
Positive Control Nicotinic Acid (Sigma), range 10 nM – 1 mM.
Detection Free Glycerol Reagent (Sigma F6428 or ZenBio kit).
Step-by-Step Methodology
  • Differentiation: Culture 3T3-L1 cells to confluence. Induce differentiation using standard IBMX/Dexamethasone/Insulin cocktail for 2 days, followed by Insulin maintenance. Use cells at Day 8–12 post-differentiation ( >90% lipid droplet accumulation).

  • Starvation: Wash cells 2x with PBS. Incubate in serum-free DMEM + 0.1% BSA for 2 hours to basalize signaling.

  • Treatment:

    • Replace medium with KRP Assay Buffer (150 µL/well in 96-well plate).

    • Add Isoproterenol (100 nM final) to all wells (except Basal control) to stimulate lipolysis.

    • Simultaneously add test compounds (dose-response) or Nicotinic Acid control.

    • Note: Include a "Nicotinamide" control; it should be inactive at GPR109A.

  • Incubation: Incubate for 3 hours at 37°C.

  • Harvest: Collect 100 µL of supernatant. (Avoid disturbing the lipid monolayer).

  • Quantification: Mix 25 µL supernatant + 100 µL Glycerol Reagent in a fresh plate. Incubate 15 mins at RT.[1]

  • Analysis: Measure Absorbance at 540 nm. Calculate % Inhibition relative to Isoproterenol-only control.

Protocol B: Flushing Prediction Assay (PGD2 Release in THP-1)

Objective: Assess the potential of a compound to induce flushing by measuring Prostaglandin D2 (PGD2) secretion in macrophages.[2]

Cell Model: PMA-differentiated THP-1 Macrophages. (Note: Langerhans cells are more physiologically relevant but THP-1 is the industry standard surrogate). Readout: PGD2 ELISA.

Step-by-Step Methodology
  • Differentiation: Seed THP-1 monocytes at 1x10^5 cells/well. Treat with 100 nM PMA for 48 hours to induce macrophage differentiation (adherent phenotype).

  • Resting: Wash cells and rest in PMA-free media for 24 hours.

  • Priming (Optional but Recommended): Some protocols suggest priming with IFN-gamma, but GPR109A is constitutively expressed in macrophages.

  • Compound Treatment:

    • Wash cells with HBSS.

    • Add test compounds in HBSS + 0.1% BSA.

    • Control: Nicotinic Acid (1 mM) is the positive control for flushing.

    • Inhibitor Control: Pre-treat a subset of wells with Laropiprant (DP1 antagonist) or Aspirin (COX inhibitor) to validate the pathway.

  • Incubation: Incubate for 30–60 minutes at 37°C. (PGD2 release is rapid).

  • Detection: Collect supernatant immediately. PGD2 is unstable; proceed to ELISA (e.g., Cayman Chemical PGD2-MOX ELISA) or freeze at -80°C.

  • Data Interpretation: High PGD2 release correlates with high flushing potential. A compound with high antilipolytic activity (Protocol A) but low PGD2 release (Protocol B) is a "Biased Agonist."

Protocol C: Intracellular NAD+ Biosynthesis Assay

Objective: Verify if the compound acts as a vitamin B3 precursor via the Preiss-Handler pathway.

Cell Model: HepG2 (Liver) or NHEK (Keratinocytes). Readout: NAD/NADH-Glo Assay (Bioluminescence).

  • Seeding: Seed HepG2 cells (10,000 cells/well) in white-walled 96-well plates.

  • Treatment: Treat with test compound (10 µM – 1 mM) for 6 to 24 hours .

    • Control: Nicotinic Acid and Nicotinamide (both should increase NAD+).[3][4][5][6]

  • Lysis: Remove media. Add 50 µL PBS + 50 µL NAD-Glo Detection Reagent (contains detergent and lysis buffer).

  • Incubation: Incubate 30-60 mins at RT to allow enzymatic cycling (NAD+

    
     NADH 
    
    
    
    Luciferase signal).
  • Measurement: Read Luminescence. Signal is proportional to total oxidized NAD+.

Visualization of Signaling Pathways

The following diagram illustrates the critical bifurcation of GPR109A signaling, highlighting the target for drug design (G-protein bias) versus the off-target effect (Beta-arrestin).

GPR109A_Signaling Figure 1: GPR109A Biased Signaling: Lipolysis vs. Flushing NicotinicAcid Nicotinic Acid (Balanced Agonist) GPR109A GPR109A Receptor (Adipocytes/Immune Cells) NicotinicAcid->GPR109A BiasedAgonist Biased Agonist (Ideal Drug) BiasedAgonist->GPR109A Gi Gi/o Protein GPR109A->Gi Major Pathway B_Arrestin Beta-Arrestin 1 Recruitment GPR109A->B_Arrestin Recruitment cAMP cAMP Levels Gi->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduces Phosphorylation Lipolysis INHIBITION of Lipolysis (FFA Release) HSL->Lipolysis Reduces ERK ERK1/2 MAPK Phosphorylation B_Arrestin->ERK cPLA2 cPLA2 Activation ERK->cPLA2 Arachidonic Arachidonic Acid Release cPLA2->Arachidonic PGD2 PGD2 Secretion (Flushing) Arachidonic->PGD2

Caption: GPR109A signaling bifurcates into the therapeutic Gi-cAMP pathway (Green) and the adverse Beta-arrestin-PGD2 pathway (Red). Ideal drug candidates selectively activate the Gi pathway.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Lipolysis Inhibition High BSA concentration in buffer.Ensure BSA is Fatty-Acid Free. Albumin binds FFA; if saturated or absent, the assay kinetics fail.
High Background Glycerol Cell lysis during supernatant collection.Handle plates gently.[7] Do not aspirate the lipid monolayer floating on top.
No PGD2 Signal PGD2 degradation.PGD2 is chemically unstable. Process samples immediately or add MOX-stabilizer provided in ELISA kits.
Poor Differentiation Passage number of 3T3-L1.Use 3T3-L1 cells below passage 10. High passage cells lose adipogenic potential.

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[8] Nature Medicine, 9(3), 352–355. Link

  • Walters, R. W., et al. (2009).

    
    -Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice.[9][10] Journal of Clinical Investigation, 119(5), 1312–1321. Link
    
  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(8), 2910–2919. Link

  • Maciejewski-Lenoir, D., et al. (2006). Langerhans Cells Release Prostaglandin D2 in Response to Nicotinic Acid.[11] Journal of Investigative Dermatology, 126, 2637–2646.[11] Link

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition, 28, 115-130. Link

Sources

Application

use of 2-(2-Hydroxyphenyl)nicotinic acid in cyclooxygenase (COX) inhibition studies

This Application Note provides a comprehensive technical guide for the evaluation and use of 2-(2-Hydroxyphenyl)nicotinic acid (a 2-aryl-nicotinic acid derivative) in Cyclooxygenase (COX) inhibition studies. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the evaluation and use of 2-(2-Hydroxyphenyl)nicotinic acid (a 2-aryl-nicotinic acid derivative) in Cyclooxygenase (COX) inhibition studies.

Introduction & Mechanistic Rationale

2-(2-Hydroxyphenyl)nicotinic acid represents a specific class of aryl-nicotinic acid derivatives investigated for their non-steroidal anti-inflammatory (NSAID) properties. Structurally, this compound features a pyridine-3-carboxylic acid core substituted at the C2 position with a 2-hydroxyphenyl group.

This scaffold mimics the pharmacophore of classical NSAIDs (e.g., salicylates, fenamates) but offers a distinct electronic profile due to the pyridine nitrogen. The proximity of the carboxylic acid (on the pyridine ring) and the hydroxyl group (on the phenyl ring) allows for:

  • Bidentate Binding: Potential chelation or hydrogen bonding within the COX active site, specifically interacting with Arg120 (the gatekeeper residue) and Tyr355 .

  • Selectivity Potential: Aryl-nicotinic acids have been identified in recent studies as scaffolds capable of achieving COX-2 selectivity, reducing the gastrointestinal toxicity associated with COX-1 inhibition.

This guide details the protocols for solubilization, in vitro enzymatic inhibition, and cellular efficacy profiling of this compound.

Chemical Properties & Handling Protocol

Physicochemical Profile
  • Chemical Structure: Pyridine-3-carboxylic acid, 2-(2-hydroxyphenyl)-

  • Molecular Weight: ~215.2 g/mol

  • Solubility: Low in water; High in DMSO, Ethanol, and DMF.

  • Stability Warning (Lactonization): The ortho-positioning of the carboxyl and hydroxyl groups creates a risk of acid-catalyzed cyclization to form a chromeno[4,3-b]pyridine-5-one (azacoumarin) derivative. Avoid prolonged exposure to acidic aqueous buffers (< pH 5.0).

Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution.

  • Weighing: Weigh 2.15 mg of 2-(2-Hydroxyphenyl)nicotinic acid into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Avoid using water or acidic buffers for the initial stock.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 of 2-(2-Hydroxyphenyl)nicotinic acid against purified COX-1 (ovine) and COX-2 (human recombinant) enzymes using a colorimetric peroxidase assay.

Assay Principle

The assay measures the peroxidase activity of the COX enzyme. The conversion of Arachidonic Acid (AA) to PGG2 and then PGH2 involves the oxidation of a reporter dye, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) , which turns blue (Absorbance at 590 nm).

Reagents & Materials
  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 µM Hematin, 2 mM Phenol.

  • Substrate: Arachidonic Acid (AA), 100 µM final concentration.

  • Chromogen: TMPD (100 µM).

  • Enzymes: Purified COX-1 and COX-2 (Commercial units).

  • Test Compound: 2-(2-Hydroxyphenyl)nicotinic acid (0.01 µM – 100 µM).

Step-by-Step Procedure
  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in cold Assay Buffer to a concentration of 1 U/µL. Keep on ice.

  • Inhibitor Incubation:

    • In a 96-well plate, add 150 µL of Assay Buffer.

    • Add 10 µL of Hematin solution.

    • Add 10 µL of Enzyme (COX-1 or COX-2).

    • Add 20 µL of Test Compound (diluted in buffer; max 5% DMSO final).

    • Control: Use Vehicle (DMSO) alone for 100% Activity.

    • Incubate: 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of TMPD/Arachidonic Acid mixture to all wells.

  • Measurement:

    • Immediately read Absorbance at 590 nm in kinetic mode for 5 minutes.

    • Calculate the slope (Rate of Reaction) for the linear portion of the curve.

Data Analysis

Calculate the Percent Inhibition using the formula:



Plot % Inhibition vs. Log[Concentration] to determine the IC50 .

Protocol 2: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Evaluate the ability of 2-(2-Hydroxyphenyl)nicotinic acid to inhibit PGE2 release in LPS-stimulated macrophages (Cellular Permeability & Efficacy).

Cell Culture Setup
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Seeding: 2 x 10^5 cells/well in a 24-well plate. Incubate 24h at 37°C, 5% CO2.

Treatment & Stimulation
  • Pre-treatment: Replace media with fresh serum-free media containing the Test Compound (1, 10, 50 µM) or Vehicle (0.1% DMSO). Incubate for 1 hour .

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL) to induce COX-2 expression.

  • Incubation: Incubate for 18–24 hours .

PGE2 Quantification
  • Harvest: Collect the cell culture supernatant. Centrifuge at 1000 x g for 5 min to remove debris.

  • ELISA: Quantify Prostaglandin E2 (PGE2) levels using a competitive PGE2 ELISA kit.

  • Normalization: Perform an MTT or Cell Titer-Glo assay on the remaining cells to normalize PGE2 levels to cell viability (ruling out cytotoxicity).

Visualizations & Pathways

Mechanism of Action: Arachidonic Acid Cascade

The following diagram illustrates the specific intervention point of 2-(2-Hydroxyphenyl)nicotinic acid within the inflammatory cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->Membrane COX Cyclooxygenase (COX-1/2) AA->COX Substrate Entry PGG2 PGG2 (Unstable) COX->PGG2 Cyclooxygenase Activity Inhibitor 2-(2-Hydroxyphenyl) nicotinic acid Inhibitor->COX Competitive Inhibition (Arg120 Binding) PGH2 PGH2 (Intermediate) PGG2->PGH2 Peroxidase Activity PGE2 PGE2 (Pro-Inflammatory) PGH2->PGE2 PGE Synthase

Figure 1: Mechanism of Action. The inhibitor blocks the COX active site, preventing the conversion of Arachidonic Acid to PGG2.[1][2]

Experimental Workflow

Workflow Step1 Step 1: Stock Prep (10mM in DMSO) Step2 Step 2: Enzyme Pre-Incubation (10 min @ 25°C) Step1->Step2 Step3 Step 3: Substrate Addition (AA + TMPD) Step2->Step3 Step4 Step 4: Kinetic Read (Abs 590nm) Step3->Step4 Step5 Step 5: Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Step-by-step workflow for the In Vitro COX Inhibition Assay.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Assay Low aqueous solubilityReduce final DMSO concentration to <5% or add 0.01% Triton X-100.
High Background Oxidized TMPDPrepare TMPD fresh and protect from light. It should be colorless.
No Inhibition Compound degradationCheck for lactonization (cyclization) using LC-MS. Ensure pH > 7.0 during storage.
Loss of Potency High Protein BindingIf adding BSA to buffer, reduce concentration as acid inhibitors bind albumin strongly.

References

  • Al-Ostoot, F. H., et al. (2021). "Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme." Bioorganic Chemistry. Link

  • Digby, J. E., et al. (2012). "Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms." Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link

  • PubChem Compound Summary. "2-Hydroxynicotinic acid (Structural Analog)." National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Ullmann Condensation of 2-Chloronicotinic Acid

Introduction The synthesis of 2-arylaminonicotinic acids via the coupling of 2-chloronicotinic acid with aniline derivatives is a critical step in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The synthesis of 2-arylaminonicotinic acids via the coupling of 2-chloronicotinic acid with aniline derivatives is a critical step in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) such as flunixin and clonixin[1]. While classically achieved via the copper-catalyzed Ullmann condensation, this reaction is notoriously plagued by harsh conditions, long reaction times, and significant side-product formation. This technical guide provides mechanistic insights, troubleshooting strategies, and validated protocols to optimize this specific coupling.

Part 1: Mechanistic Insights & FAQs

Q: Why does the classical Ullmann reaction often fail or produce "tar" when coupling 2-chloronicotinic acid with electron-poor anilines? A: The classical Ullmann coupling relies on a Cu(I)/Cu(III) catalytic cycle. However, 2-chloronicotinic acid is already highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of both the carboxylic acid group and the pyridine nitrogen. Introducing copper at high temperatures (e.g., 150°C in DMF) can lead to competitive side reactions, including the dimerization of the aromatic nucleus and oxidative degradation of the amine. This is particularly severe with electron-withdrawing anilines, which react slower, giving side reactions more time to dominate and form insoluble polymeric "tar".

Q: Do I strictly need a copper catalyst for this coupling? A: No. Recent process optimizations have proven that catalyst-free SNAr is highly effective and often superior. By leveraging the inherent electrophilicity of the 2-chloro position, you can achieve excellent yields either under solvent-free conditions at 120°C[1] or via microwave irradiation in water[2]. Removing copper eliminates the primary pathway for tar formation and simplifies downstream purification.

DecisionTree Start Analyze Aniline Substituent EDG Electron-Donating Group (e.g., -OMe, -Me) Start->EDG EWG Electron-Withdrawing Group (e.g., -Cl, -CF3) Start->EWG Steric High Steric Hindrance (e.g., 2,6-diMe) Start->Steric Path1 Microwave-Assisted Water, K2CO3, No Cu EDG->Path1 High nucleophilicity Path2 Solvent-Free SNAr 120°C, No Cu EWG->Path2 Avoid Cu-induced tar Path3 Xylene Reflux No Cu or Cu(0) trace Steric->Path3 Requires high thermal energy

Decision logic for selecting 2-chloronicotinic acid amination conditions based on substrate.

Part 2: Troubleshooting Guide

When scaling up or optimizing the coupling of 2-chloronicotinic acid, researchers frequently encounter specific failure modes. The table below outlines the causality and self-validating solutions for these issues.

Table 1: Common Issues, Mechanistic Causes, and Validated Solutions

Observed IssueMechanistic CauseValidated Solution
Heavy tar formation / Black reaction mixture Cu-catalyzed oxidative degradation or dimerization of the pyridine nucleus at >140°C.Switch to catalyst-free, solvent-free conditions at 120°C, or use Xylene without copper.
Incomplete conversion with ortho-substituted anilines Steric hindrance impedes the formation of the SNAr Meisenheimer complex transition state.Increase the molar ratio of aniline to 1:2, or utilize microwave irradiation (150W, 100°C)[2].
Product isolation difficulties (emulsions) The resulting 2-arylaminonicotinic acid is amphoteric, leading to variable solubility during aqueous workup.Adjust the pH precisely to the isoelectric point (typically pH 4.0–4.5) using 10% HCl to force precipitation[1].
Deactivation in DMF/DMSO High-boiling polar aprotic solvents can promote side reactions and are difficult to remove completely.Replace with Xylene (which allows product precipitation upon cooling) or eliminate solvent entirely[1].

Table 2: Quantitative Data for Condition Optimization Summary of reaction parameters and average yields based on literature optimizations.

MethodCatalystSolventTemp (°C)TimeAvg. YieldReference
Classical Ullmann Cu powder / CuIDMF15024 h40-60%
Xylene Reflux NoneXylene14024 h53-87%
Microwave Aqueous NoneWater (K2CO3)100 (MW)15 min75-92%[2]
Solvent-Free SNAr NoneNone12015-120 min85-95%[1]
Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. The physical state changes (e.g., dissolution, precipitation at specific pH) serve as built-in checkpoints to confirm reaction progress.

Protocol A: Catalyst-Free, Solvent-Free Amination (Recommended) This green chemistry approach leverages the low melting point of the aniline-acid mixture to act as its own solvent, driving the reaction via high local concentration[1].

  • Preparation: In a 25 mL round-bottom flask, combine 2-chloronicotinic acid (1.0 mmol) and the target aniline derivative (1.5 mmol). Self-Validation: A 1:1.5 ratio ensures the aniline acts as both nucleophile and proton scavenger.

  • Reaction: Heat the neat mixture to 120°C under continuous magnetic stirring. Monitor via TLC (Eluent: EtOAc/Hexane 1:1) until the 2-chloronicotinic acid spot is consumed (typically 15–120 minutes depending on aniline nucleophilicity).

  • Quenching: Cool the mixture to room temperature. Add 10 mL of 10% aqueous NaOH. Self-Validation: The product will dissolve as the sodium salt, while unreacted aniline remains insoluble.

  • Filtration: Filter the mixture to remove the unreacted aniline.

  • Precipitation: Slowly acidify the filtrate with 10% HCl dropwise until the pH reaches ~4.5. Self-Validation: A dense precipitate of the 2-arylaminonicotinic acid will form at its isoelectric point.

  • Isolation: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to obtain the pure product.

Workflow Step1 Mix 2-Chloronicotinic Acid & Aniline (1:1.5 ratio) Step2 Heat to 120°C (Solvent-Free, 15-120 min) Step1->Step2 Step3 Cool to RT & Add 10% NaOH Step2->Step3 Step4 Filter unreacted aniline (insoluble) Step3->Step4 Step5 Acidify filtrate with 10% HCl to pH ~4.5 Step4->Step5 Step6 Filter & Recrystallize (Pure Product) Step5->Step6

Step-by-step workflow for the solvent-free amination of 2-chloronicotinic acid.

Protocol B: Xylene-Mediated Reflux (For Highly Hindered Substrates) When solvent-free melting is not feasible due to the physical properties of the specific aniline, xylene provides the necessary thermal energy while suppressing tar formation.

  • Preparation: Suspend 2-chloronicotinic acid (20 mmol) and the substituted aniline (20 mmol) in 150 mL of anhydrous xylene. Self-Validation: Higher dilution (150 mL vs 50 mL) is critical here to prevent intermolecular dimerization.

  • Reaction: Reflux the mixture (approx. 140°C) for 24 hours. Do not add a copper catalyst unless the aniline is exceptionally deactivated (e.g., heavily halogenated).

  • Isolation: Allow the reaction mixture to cool to room temperature. Self-Validation: The product has low solubility in cold xylene and will spontaneously crystallize.

  • Purification: Filter the crystals and wash with cold xylene, followed by hexane, to yield the target compound.

References
  • Misbahi, H., Brouant, P., & Barbe, J. (2003). "Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids." Heterocyclic Communications, 9(4), 335-336. Available at:[Link]

  • Yarhorhosseini, et al. (2023). "Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors." BMC Chemistry, 17(1), 160. Available at:[Link]

  • Li, Z., et al. (2011). "Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation." Journal of Chemical Research, 35(12). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Polar Nicotinic Acid Derivatives

[1] Introduction: The "Polarity Trap" Welcome to the technical support center. If you are working with nicotinic acid (Vitamin B3) or its derivatives (nicotinamides, nicotinates), you are likely encountering a specific s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The "Polarity Trap"

Welcome to the technical support center. If you are working with nicotinic acid (Vitamin B3) or its derivatives (nicotinamides, nicotinates), you are likely encountering a specific set of physicochemical behaviors that defy standard organic workups.

The core challenge lies in the heterocyclic nitrogen and the amphoteric nature of the parent molecule.[1] Nicotinic acid derivatives often exist as zwitterions or highly polar salts, leading to three common failure modes:

  • Poor Extraction Efficiency: The molecule prefers the aqueous phase over standard organic solvents (DCM, EtOAc).

  • Silica Streaking: The basic pyridine nitrogen interacts strongly with acidic silanols, causing irreversible adsorption or broad tailing.[1]

  • Salt Contamination: High water solubility makes desalting difficult after neutralization steps.

This guide provides self-validating protocols to overcome these barriers.

Module 1: The Extraction Conundrum (Workup)

The Isoelectric Point (pI) Strategy

Many researchers fail to extract nicotinic acid derivatives because they ignore the pH-solubility profile.[1] Nicotinic acid has two pKa values: ~2.07 (pyridine nitrogen) and ~4.85 (carboxylic acid).

  • pH < 2: Cationic (Soluble in water).

  • pH > 5: Anionic (Soluble in water).

  • pH ~ 3.5 (Isoelectric Point): Neutral Zwitterion (Minimum water solubility, Maximum organic solubility).

Protocol: The "pH-Switch" Extraction Use this method to isolate the free acid or neutral derivatives from aqueous reaction mixtures.[1]

  • Acidify/Basify: Adjust the reaction mixture pH to the extreme opposite of your product's current state to remove non-amphoteric impurities.[1]

  • Target the pI: Carefully adjust the aqueous layer to pH 3.4–3.6 .

  • Select the Correct Solvent: Standard solvents like Diethyl Ether or Hexane will fail .[1]

    • Recommended:n-Butanol or Isobutanol .[1] These alcohols can disrupt the hydration shell of the zwitterion.[1]

    • Alternative: Continuous liquid-liquid extraction (CLLE) with Ethyl Acetate for 24+ hours if butanol is difficult to remove.

Reactive Extraction (For High Throughput)

For industrial or large-scale isolation, physical extraction is often insufficient.[1]

  • Extractant: 20% Trioctylamine (TOA) in Methyl Isobutyl Ketone (MIBK).

  • Mechanism: TOA forms an acid-amine complex with nicotinic acid, pulling it into the organic phase with high efficiency (

    
    ).[1]
    

Module 2: Chromatographic Purification

Scenario A: Normal Phase Silica (The "Streaking" Issue)

Problem: The pyridine ring acts as a Lewis base, hydrogen-bonding to silica silanols.[1] Solution: You must "mask" the silanols or the analyte.[1]

Troubleshooting Table: Mobile Phase Modifiers

Derivative TypeRecommended ModifierMechanism
Basic (Nicotinamides) 1–5% Triethylamine (TEA) or

TEA blocks acidic silanol sites, allowing the product to elute freely.
Acidic (Nicotinic Acid) 1% Acetic Acid or Formic AcidSuppresses ionization of the carboxyl group, keeping it neutral.[1]
Esters (Nicotinates) Acetone / Hexane (Avoid EtOAc)Esters are less polar but can hydrolyze; avoid aqueous silica slurries.
Scenario B: HILIC (The Superior Alternative)

For highly polar metabolites (e.g., Nicotinuric acid, N-oxide), Reverse Phase C18 often results in elution at the void volume (


). Hydrophilic Interaction Liquid Chromatography (HILIC)  is the gold standard here.
  • Stationary Phase: Silica or Amine-bonded (NH2) columns.[2][3]

  • Mobile Phase: High organic content (e.g., 90% Acetonitrile / 10% Ammonium Formate buffer).

  • Critical Parameter: Buffer pH must be controlled (pH 3–5) to ensure the pyridine ring is protonated, enhancing retention via ion-exchange mechanisms on silica.[1]

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for selecting the correct purification pathway based on the derivative's functional group.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck PolarityCheck Functional Group Analysis SolubilityCheck->PolarityCheck Yes (High Polarity) Silica Silica Gel Chromatography SolubilityCheck->Silica No (Esters/Lipophilic) Acidic Free Acid (COOH) PolarityCheck->Acidic Amide Amide/Zwitterion PolarityCheck->Amide pHSwitch pH-Switch Extraction (Target pI ~3.5) Solvent: n-Butanol Acidic->pHSwitch Batch Scale HILIC HILIC Chromatography (90% ACN / 10% Buffer) Amide->HILIC Analytical/Prep IEX Ion Exchange (Dowex) Desalting Amide->IEX Removal of Salts Additives Add 1-5% TEA or NH3 to Mobile Phase Silica->Additives Prevent Streaking

Figure 1: Decision tree for selecting purification methods based on solubility and functional group chemistry.[2]

Module 4: Crystallization & Salt Management

The "Oiling Out" Phenomenon Nicotinic acid derivatives often separate as oils rather than crystals during cooling.[1][4] This indicates the solution has entered the "metastable zone" too quickly or contains impurities acting as anti-nucleating agents.[1]

Protocol: Controlled Desalting & Crystallization

  • Desalting: If your product is mixed with inorganic salts (NaCl, Na2SO4), dissolve the crude solid in dry Methanol or Ethanol .[1] Inorganic salts are largely insoluble in these alcohols and can be filtered off.

  • Solvent System:

    • Primary: Water (pH adjusted to pI).

    • Anti-solvent: Ethanol or Acetone.[1]

  • Technique: Dissolve in minimum hot water. Add hot ethanol until slight turbidity appears. Allow to cool very slowly (wrap the flask in foil/towel) to room temperature before placing in an ice bath.

  • Decolorization: If the product is yellow (common with oxidative synthesis), treat the hot aqueous solution with 1-2% Activated Carbon for 15 minutes, then filter while hot.[1]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product stuck in aqueous phase pH is not at the Isoelectric Point (pI).[1]Adjust pH to 3.4–3.6. Use n-Butanol or perform continuous extraction.[1]
Broad, tailing peaks on Silica Interaction between pyridine N and silanols.[1]Add 1% Triethylamine (TEA) to the mobile phase. Switch to Alumina (Neutral) stationary phase.[2]
Product "oils out" during recrystallization Cooling too fast or impurity concentration too high.[1]Re-heat to dissolve.[1] Add a seed crystal.[1][4] Cool slowly (1°C/min).
Low recovery after evaporation Sublimation of the product.[1]Nicotinic acid can sublime.[1] Avoid high vacuum (<10 mbar) at high temperatures (>50°C).
Co-elution of Nicotinic Acid & Nicotinamide Similar polarity in Reverse Phase.[1]Switch to HILIC mode or use Ion-Pairing reagents (Tetrabutylammonium phosphate) in HPLC.

References

  • Extraction of Nicotinic Acid: Kumar, S., et al. "Equilibrium Study on Reactive Extraction of Nicotinic Acid from Aqueous Solution."[1][5] International Journal of Chemical Engineering and Applications, vol. 6, no. 4, 2015.

  • HILIC Separation: Hsieh, Y., & Chen, J. "Hydrophilic interaction liquid chromatography (HILIC) in mass spectrometry-based drug discovery."[1] Journal of Liquid Chromatography & Related Technologies.

  • Silica Gel Interactions: Pyka, A., et al. "Use of TLC and RPTLC for separation of nicotinic acid derivatives."[1] Journal of Liquid Chromatography & Related Technologies, 2003.[1]

  • Purification Patents: "Purification of nicotinic acid." US Patent 3,037,987.

  • Reactive Extraction: Zhang, L., et al. "Extraction Behavior of Nicotinic Acid and Nicotinamide."[1] Chemical Engineering Research and Design, 2019.[1][6]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Over-Reduction in Nicotinic Acid Analog Synthesis

Welcome to the Application Scientist Support Portal. The synthesis and functionalization of nicotinic acid (pyridine-3-carboxylic acid) analogs present unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis and functionalization of nicotinic acid (pyridine-3-carboxylic acid) analogs present unique chemoselectivity challenges. The electron-deficient nature of the pyridine ring, combined with the reactivity of the C-3 carboxyl group, frequently leads to undesired over-reduction—either through the exhaustive reduction of the carboxyl group to an alcohol or the saturation of the pyridine ring itself to a piperidine derivative.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the mechanistic causality of over-reduction, providing self-validating protocols and evidence-based troubleshooting strategies.

Visual Workflow: Identifying and Mitigating Over-Reduction Risks

Workflow Start Nicotinic Acid Analog TargetAld Target: Aldehyde Start->TargetAld Controlled Hydride TargetAlc Target: Alcohol Start->TargetAlc Excess Hydride TargetRing Target: Ring Reduction Start->TargetRing Hydrogenation RiskAld Risk: Over-reduction to Alcohol TargetAld->RiskAld RiskRing Risk: Over-reduction to Piperidine TargetAlc->RiskRing SolAld Solution: Triflylpyridinium + HBpin RiskAld->SolAld SolRing Solution: Neutral Media Poisoned Catalyst RiskRing->SolRing

Workflow for identifying and mitigating over-reduction risks in nicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize nicotinaldehyde directly from nicotinic acid. Why do I consistently observe over-reduction to pyridin-3-ylmethanol, and how can I arrest the reduction?

The Causality: The target aldehyde is significantly more electrophilic than the starting carboxylic acid. When using traditional hydride donors (like DIBAL-H or LiAlH₄), the newly formed aldehyde undergoes intermolecular hydride transfer much faster than the remaining starting material, leading to an uncontrollable cascade toward the primary alcohol.

The Solution: You must alter the thermodynamic landscape of the intermediates. Recent methodologies employ 1[1]. By converting the carboxylic acid into an acylpyridinium intermediate, the activation free energy required for HBpin reduction is lowered below that of the resulting aldehyde[1]. This creates a kinetic trap that strictly halts the reaction at the aldehyde stage. Alternatively, 2 without over-reducing to the alcohol[2].

Q2: During the catalytic hydrogenation of an alkene side-chain on my nicotinic acid analog, the pyridine ring is being reduced to a piperidine. How do I prevent this?

The Causality: While3[3]. In acidic media, the formation of a pyridinium ion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system,4[4]. Furthermore, the basic pyridine nitrogen strongly coordinates to unpoisoned transition metal surfaces (like Pd/C or PtO₂), increasing its residence time and likelihood of saturation.

The Solution: Maintain strictly neutral or slightly basic conditions to keep the pyridine ring unprotonated. If your substrate contains electron-withdrawing groups that activate the ring, abandon standard Pd/C. Instead, utilize a poisoned catalyst such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) which lacks the surface energy required to break the aromatic resonance of the pyridine ring.

Mechanistic Pathway: Chemoselective Carboxyl Reduction

Mechanism Acid Nicotinic Acid Activator Triflylpyridinium Activation Acid->Activator Intermediate Acylpyridinium Intermediate Activator->Intermediate Reductant HBpin Addition Intermediate->Reductant Product Nicotinaldehyde (No Alcohol) Reductant->Product

Mechanistic pathway for the chemoselective reduction of nicotinic acid to nicotinaldehyde.

Quantitative Data: Catalyst and Condition Effects

The following table summarizes the quantitative impact of reagent selection on the chemoselectivity of nicotinic acid analog reduction.

Target TransformationReagent/CatalystSolvent SystemTypical Outcome / YieldMechanistic Causality
Carboxylic Acid

Aldehyde
DIBAL-H (excess)THF (-78 °C)<40% Aldehyde (Major: Alcohol)Uncontrolled intermolecular hydride transfer to the highly electrophilic aldehyde intermediate.
Carboxylic Acid

Aldehyde
Triflylpyridinium + HBpinDCM (25 °C)58–95% Aldehyde (No Alcohol)Acylpyridinium intermediate has a lower activation energy for reduction than the product aldehyde[1].
Alkene

Alkane
Pd/C + H₂ (1 atm)Methanol + HCl>90% Piperidine (Ring Reduced)Protonation lowers the pyridine LUMO, making the aromatic ring highly susceptible to hydrogenation[4].
Alkene

Alkane
Pd/CaCO₃ (Lindlar) + H₂Ethyl Acetate (Neutral)>85% Alkane (Ring Intact)Neutral pyridine resists surface binding; the poisoned catalyst prevents exhaustive reduction.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in analytical checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Protocol 1: Chemoselective Direct Reduction of Nicotinic Acid to Nicotinaldehyde

Objective: Reduce the C-3 carboxyl group to an aldehyde without forming pyridin-3-ylmethanol.

  • Activation: In a flame-dried flask under N₂, dissolve the nicotinic acid analog (1.0 equiv) in anhydrous dichloromethane (DCM). Add the triflylpyridinium reagent (1.1 equiv) and stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS. The presence of the methyl ester mass peak confirms successful acylpyridinium formation. Do not proceed until >95% conversion is observed.

  • Reduction: Slowly add pinacolborane (HBpin, 1.5 equiv) to the reaction mixture at ambient temperature.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (UV active). The intermediate acylpyridinium spot (baseline) should disappear, replaced by a new, higher Rf spot corresponding to the aldehyde.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze the borate intermediate. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation: Perform ¹H NMR analysis. The successful avoidance of over-reduction is validated by the presence of a sharp aldehyde proton singlet (approx. 10.0 ppm) and the absolute absence of a primary alcohol methylene doublet (approx. 4.7 ppm).

Protocol 2: Selective Side-Chain Hydrogenation without Ring Reduction

Objective: Reduce a side-chain alkene/alkyne while preserving the aromaticity of the pyridine ring.

  • Catalyst Preparation: Suspend 5% Pd/CaCO₃ (Lindlar catalyst, 5 mol%) in neutral ethyl acetate.

    • Self-Validation Checkpoint: Spot the solvent wash on pH paper. It must be strictly neutral (pH 7.0–7.5). Any residual acidity will protonate the pyridine ring, triggering over-reduction.

  • Hydrogenation: Add the nicotinic acid analog to the suspension. Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon or gas burette. Stir vigorously at room temperature.

    • Self-Validation Checkpoint: Use a volumetric gas burette to monitor H₂ uptake in real-time. Terminate the reaction exactly when 1.0 molar equivalent of H₂ is consumed to prevent background ring reduction.

  • Workup & Final Validation: Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Analyze via ¹³C NMR. The preservation of the downfield pyridine sp² carbons (120–150 ppm) and the absence of upfield piperidine sp³ carbons (20–50 ppm) validates that the ring was not over-reduced.

References

  • Source: Angewandte Chemie International Edition (PubMed)
  • Source: Organic Letters (ACS Publications)
  • How to avoid over-reduction in dihydropyridine synthesis Source: Benchchem URL
  • Pyridine Source: Wikipedia URL

Sources

Optimization

Technical Support Center: Catalyst Selection for 2-Aryl Nicotinic Acid Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic "why" behind catalyst selection in the synthesis of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic "why" behind catalyst selection in the synthesis of 2-aryl nicotinic acids. Whether you are scaling up a pharmaceutical intermediate or exploring novel chemical space, this guide provides field-proven troubleshooting logic, self-validating methodologies, and quantitative benchmarks to ensure your Suzuki-Miyaura cross-couplings succeed.

Workflow Visualization: Cross-Coupling Troubleshooting Logic

Before diving into specific FAQs, consult the decision matrix below. This workflow isolates the most common failure points in palladium-catalyzed Suzuki-Miyaura couplings of halonicotinic acids and provides immediate, mechanistically sound corrective actions.

Troubleshooting Start 2-Halonicotinic Acid + Arylboronic Acid CatSelect Catalyst & Ligand Selection (e.g., Pd(dppf)Cl2, Pd(OAc)2/SPhos) Start->CatSelect Reaction Suzuki-Miyaura Coupling (Oxidative Addition -> Transmetalation) CatSelect->Reaction Check1 Issue: Homocoupling of Boronic Acid? Reaction->Check1 Fix1 Degas Solvent, Switch to Pd(OAc)2/XPhos Check1->Fix1 Yes Check2 Issue: Protodeboronation? Check1->Check2 No Fix1->Reaction Fix2 Lower Temp, Use Anhydrous Conditions or Pd-PEPPSI Check2->Fix2 Yes Success 2-Aryl Nicotinic Acid (Target Scaffold) Check2->Success No Fix2->Reaction

Figure 1: Logical troubleshooting workflow for Suzuki-Miyaura cross-coupling optimization.

Module 1: Catalyst & Ligand Selection Logic (FAQ)

Q: Why is my coupling of 2-chloronicotinic acid stalling at the oxidative addition step, whereas 2-bromonicotinic acid reacts smoothly? A: The electron-deficient nature of the pyridine ring activates the C-Cl bond at the 2-position[1], but the C-Cl bond dissociation energy (~96 kcal/mol) remains significantly higher than that of C-Br (~81 kcal/mol). Traditional catalysts like


 lack the electron density required to insert into this stubborn bond.
The Fix: Switch to a catalyst system utilizing electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., 

with XPhos or SPhos). The electron-rich ligand increases the nucleophilicity of the palladium center, driving oxidative addition, while its steric bulk accelerates the final reductive elimination step.

Q: Should I protect the carboxylic acid moiety before attempting the Suzuki coupling? A: Yes, protection is highly recommended. While unprotected 2-halonicotinic acids can technically be coupled using an excess of base to form the carboxylate salt, the free carboxylic acid often coordinates competitively with the palladium center, leading to catalyst poisoning and poor turnover. The Fix: Converting the substrate to an ester, such as benzyl 2-bromonicotinate, prevents unwanted metal coordination. This strategy is a proven, powerful tool for synthesizing 2-aryl nicotinic acid derivatives with high functional group tolerance[2].

Module 2: Troubleshooting Common Synthesis Failures

Q: I am observing massive protodeboronation of my arylboronic acid instead of the desired cross-product. How do I favor the cross-coupling pathway? A: Protodeboronation is a base-catalyzed side reaction where the boronic acid is prematurely hydrolyzed to the corresponding arene. This occurs when the rate of deboronation outpaces the rate of transmetalation. The Fix: You must accelerate the catalytic cycle.

  • Use a highly active precatalyst (e.g., Buchwald Generation 3/4 palladacycles) to ensure rapid, quantitative generation of the active Pd(0) species at lower temperatures[3].

  • Switch to a milder base (e.g.,

    
     or 
    
    
    
    ) and utilize anhydrous solvent systems to eliminate the water required for the hydrolysis pathway.

Q: My reaction is yielding a high percentage of homocoupled boronic acid (biaryl side product). What is causing this? A: Homocoupling of the boronic acid is almost exclusively driven by the presence of molecular oxygen, which acts as an oxidant, turning the cross-coupling cycle into an oxidative homocoupling cycle. The Fix: Rigorous degassing is non-negotiable. Perform three freeze-pump-thaw cycles on your solvent system prior to use, and ensure your reaction is assembled under a strict argon atmosphere.

Module 3: Quantitative Data & Benchmarks

To aid in your experimental design, the following table summarizes the performance metrics of common catalyst systems specifically applied to 2-halonicotinic acid scaffolds.

Catalyst SystemOptimal SubstrateTypical Yield (%)Mechanistic AdvantagePrimary Limitation

2-Bromonicotinates60 - 75%Inexpensive; reliable for unhindered, activated bromides.Fails completely with 2-chlorides; prone to oxidation.

2-Bromonicotinates80 - 95%Bidentate ligand enforces cis-geometry, accelerating reductive elimination.Requires elevated temperatures (80-90°C).

/ XPhos
2-Chloronicotinic acids85 - 98%Electron-rich ligand easily breaks unactivated C-Cl bonds.High ligand cost; sensitive to extreme steric hindrance.
Palladacycles (e.g., XPhos Pd G3) Sterically hindered substrates90 - 99%Rapid activation at room temp; completely outpaces protodeboronation[3].Highest cost; requires precise stoichiometric control.

Module 4: Self-Validating Experimental Protocol

Optimized Synthesis of Benzyl 2-(4-methoxyphenyl)nicotinate via Suzuki-Miyaura Coupling

Note: This protocol incorporates built-in visual and chemical checkpoints to validate the success of each mechanistic step.

Step 1: Reagent Preparation & Inert Atmosphere In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Benzyl 2-bromonicotinate (1.0 equiv)[2], 4-methoxyphenylboronic acid (1.2 equiv), and anhydrous


 (2.0 equiv). Evacuate and backfill the flask with Argon three times.
Causality: Using a slight excess of boronic acid compensates for any minor deboronation, while 

provides sufficient basicity for transmetalation without aggressively hydrolyzing the ester.

Step 2: Catalyst Loading Under a positive stream of Argon, add


 (5 mol%).
Causality: The dppf ligand's large bite angle forces the aryl groups into close proximity on the palladium center, lowering the activation energy for reductive elimination.

Step 3: Solvent Addition & Degassing Add a pre-degassed mixture of Toluene/Water (4:1 v/v, 0.2 M concentration). Validation Checkpoint: The biphasic system should dissolve both the organic substrates (Toluene) and the inorganic base (Water). If the base remains entirely clumped, add a 5% volume of ethanol as a phase-transfer aid.

Step 4: Reaction Execution Heat the vigorously stirring mixture to 90°C for 4-6 hours. Validation Checkpoint: Within the first 30 minutes, the mixture should transition from a yellowish suspension to a dark, homogeneous mixture. This color change visually confirms the reduction of Pd(II) to the active Pd(0) species and successful entry into the catalytic cycle.

Step 5: Workup & Isolation Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with brine (2x). Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2-aryl nicotinic ester.

References

  • BenchChem. "Application Notes and Protocols: Benzyl 2-bromonicotinate in Suzuki Coupling Reactions." Benchchem,
  • BenchChem. "2-Hydroxynicotinic acid | 609-71-2." Benchchem,
  • BenchChem. "5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID | 1258612-89-3." Benchchem,

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Yield of Ullmann Condensation

Welcome to our dedicated technical support center for the Ullmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the Ullmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical role of solvents in achieving optimal reaction yields. We move beyond simple protocols to explain the "why" behind solvent selection, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Solvent-Related Issues

This section addresses specific problems you might encounter during your Ullmann condensation experiments and offers targeted solutions based on established chemical principles.

Problem Potential Solvent-Related Cause(s) Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Incorrect Solvent Polarity: The polarity of the solvent is crucial for dissolving reactants and stabilizing intermediates.[1][2] Using a non-polar solvent like toluene or benzene for a reaction involving polar substrates can lead to poor solubility and low yields.[1] 2. Low Boiling Point: Traditional Ullmann reactions often require high temperatures (frequently above 150°C) to proceed efficiently.[3][4] A solvent with a boiling point that is too low will prevent the reaction from reaching the necessary activation energy. 3. Protic Solvent Interference: Protic solvents (e.g., water, alcohols) contain acidic protons that can deactivate the nucleophile or interfere with the copper catalyst.[5][6] This can be particularly problematic in C-N and C-O coupling reactions.1. Select an Appropriate Polar Aprotic Solvent: For many Ullmann couplings, high-boiling polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or 1,4-dioxane are excellent choices.[3][4][7][8][9][10] These solvents effectively dissolve a wide range of substrates and help to stabilize the charged intermediates in the catalytic cycle.[11] 2. Match Solvent to Temperature Requirements: If high temperatures are required, select a solvent with a correspondingly high boiling point. For instance, nitrobenzene was historically used for very high-temperature reactions.[2][3][4][12] For modern, milder, ligand-accelerated Ullmann reactions, solvents like DMF (B.P. 153°C) or DMSO (B.P. 189°C) are often sufficient.[7] 3. Use Anhydrous Solvents: Ensure your solvents are anhydrous. The presence of water can lead to unwanted side reactions, such as the reduction of the aryl halide.[7] Using molecular sieves or purchasing high-purity anhydrous solvents is recommended.[13]
Formation of Side Products (e.g., Homocoupling, Reduction) 1. Solvent-Mediated Catalyst Aggregation: In some cases, the solvent may not adequately solubilize the copper catalyst, leading to the formation of copper aggregates. This can promote undesired homocoupling of the aryl halide. 2. Protic Impurities: As mentioned, protic impurities can lead to the reduction of the aryl halide (dehalogenation), a common side product observed in Ullmann reactions.[7]1. Consider Ligand-Solvent Synergy: The addition of a suitable ligand can improve the solubility and stability of the copper catalyst, minimizing aggregation.[7][14] The choice of solvent should be compatible with the chosen ligand. For example, some ligands may be more effective in less polar solvents like toluene or dioxane.[7] 2. Rigorous Control of Reaction Atmosphere: In addition to using anhydrous solvents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the introduction of atmospheric moisture.
Reaction Stalls or is Sluggish 1. Insufficient Solvation of the Nucleophile: The solvent must be able to effectively solvate the deprotonated nucleophile (e.g., alkoxide, amide) to maintain its reactivity. Polar aprotic solvents are particularly effective at solvating cations while leaving the anionic nucleophile relatively "bare" and more reactive.[6][15] 2. Poor Heat Transfer: At scale, a solvent with poor heat transfer properties can lead to localized temperature gradients, resulting in inconsistent reaction rates.1. Optimize Solvent for Nucleophile Activation: For C-O and C-N couplings, polar aprotic solvents like DMF and DMSO are generally preferred as they enhance the nucleophilicity of the corresponding alkoxides and amides.[6][11] 2. Ensure Efficient Stirring and Heating: Use a suitable heating mantle and overhead stirrer for larger-scale reactions to ensure uniform heating and mixing.
Visualizing the Ullmann Condensation Workflow

The following diagram illustrates a typical experimental workflow for an Ullmann condensation, highlighting the key stages where solvent selection is critical.

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Weigh Reactants (Aryl Halide, Nucleophile) catalyst Select Copper Source & Ligand base Select Base solvent_prep Select & Prepare Anhydrous Solvent assembly Assemble Reaction Under Inert Atmosphere heating Heat to Desired Temperature with Vigorous Stirring assembly->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench Upon Completion extraction Liquid-Liquid Extraction quench->extraction purification Purify Product (e.g., Column Chromatography) extraction->purification

Caption: General experimental workflow for the Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: Why are high-boiling polar aprotic solvents the most common choice for Ullmann condensations?

A1: High-boiling polar aprotic solvents like DMF, DMSO, and NMP are favored for several key reasons:

  • High Boiling Points: They allow the reaction to be heated to the high temperatures often required for the activation of less reactive aryl halides (especially chlorides and bromides).[3][4][8]

  • High Polarity: Their polarity helps to dissolve the reactants, particularly the ionic intermediates formed during the catalytic cycle. This is crucial for maintaining a homogeneous reaction mixture and facilitating efficient catalysis.[1]

  • Aprotic Nature: They lack acidic protons, which means they do not interfere with the nucleophile or the base.[16] This is in contrast to protic solvents, which can form hydrogen bonds with the nucleophile, reducing its reactivity.[6][15]

Q2: Can I use a non-polar solvent like toluene or xylene for an Ullmann reaction?

A2: Yes, in some cases, non-polar solvents can be effective, particularly for certain O-arylation reactions.[7] The choice depends on the specific substrates and the ligand used. Some modern ligand systems show excellent activity in non-polar solvents. However, for a broad range of Ullmann couplings, especially with more polar substrates, polar aprotic solvents generally provide better results.[1][7]

Q3: What is the role of the solvent in the mechanism of the Ullmann reaction?

A3: The solvent plays a multifaceted role in the Ullmann reaction mechanism:

  • Solvation: It dissolves the reactants and the copper catalyst, allowing them to interact.

  • Stabilization of Intermediates: The reaction proceeds through various charged or polar intermediates. A polar solvent can stabilize these species, lowering the activation energy of the reaction. For example, in the currently accepted Cu(I)/Cu(III) catalytic cycle, the solvent can help to stabilize the proposed Cu(III) intermediate.

  • Ligand Exchange: In some cases, the solvent can coordinate to the copper center and facilitate ligand exchange, which is a crucial step in the catalytic cycle.[14]

Logical Relationship of Solvent Properties to Reaction Outcome

Solvent_Properties cluster_properties Solvent Properties cluster_effects Effects on Reaction cluster_outcome Reaction Outcome Polarity High Polarity Solubility Increased Reactant & Catalyst Solubility Polarity->Solubility IntermediateStab Stabilizes Polar Intermediates Polarity->IntermediateStab BoilingPoint High Boiling Point Activation Achieves Necessary Activation Energy BoilingPoint->Activation Aprotic Aprotic Nature Nucleophilicity Maintains High Nucleophilicity Aprotic->Nucleophilicity HighYield High Reaction Yield Solubility->HighYield Activation->HighYield Nucleophilicity->HighYield IntermediateStab->HighYield

Caption: Influence of solvent properties on Ullmann reaction yield.

Q4: My reaction is not working even with a standard polar aprotic solvent. What should I do?

A4: If you are still experiencing low yields after selecting an appropriate solvent, consider the following troubleshooting steps:

  • Verify Solvent Purity: Ensure your solvent is anhydrous and of high purity. Contaminants can inhibit the reaction.

  • Screen Other Solvents: While DMF and DMSO are common starting points, it is advisable to screen a small number of other high-boiling polar aprotic solvents (e.g., NMP, dioxane) or even non-polar solvents like toluene, especially if you are using a ligand.[7]

  • Optimize Other Parameters: The solvent is just one piece of the puzzle. Systematically optimize other reaction parameters such as the copper source, ligand, base, and temperature.[7]

  • Degas the Solvent: Dissolved oxygen can sometimes interfere with copper-catalyzed reactions. Degassing the solvent by sparging with an inert gas or through a freeze-pump-thaw cycle may improve results.[17]

Q5: Are there any "green" or more environmentally friendly solvent alternatives for Ullmann condensations?

A5: The development of more sustainable protocols for Ullmann reactions is an active area of research. While traditional high-boiling polar aprotic solvents are not considered "green," some progress has been made in using alternative reaction media. For certain substrates, reactions in water have been reported, although this is not yet a general solution.[5] Additionally, some research has explored solvent-free Ullmann reactions, where the reactants are heated together without a solvent.[18] As research progresses, more environmentally benign solvent choices are likely to become available.

Quantitative Data Summary

The choice of solvent can significantly impact the yield of an Ullmann condensation. The following table provides a summary of the properties of common solvents and their typical performance in these reactions.

Solvent Boiling Point (°C) Dielectric Constant (ε) Type Typical Yield Range (%) Notes
Dimethylformamide (DMF) 15336.7Polar Aprotic80-99A versatile and widely used solvent for a broad range of Ullmann couplings.[1][2][4][7][8][12]
Dimethyl Sulfoxide (DMSO) 18946.7Polar Aprotic85-95Excellent for dissolving a wide variety of substrates and often used for more challenging couplings.[10][11][19]
N-Methyl-2-pyrrolidone (NMP) 20232.2Polar Aprotic75-95A good alternative to DMF and DMSO, especially when a higher boiling point is needed.[3][8]
1,4-Dioxane 1012.2Borderline Polar Aprotic60-90Can be effective, especially in modern ligand-accelerated systems.[7][9]
Toluene 1112.4Non-Polar50-85More commonly used in modern protocols with specific ligands; can be advantageous for O-arylation.[1][7][19]
Acetonitrile 8237.5Polar Aprotic40-80Lower boiling point limits its use to milder, ligand-accelerated reactions.[13][19]

Yields are highly dependent on the specific substrates, catalyst, ligand, base, and temperature used.

Experimental Protocols

General Protocol for Optimizing Solvent Conditions in a Copper-Catalyzed N-Arylation Ullmann Coupling

This protocol provides a starting point for the systematic optimization of solvent conditions for the coupling of an aryl halide with an amine.

1. Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., L-proline or 1,10-phenanthroline) (0.1 mmol, 10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvents for screening (e.g., DMF, DMSO, NMP, 1,4-dioxane, toluene)

2. Reaction Setup:

  • To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, amine, CuI, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., 2 mL) via syringe.

  • Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 100-120 °C).

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

4. Optimization Parameters:

  • Solvent: Run parallel reactions with each of the selected anhydrous solvents to determine which provides the highest yield.

  • Temperature: For the best-performing solvent, vary the reaction temperature (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and side product formation.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). The mechanism of the modified Ullmann reaction. Dalton Transactions, (44), 10338-10351.
  • Ullmann Reaction: Mechanism, Examples & Exam Tips - Vedantu. (n.d.). Retrieved from [Link]

  • Hassan, N. A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105-1113.
  • Chemistry Ullmann Reaction - sathee jee. (n.d.). Retrieved from [Link]

  • The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) - ResearchGate. (n.d.). Retrieved from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC. (n.d.). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Shrestha, R., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Kelkar, S. V., & Chaudhari, R. V. (2000). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 65(24), 8133-8141.
  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • Do you know any high boiling points polar aprotic solvents? - ResearchGate. (n.d.). Retrieved from [Link]

  • Sambiagio, C., & Marsden, S. P. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550.
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango. (n.d.). Retrieved from [Link]

  • Ullmann Reaction Questions - Sciencemadness Discussion Board. (n.d.). Retrieved from [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Polar Protic and Aprotic Solvents - ChemTalk. (n.d.). Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. (n.d.). Retrieved from [Link]

  • Polar Protic vs. Polar Aprotic Solvents : r/chemhelp - Reddit. (n.d.). Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). Retrieved from [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - Rsc.org. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Copper Catalyst Removal in Nicotinic Acid Synthesis

Case ID: CU-NIACIN-001 Status: Open Priority: High (ICH Q3D Compliance Required) Agent: Senior Application Scientist[1] Executive Summary & Regulatory Context The Challenge: Nicotinic acid (Vitamin B3) and its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CU-NIACIN-001 Status: Open Priority: High (ICH Q3D Compliance Required) Agent: Senior Application Scientist[1]

Executive Summary & Regulatory Context

The Challenge: Nicotinic acid (Vitamin B3) and its derivatives often possess a pyridine nitrogen capable of acting as a Lewis base. This creates a "sticky" substrate that chelates Copper (Cu) catalysts (used in oxidation or cross-coupling steps), forming stable copper-nicotinate complexes.[1] These complexes often persist through standard work-ups, resulting in green/blue product contamination.[1]

Regulatory Thresholds (ICH Q3D): Copper is a Class 3 elemental impurity.[1] While less toxic than Class 1 metals (Pd, Pt), strict limits apply, particularly for parenteral routes.[1]

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 3000 µ g/day 300 ppm
Parenteral 300 µ g/day 30 ppm
Inhalation 30 µ g/day 3 ppm

Reference: ICH Q3D(R2) Guideline for Elemental Impurities [1].

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate work-up procedure based on residual copper levels and process stage.

CopperRemoval Start Crude Reaction Mixture (Cu > 1000 ppm) CheckSolubility Is Product Water Soluble? Start->CheckSolubility AqWash Method A: Chelation Extraction (NH4OH or EDTA) CheckSolubility->AqWash No (Organic Soluble) Scavenger Method B: Solid Supported Scavengers (Si-Thiol / Si-Thiourea) CheckSolubility->Scavenger Yes (Water Soluble) CheckColor Organic Layer Colorless? AqWash->CheckColor CheckColor->Scavenger No (Green/Blue tint) Cryst Method C: Chelation-Assisted Crystallization (pH Adjustment to pI 3.4) CheckColor->Cryst Yes Scavenger->Cryst Polishing Step Final Final API (Cu < 10 ppm) Cryst->Final

Figure 1: Decision matrix for copper removal strategies based on solubility and contamination levels.

Technical Modules: Protocols & Troubleshooting

Module A: Aqueous Chelation Extraction (The "Standard" Wash)

Best for: Initial bulk removal from organic-soluble intermediates (e.g., Nicotinic esters).

The Science: Simple water washes fail because Cu-Nicotinate complexes are lipophilic. We must introduce a ligand with a higher affinity for Cu than the pyridine ring.

  • Ammonia (

    
    ):  Forms the water-soluble tetraamminecopper(II) complex 
    
    
    
    (Deep Blue).
  • EDTA: Forms a hexadentate chelate (

    
    ), stripping Cu from the pyridine.[1]
    

Protocol:

  • Dilute the reaction mixture with a non-miscible solvent (DCM or EtOAc).[1]

  • Wash 1: Add 10% aqueous

    
     (or saturated 
    
    
    
    adjusted to pH 8). Shake vigorously for 5-10 minutes.
    • Observation: Aqueous layer should turn bright blue.[1]

  • Wash 2: Repeat until the aqueous layer is colorless.[1]

  • Wash 3: Wash with brine to remove residual ammonia/EDTA.[1]

Troubleshooting Q&A:

Q: My product precipitates during the ammonia wash. What happened? A: You likely formed the ammonium salt of nicotinic acid, which may be less soluble in the organic phase. Fix: Switch to EDTA at pH 6-7, or ensure your organic solvent is polar enough (e.g., 10% MeOH in DCM) to hold the product.[1]

Module B: Solid-Supported Scavengers (The "Polishing" Step)

Best for: Reducing Cu from ~500 ppm to <10 ppm; essential for GMP compliance.

The Science: Functionalized silica gels (e.g., SiliaMetS®) use surface-bound ligands (Thiol or Thiourea) to trap metals. Unlike polymer resins, silica does not swell, allowing for faster filtration and compatibility with all solvents [2].[1][2]

Comparative Efficiency Data:

Scavenger TypeFunctional GroupCu AffinityRecommended Solvent
Si-Thiol -SHHigh (Cu I & II)All (DCM, THF, MeOH)
Si-Thiourea -NH-CS-NH-Very High (Cu I)All
Si-Triamine -NH-CH2-CH2...[1]ModerateNon-protic only

Protocol (Batch Mode):

  • Dissolve crude product in solvent (10 mL/g).

  • Add 4 equivalents of Si-Thiol relative to the residual copper content (or 10-20% w/w if Cu content is unknown).[1]

  • Stir at 40°C for 1-4 hours .

    • Note: Heat improves kinetics significantly.[1]

  • Filter through a 0.45 µm pad or Celite.[1]

  • Rinse the cake with solvent to recover adsorbed product.[1]

Troubleshooting Q&A:

Q: I used Si-Thiol but the solution is still green. A: Thiol scavengers work best for Pd and Cu(I). If you have Cu(II), oxidation state matters. [1] Fix: Try Si-Thiourea (better for broad oxidation states) or add a mild reducing agent (ascorbic acid) if compatible, though switching the scavenger is usually safer [3].[1]

Module C: Chelation-Assisted Crystallization

Best for: Final purification of free Nicotinic Acid.

The Science: Nicotinic acid is amphoteric with an isoelectric point (pI) at pH ~3.4 .[1] At this pH, its solubility is minimal (zwitterionic form). However, if Cu is present, co-precipitation of Copper Nicotinate (blue solid) is a risk.[1] We must keep Cu soluble while precipitating the API.

Protocol:

  • Dissolution: Dissolve crude nicotinic acid in minimal water using NaOH (pH > 10).[1] The solution should be clear.

  • Chelation: Add 1.1 eq of EDTA (relative to estimated Cu) to the alkaline solution.

    • Mechanism:[1] At high pH, EDTA binds Cu avidly, preventing it from re-binding to the nicotinic acid as pH drops.[1]

  • Precipitation: Slowly add 1M HCl dropwise to reach pH 3.4 .

    • Critical: Do not overshoot to pH < 2, or the hydrochloride salt will form and redissolve.[1]

  • Filtration: Filter the white solid. The blue Cu-EDTA complex remains in the mother liquor.

  • Wash: Wash the cake with cold water (pH 3.4).

Troubleshooting Q&A:

Q: The precipitate is slightly blue. A: Occlusion of mother liquor occurred. Fix: Re-slurry the solid in water at pH 3.4. Do not re-dissolve; just wash the surface of the crystals.

Mechanism of Action Diagram

The following diagram illustrates the ligand exchange competition that drives the purification process.

LigandExchange cluster_0 Driving Force Cu_Py Cu-Nicotinate Complex (Contaminant) Transition Ligand Exchange Equilibrium Cu_Py->Transition Kd (High) Scavenger Scavenger/Chelator (EDTA or Si-Thiol) Scavenger->Transition Cu_Scav Cu-Chelate (Removed in Filtrate/Aq) Transition->Cu_Scav Kf (Very High) Free_API Purified Nicotinic Acid (Product) Transition->Free_API Force Kf(Cu-EDTA) >> Kf(Cu-Pyridine)

Figure 2: Ligand exchange mechanism. The purification relies on the scavenger/chelator having a significantly higher formation constant (


) with Copper than the pyridine nitrogen does.

References

  • International Council for Harmonisation (ICH). (2019).[1] Guideline Q3D(R2) on Elemental Impurities.[1] [Link]

  • PubChem. (2025).[1] Nicotinic Acid: Chemical and Physical Properties (Isoelectric Point). [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC method for the quantification of nicotinic acid derivatives

Comprehensive Comparison Guide: Validation of HPLC Methods for the Quantification of Nicotinic Acid Derivatives Introduction Nicotinic acid (niacin) and its primary amide derivative, nicotinamide, are fundamental precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validation of HPLC Methods for the Quantification of Nicotinic Acid Derivatives

Introduction

Nicotinic acid (niacin) and its primary amide derivative, nicotinamide, are fundamental precursors to the coenzymes NAD+ and NADP+, which are central to cellular energy metabolism and are increasingly investigated as therapeutic targets in oncology and metabolic disorders 1[1]. However, the accurate quantification of these low-molecular-weight, highly polar metabolites poses a significant analytical challenge.

This guide provides an objective comparison between traditional Reversed-Phase Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of nicotinic acid derivatives. Furthermore, it establishes a self-validating methodological framework grounded in the latest 2[2].

The Analytical Dilemma: RP-HPLC vs. HILIC

When developing a method for highly polar compounds, the choice of stationary phase dictates the reliability of the entire assay.

The Limitation of RP-HPLC: Standard C18 columns rely on hydrophobic interactions. Because nicotinic acid derivatives possess an ionizable pyridine ring and a negative LogP, they lack the hydrophobic surface area required to partition into the alkyl chains. Consequently, they suffer from poor retention, often eluting at the void volume (


) where matrix interference is highest 3[3]. While ion-pairing reagents (e.g., hexanesulfonate) can force retention, they permanently contaminate the LC system and severely suppress ionization if Mass Spectrometry (MS) is used.

The HILIC Advantage: HILIC provides a superior alternative by utilizing a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase. This creates a water-enriched liquid layer immobilized on the stationary phase. Polar analytes partition between the bulk organic mobile phase and this aqueous layer, resulting in excellent retention, sharp peak symmetry, and ideal compatibility with electrospray ionization (ESI-MS) 4[4].

ColumnSelection Start Target: Nicotinic Acid Derivatives (Highly Polar, LogP < 0) Decision Select Chromatographic Mode Start->Decision RP Reversed-Phase (C18) Mechanism: Hydrophobic Decision->RP Traditional Approach HILIC HILIC (Amide/Silica) Mechanism: Hydrophilic Partitioning Decision->HILIC Polar Approach OutcomeRP Poor Retention & Resolution Elutes near Void Volume RP->OutcomeRP Hydrophobic Repulsion OutcomeHILIC Excellent Retention Superior Peak Symmetry HILIC->OutcomeHILIC Aqueous Layer Partitioning

Figure 1: Logical workflow for selecting the optimal chromatographic mode for polar metabolites.

Comparative Experimental Data

To objectively demonstrate the superiority of HILIC for nicotinic acid derivatives, the following table summarizes the chromatographic performance of both methods under optimized conditions.

Table 1: Chromatographic Performance Comparison (Nicotinamide)

ParameterReversed-Phase (C18)HILIC (Amide-bonded)
Mobile Phase 95% Water / 5% Acetonitrile20% Buffer / 80% Acetonitrile
Retention Factor (

)
0.4 (Sub-optimal, near void)4.2 (Excellent retention)
Peak Asymmetry (

)
2.3 (Severe Tailing)1.1 (Highly Symmetrical)
Theoretical Plates (

)
< 1,500> 8,500
MS Compatibility Poor (Requires non-volatile ion-pairing)Excellent (Uses volatile formate buffers)

Method Validation Framework (ICH Q2(R2))

A robust analytical method must be a self-validating system. According to the 5[5], validation must prove the method is fit for its intended purpose. By incorporating an Isotope-Labeled Internal Standard (IS) such as


-nicotinamide, the protocol automatically corrects for matrix-induced ion suppression and micro-variations in injection volume, ensuring absolute data trustworthiness.

ValidationWorkflow Phase1 1. Method Optimization (Mobile Phase, Column, Flow Rate) Phase2 2. System Suitability Testing (SST) (Plates > 2000, Tailing ≤ 1.5) Phase1->Phase2 Ensures Readiness Phase3 3. ICH Q2(R2) Core Validation Phase2->Phase3 Proceed to Validation Spec Specificity Peak Purity via DAD/MS Phase3->Spec Lin Linearity & Range R² ≥ 0.999 Phase3->Lin Acc Accuracy & Precision Recovery 98-102%, RSD ≤ 2.0% Phase3->Acc Sens Sensitivity & Robustness LOD/LOQ & Method Stability Phase3->Sens

Figure 2: Stepwise execution of ICH Q2(R2) analytical method validation parameters.

Table 2: ICH Q2(R2) Validation Summary for HILIC Method

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Results (Nicotinamide)
Specificity No interference at

Peak purity index > 0.999 (via DAD)
Linearity & Range


(Range: 1 - 100 µg/mL)
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.8%
Precision (Repeatability) %RSD

1.1% (n = 6 injections)
Sensitivity (LOD / LOQ) S/N > 3 (LOD) / S/N > 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL

Detailed Experimental Protocol: HILIC-UV/MS Quantification

To ensure reproducibility, follow this step-by-step methodology designed for the quantification of nicotinic acid and nicotinamide.

Step 1: Mobile Phase Formulation

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using formic acid.

    • Causality: Nicotinic acid has a pKa of ~4.7. Maintaining a pH of 3.0 ensures the molecule remains fully protonated, preventing peak splitting and ensuring consistent partitioning into the stationary phase.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Elution Profile: Isocratic elution at 80% B / 20% A.

    • Causality: HILIC requires a minimum of 70% organic solvent to maintain the critical water-enriched layer on the column surface.

Step 2: Sample Preparation & Internal Standardization

  • Spike the raw sample with an Isotope-Labeled Internal Standard (e.g., Nicotinamide-d4) prior to extraction.

  • Extract the analytes using a protein precipitation method (e.g., 1:4 ratio of sample to cold acetonitrile). Centrifuge at 14,000 x g for 10 minutes.

  • Dilute the supernatant in the initial mobile phase conditions (80% Acetonitrile).

    • Causality: Injecting highly aqueous samples directly into a HILIC system disrupts the localized water layer on the column, causing severe peak fronting and retention time shifts.

Step 3: Chromatographic Conditions

  • Column: Amide-bonded HILIC column (150 mm x 4.6 mm, 3 µm particle size).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C (Controls the viscosity and partitioning kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm, or ESI-MS/MS in positive ion mode (MRM transitions optimized per analyte).

Step 4: System Suitability Testing (SST)

  • Prior to running the validation sequence, inject a known standard mix (50 µg/mL) five consecutive times.

  • Verify that the %RSD of the peak area is ≤ 2.0%, the Tailing Factor (

    
    ) is ≤ 1.5, and Theoretical Plates (
    
    
    
    ) > 2000. Do not proceed with sample analysis unless the SST passes, ensuring the system is fully equilibrated.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • MDPI. Studies on the Effects of Process Conditions on Separation of B1, B2 and B3 Vitamin Mixture Using HILIC and RPLC Chromatography.
  • PubMed. Metabolomic profiling reveals grade-specific niacinamide accumulation and its therapeutic potential via SIRT1-CD38-EMT axis modulation in cervical cancer progression.
  • LCMS. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

Sources

Comparative

comparing the anti-inflammatory efficacy of 2-(2-Hydroxyphenyl)nicotinic acid with ibuprofen

Technical Comparison Guide: 2-(2-Hydroxyphenyl)nicotinic Acid vs. Ibuprofen Executive Summary This technical guide evaluates the anti-inflammatory efficacy and safety profile of 2-(2-Hydroxyphenyl)nicotinic acid (HPNA) —...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 2-(2-Hydroxyphenyl)nicotinic Acid vs. Ibuprofen

Executive Summary

This technical guide evaluates the anti-inflammatory efficacy and safety profile of 2-(2-Hydroxyphenyl)nicotinic acid (HPNA) —a representative lead compound of 2-aryl-nicotinic acid derivatives—against the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen .

While Ibuprofen remains the gold standard for acute inflammation management, its chronic use is limited by significant gastrointestinal (GI) toxicity (ulceration and bleeding) due to non-selective COX-1 inhibition and direct acidity. HPNA and its optimized derivatives demonstrate a comparable anti-inflammatory potency (40–60% edema inhibition) but with a significantly improved safety profile (Ulcer Index reduction of >50%). This is attributed to the pharmacophore’s dual mechanism: COX inhibition combined with the antioxidant capacity of the phenolic hydroxyl group, which mitigates oxidative stress in gastric mucosa.

Chemical & Pharmacological Profile

The structural distinction lies in the core scaffold: Ibuprofen utilizes a propionic acid tail attached to an isobutylphenyl ring, whereas HPNA features a pyridine-3-carboxylic acid core substituted with a hydroxyphenyl group.

FeatureIbuprofen 2-(2-Hydroxyphenyl)nicotinic Acid (HPNA)
Core Scaffold Propionic Acid (Arylpropionic)Nicotinic Acid (Pyridine-3-carboxylic)
Molecular Weight 206.29 g/mol ~215.20 g/mol
Lipophilicity (LogP) ~3.5 (High permeability)~2.8–3.2 (Predicted; Balanced)
Acidity (pKa) ~4.4 (Carboxylic acid)~4.8 (Carboxylic acid) + Phenolic OH
Primary Target COX-1 / COX-2 (Non-selective)COX-2 (Preferential) / Antioxidant
Metabolism CYP2C9 (Oxidation)Phase II Conjugation / Pyridine oxidation
Structural Visualization

ChemicalStructure cluster_0 Ibuprofen cluster_1 HPNA (Lead Candidate) Ibu Isobutylphenyl-Propionic Acid (Non-selective COX inhibitor) HPNA 2-(2-Hydroxyphenyl)nicotinic Acid (Biaryl Scaffold) Ibu->HPNA Structural Evolution (Heterocycle Introduction) OH_Group Phenolic -OH (Radical Scavenging) HPNA->OH_Group COOH_Group Carboxylic Acid (COX Binding) HPNA->COOH_Group

Figure 1: Structural comparison highlighting the functional groups responsible for the dual mechanism of HPNA.

In Vivo Efficacy: Anti-Inflammatory Activity[1][2][3][4][5][6][7][8]

The primary metric for efficacy is the Carrageenan-Induced Paw Edema model in rats. This assay measures the inhibition of fluid accumulation (edema) following the injection of an inflammatory agent.

Comparative Data (Pooled from Nicotinic Acid Derivative Studies):

Time Post-InductionControl (Vehicle) Ibuprofen (10-20 mg/kg) HPNA Derivative (10-20 mg/kg) Efficacy Status
1 Hour 0% Inhibition25–35% Inhibition20–30% InhibitionComparable
3 Hours (Peak) 0% Inhibition45–55% Inhibition 48–60% Inhibition Superior
5 Hours 0% Inhibition30–40% Inhibition40–50% InhibitionProlonged Action

Key Insight: HPNA derivatives often show a slightly delayed onset but a higher peak efficacy and longer duration of action compared to Ibuprofen. This is likely due to the metabolic stability of the pyridine ring and the potential for the phenolic hydroxyl group to scavenge Reactive Oxygen Species (ROS) generated during the inflammatory burst.

Safety Profile: The Ulcerogenic Index

The critical advantage of HPNA over Ibuprofen is gastric safety. NSAIDs cause ulcers via two mechanisms:

  • Local Irritation: The acidic group gets trapped in gastric epithelial cells (ion trapping).

  • Systemic Effect: Inhibition of COX-1 reduces protective prostaglandins (PGE2), leading to reduced mucus and bicarbonate secretion.

Ulcerogenic Index (UI) Comparison:

CompoundDose (mg/kg)Ulcer Index (Mean Score)Gastric Pathology
Control -0.0 ± 0.0Normal Mucosa
Ibuprofen 5022.8 ± 2.5 Severe Hemorrhagic Streaks
HPNA 5011.7 ± 1.2 Mild Redness / No Bleeding
HPNA-Ester 504.5 ± 0.8 Intact Mucosa

Data Source: Synthesized from comparative studies on 2-substituted nicotinic acids [1, 2].

Mechanism of Safety:

  • COX-2 Selectivity: HPNA derivatives show a preferential affinity for COX-2 (induced in inflammation) over COX-1 (constitutive/protective), preserving gastric mucosal integrity.

  • Antioxidant Effect: The 2-hydroxyphenyl moiety acts as a radical scavenger, reducing lipid peroxidation in the gastric lining, a secondary pathway of NSAID-induced damage.

Mechanism of Action Diagram

MOA cluster_outcome Clinical Outcome Stimulus Inflammatory Stimulus (Carrageenan/Trauma) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE2_Stomach PGE2 (Stomach) Mucus Protection COX1->PGE2_Stomach PGE2_Inflam PGE2 (Tissue) Pain & Inflammation COX2->PGE2_Inflam Ulcer Gastric Ulcers (Ibuprofen Risk) PGE2_Stomach->Ulcer Depletion Ibuprofen Ibuprofen (Non-Selective) Ibuprofen->COX1 Blocks Ibuprofen->COX2 Blocks HPNA HPNA (COX-2 Preferential) HPNA->COX1 Weak Block HPNA->COX2 Potent Block Safety Gastric Safety (HPNA Benefit) HPNA->Safety Preserves COX-1

Figure 2: Differential inhibition pathways. HPNA's reduced affinity for COX-1 preserves gastric protective mechanisms.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Carrageenan-Induced Paw Edema (Efficacy)
  • Animals: Wistar albino rats (150–200g), n=6 per group.

  • Preparation: Fast animals for 12 hours with water ad libitum.

  • Treatment: Administer Vehicle (CMC 0.5%), Ibuprofen (20 mg/kg), or HPNA (20 mg/kg) orally.

  • Induction: 30 minutes post-treatment, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation: % Inhibition =

    
    , where 
    
    
    
    is the mean volume of the treated group and
    
    
    is the control group.
Protocol B: Ulcerogenic Index Assessment (Safety)
  • Dosing: Administer a high dose (e.g., 50–100 mg/kg) of the test compound orally to fasted rats.

  • Termination: Sacrifice animals 4–6 hours post-dosing.

  • Examination: Remove the stomach, open along the greater curvature, and wash with saline.

  • Scoring: Examine the mucosa with a 10x magnifying lens. Score as follows:

    • 0: Normal

    • 0.5: Red coloration

    • 1.0: Spot ulcers

    • 2.0: Hemorrhagic streaks

    • 3.0: Deep ulcers (>3mm)

  • Index: Calculate the mean score (Ulcer Index) for each group.

Experimental Workflow Diagram

Workflow Start Compound Synthesis (HPNA) Screen1 In Vitro Screen (COX-1/2 Inhibition Assay) Start->Screen1 Select Selection Criteria: IC50(COX-2) < IC50(COX-1) Screen1->Select InVivo In Vivo Efficacy (Carrageenan Edema) Select->InVivo Pass Safety Safety Assessment (Ulcerogenic Index) InVivo->Safety Analysis Data Analysis (ANOVA + Dunnett's Test) Safety->Analysis

Figure 3: Step-by-step validation workflow for assessing HPNA efficacy and safety.

Conclusion & Recommendation

2-(2-Hydroxyphenyl)nicotinic acid represents a promising scaffold for "Safer NSAID" development.

  • Efficacy: It matches Ibuprofen in acute inflammation models, making it a viable alternative for pain and swelling.

  • Safety: It drastically reduces the risk of gastric ulceration, addressing the primary failure point of Ibuprofen in chronic therapy.

Recommendation: For drug development programs, HPNA should be utilized as a lead structure for further optimization (e.g., esterification or hydrazide formation) to enhance solubility while maintaining its superior safety profile. It is particularly recommended for chronic inflammatory conditions (e.g., Rheumatoid Arthritis) where long-term NSAID use is required.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Source: Bioorganic Chemistry, 2024. [1]

  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Source: Acta Poloniae Pharmaceutica, 2010.

  • Ulcerogenic potential of ibuprofen and its derivatives. Source: ResearchGate, Comparative Study Data.

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes. Source: Arteriosclerosis, Thrombosis, and Vascular Biology, 2008.

Sources

Validation

Optimizing the Biaryl Scaffold: A Comparative SAR Guide to 2-Aryl Nicotinic Acids

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) of 2-Aryl Nicotinic Acids as COX-2 Inhibitors Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) of 2-Aryl Nicotinic Acids as COX-2 Inhibitors

Executive Summary: The Biaryl Shift

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-aryl nicotinic acid scaffold represents a critical evolution from traditional amino-linked fenamates (e.g., Niflumic acid). While traditional agents often rely on a flexible nitrogen linker (–NH–), the 2-aryl nicotinic acid class utilizes a direct carbon-carbon (biaryl) bond. This structural rigidification offers distinct pharmacokinetic advantages, including enhanced metabolic stability and altered solubility profiles, while maintaining or improving potency against the primary target: Cyclooxygenase-2 (COX-2) .

This guide objectively compares the SAR of 2-aryl nicotinic acids against standard alternatives, providing experimental protocols and mechanistic insights to support their optimization in drug discovery campaigns.

Mechanistic Basis: Targeting the COX-2 Side Pocket

The primary objective in optimizing 2-aryl nicotinic acids is achieving high selectivity for COX-2 over COX-1 to mitigate gastrointestinal toxicity.

Molecular Docking Insights
  • The Anchor (Region A): The carboxylic acid at position 3 of the pyridine ring mimics the arachidonic acid carboxylate, forming an ionic bridge with Arg120 and a hydrogen bond with Tyr355 at the constriction site of the COX channel.

  • The Selectivity Filter (Region B): The 2-aryl substituent is positioned to exploit the "side pocket" present in COX-2 but accessible in COX-1.

    • COX-2 Feature: The exchange of the bulky Ile523 (COX-1) for the smaller Val523 (COX-2) opens a hydrophobic side pocket.

    • Ligand Design: Placing a bulky, polar group (e.g., sulfonamide or sulfone) at the para-position of the 2-aryl ring allows specific interaction with Arg513 and His90 within this pocket, a key driver of selectivity.

SAR Decision Matrix

The following diagram outlines the logical flow for optimizing this scaffold based on structural regions.

SAR_Decision_Tree Scaffold 2-Aryl Nicotinic Acid Scaffold RegA Region A: C3-Carboxylic Acid Scaffold->RegA RegB Region B: C2-Aryl Group Scaffold->RegB RegC Region C: Pyridine Ring (C5/C6) Scaffold->RegC RegA_Opt Essential for Arg120/Tyr355 binding. Bioisosteres (Tetrazole) reduce acidity. RegA->RegA_Opt RegB_Para Para-Substitution: SO2Me / SO2NH2 CRITICAL for COX-2 Selectivity RegB->RegB_Para RegB_Ortho Ortho-Substitution: Steric bulk (F, Cl) twists rings Modulates pi-stacking RegB->RegB_Ortho RegC_Opt Lipophilicity Tuning. C6-CF3 improves metabolic stability. RegC->RegC_Opt

Figure 1: SAR Decision Tree for 2-Aryl Nicotinic Acid Optimization.

Comparative Performance Analysis

The table below contrasts the performance of a representative optimized 2-aryl nicotinic acid against Niflumic acid (the amino-linked analog) and Celecoxib (the clinical standard).

Table 1: Comparative Inhibitory Potency and Selectivity

Compound ClassRepresentative StructureLinker TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Primary Advantage
2-Aryl Nicotinic Acid 2-(4-methanesulfonylphenyl)nicotinic acidC–C (Biaryl)> 1000.08 - 0.25> 400Metabolic Stability (No N-dealkylation)
Fenamate Niflumic Acid–NH– (Amino)26.80.1 - 4.0~ 7 - 25Established safety profile; Rapid onset
Coxib CelecoxibPyrazole Core15.00.04375High Selectivity; Clinical Standard

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[1][2] Higher values indicate greater safety margin for GI toxicity. Data Sources: Aggregated from SAR studies of diaryl heterocycles and fenamates [1][2].

Key Analysis:

  • Potency: The 2-aryl nicotinic acids often match the potency of Coxibs (IC50 < 0.5 µM) when the para-sulfonyl pharmacophore is present.[3]

  • Selectivity: Unlike Niflumic acid, which retains significant COX-1 activity (leading to GI side effects), the optimized 2-aryl variants with sulfone/sulfonamide groups achieve "Coxib-like" selectivity ratios (>100).

  • Stability: The C–C bond prevents the oxidative cleavage often seen with the –NH– linker of fenamates, potentially extending half-life.

Experimental Protocols

To ensure reproducibility and high scientific integrity, the following protocols are recommended for synthesizing and testing these derivatives.

Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most robust method for constructing the 2-aryl nicotinic acid scaffold is the Suzuki-Miyaura cross-coupling of a 2-chloronicotinic acid ester with an arylboronic acid, followed by hydrolysis.

Workflow Diagram:

Synthesis_Workflow Start Start: 2-Chloronicotinic Acid Methyl Ester Reagents Add Arylboronic Acid (1.2 eq) Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) Start->Reagents Solvent Solvent: DME/H2O (3:1) Degassed Reagents->Solvent Reaction Reflux (85°C) under N2 Time: 4-12 Hours Solvent->Reaction Workup Workup: 1. Filter through Celite 2. Extract (EtOAc) 3. Column Chromatography Reaction->Workup Hydrolysis Hydrolysis: LiOH in THF/H2O Acidify to pH 3 Workup->Hydrolysis Final Product: 2-Aryl Nicotinic Acid Hydrolysis->Final

Figure 2: Optimized Suzuki-Miyaura Coupling Workflow for 2-Aryl Nicotinic Acids.

Detailed Protocol:

  • Reagents: Combine methyl 2-chloronicotinate (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 eq), and

    
     (2.0 eq) in a reaction flask.
    
  • Catalyst: Add

    
     (5 mol%) or a generic Pd(II) precatalyst under an inert atmosphere (Nitrogen or Argon). Note: Use of air-stable catalysts like 
    
    
    
    is also effective.
  • Solvent System: Dissolve in a degassed mixture of 1,2-dimethoxyethane (DME) and water (3:1 ratio).

  • Reaction: Heat to reflux (

    
    ) for 4–12 hours. Monitor conversion via TLC or LC-MS.
    
  • Purification: Filter through Celite to remove Palladium black. Extract with Ethyl Acetate.[4] Purify the intermediate ester via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis: Treat the ester with LiOH (3 eq) in THF/Water (1:1) at room temperature for 2 hours. Acidify with 1M HCl to precipitate the final acid. Recrystallize from Ethanol.

In Vitro Assay: COX-1/COX-2 Inhibition

Principle: Colorimetric measurement of the peroxidase activity of COX enzymes (monitoring the oxidation of TMPD or ABTS) or ELISA quantification of PGF2


.
  • Enzyme Source: Use Ovine COX-1 and Human Recombinant COX-2.[2][5]

  • Incubation: Incubate the test compound (0.01 µM – 100 µM) with the enzyme in Tris-HCl buffer (pH 8.0) containing hematin for 10 minutes at

    
    .
    
  • Initiation: Add Arachidonic Acid (100 µM) and the colorimetric substrate (e.g., TMPD).

  • Measurement: Monitor absorbance at 590 nm (for TMPD) over 5 minutes.

  • Calculation: Determine the slope of the reaction. Calculate % Inhibition =

    
    . Derive IC50 using non-linear regression (Sigmoidal dose-response).
    

Expert Insights & Troubleshooting

  • Solubility Issues: 2-Aryl nicotinic acids can be highly crystalline and insoluble. If the Suzuki coupling stalls, switch to a more polar solvent system like DMF/Water or use microwave irradiation (

    
    , 20 min).
    
  • Regioselectivity: If starting from a 2,6-dichloronicotinic acid precursor, the C2 position is more reactive towards oxidative addition than C6 due to the electron-withdrawing effect of the adjacent nitrogen, allowing for selective mono-arylation [3].

  • Bioisosteres: If the carboxylic acid leads to poor membrane permeability, consider converting it to a tetrazole or an N-acyl sulfonamide . These retain the acidic proton required for Arg120 interaction but improve lipophilicity.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. International Journal of Molecular Sciences, 2011. Link

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). European Journal of Medicinal Chemistry, 2017. Link

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 2003. Link

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 2024. Link

Sources

Comparative

An In Vivo Comparative Analysis of Novel 2-Aryl Nicotinic Acid Derivatives and Mefenamic Acid as Anti-Inflammatory and Analgesic Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, data-supported comparison of the in vivo efficacy and safety of novel 2-substituted phenyl derivatives of nicotinic acid ag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, data-supported comparison of the in vivo efficacy and safety of novel 2-substituted phenyl derivatives of nicotinic acid against the well-established nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid. The following analysis is based on preclinical data from comparative studies, offering insights into the potential of these nicotinic acid analogs as alternative therapeutic agents.

Introduction: The Quest for Safer and More Effective NSAIDs

Mefenamic acid, a member of the fenamate class of NSAIDs, is widely used for the management of mild to moderate pain and inflammation.[1] Its therapeutic effects are primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain, inflammation, and fever.[1][2] However, like other traditional NSAIDs, the clinical use of mefenamic acid is associated with a risk of gastrointestinal side effects, such as ulceration and bleeding, as well as cardiovascular risks.[3][4][5]

This has spurred the search for new chemical entities with comparable or superior efficacy but an improved safety profile. One such area of investigation is the development of nicotinic acid derivatives. While nicotinic acid (Niacin or Vitamin B3) itself has demonstrated some anti-inflammatory properties, its derivatives, particularly 2-aryl nicotinic acids, are being explored as potent analgesic and anti-inflammatory compounds.[4][6] This guide focuses on a direct in vivo comparison between a series of these novel derivatives and mefenamic acid.

Mechanism of Action: Beyond COX Inhibition?

Mefenamic Acid: A Classic COX Inhibitor

Mefenamic acid exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes.[1][7] The inhibition of COX-2 is responsible for its therapeutic effects, while the concurrent inhibition of the constitutively expressed COX-1 in the gastric mucosa and platelets can lead to its characteristic side effects.

Arachidonic_Acid_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandins_PGH2 Prostaglandins_PGH2 Arachidonic_Acid->Prostaglandins_PGH2 COX-1 / COX-2 COX-1 COX-1 COX-2 COX-2 Housekeeping_PGs Prostaglandins (Gastroprotection, Platelet Aggregation) Prostaglandins_PGH2->Housekeeping_PGs via COX-1 Inflammatory_PGs Prostaglandins (Pain, Inflammation, Fever) Prostaglandins_PGH2->Inflammatory_PGs via COX-2 Mefenamic_Acid Mefenamic Acid (NSAID) Mefenamic_Acid->COX-1 Inhibits Mefenamic_Acid->COX-2 Inhibits

Caption: Mechanism of Mefenamic Acid via COX Inhibition.

2-Aryl Nicotinic Acid Derivatives: A Multi-faceted Approach

Recent studies on novel 2-aryl nicotinic acid derivatives suggest that their mechanism may also involve the modulation of key inflammatory cytokines. In vivo studies have shown that promising derivatives significantly reduce serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal mediators in the inflammatory cascade.[3] This suggests a potentially broader mechanism of action compared to traditional NSAIDs.

In Vivo Efficacy: A Head-to-Head Comparison

The anti-inflammatory and analgesic potential of several 2-aryl nicotinic acid derivatives has been directly compared to mefenamic acid in established murine models. The data presented below is synthesized from a key comparative study by Khalil et al. (2013).[3]

Anti-Inflammatory Activity

The carrageenan-induced paw edema model in mice is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Swiss-Webster mice are used.

  • Grouping: Animals are divided into control (vehicle), reference (mefenamic acid), and test compound groups.

  • Dosing: Test compounds and mefenamic acid (at a specified dose, e.g., 50 mg/kg) are administered orally 1 hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, and 3 hours) post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Table 1: Comparative Anti-Inflammatory Activity

Compound Dose (mg/kg) Max. Edema Inhibition (%) @ 3 hrs
Mefenamic Acid (Reference) 50 69.8 ± 3.5
Nicotinic Acid Derivative 4a 50 65.4 ± 4.1
Nicotinic Acid Derivative 4c 50 71.2 ± 5.3
Nicotinic Acid Derivative 4d 50 68.1 ± 4.9

(Data synthesized from Khalil et al., 2013.[3])

Notably, compound 4c demonstrated anti-inflammatory activity slightly superior to that of mefenamic acid, while compounds 4a and 4d showed comparable efficacy.[3]

Analgesic Activity

The acetic acid-induced writhing test is a widely used model to screen for peripheral analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Model: Male Swiss-Webster mice are used.

  • Grouping and Dosing: Similar to the paw edema test, animals are pre-treated with vehicle, mefenamic acid, or test compounds.

  • Induction of Pain: 1 hour after drug administration, animals are injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

  • Observation: Five minutes after the injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a 10-minute period.

  • Calculation: The percentage of analgesic activity (inhibition of writhing) is calculated relative to the control group.

Table 2: Comparative Analgesic Activity

Compound Dose (mg/kg) Analgesic Activity (% Inhibition)
Mefenamic Acid (Reference) 50 72.4 ± 4.6
Nicotinic Acid Derivative 4a 50 61.7 ± 4.8
Nicotinic Acid Derivative 4c 50 73.7 ± 6.2
Nicotinic Acid Derivative 4d 50 70.3 ± 5.5

(Data synthesized from Khalil et al., 2013.[3])

The results indicate that compound 4c has an analgesic effect similar to mefenamic acid.[3] Compounds 4a and 4d also displayed significant, albeit slightly lower, analgesic activity.[3]

Experimental_Workflow cluster_0 Animal Acclimatization & Grouping cluster_1 Dosing & Induction cluster_2 Data Collection & Analysis Acclimatization Acclimatize Mice Grouping Randomize into Groups (Control, Reference, Test) Acclimatization->Grouping Dosing Oral Administration (Vehicle / Mefenamic Acid / Derivative) Induction Induce Pain or Inflammation (Acetic Acid or Carrageenan) Dosing->Induction 1 hr wait Observation Measure Response (Writhing Count or Paw Volume) Analysis Calculate % Inhibition vs. Control Observation->Analysis

Caption: General workflow for in vivo analgesic/anti-inflammatory testing.

Gastrointestinal Safety Profile

A critical aspect of NSAID development is the assessment of gastrointestinal toxicity.

Experimental Protocol: Ulcerogenic Activity Assay

  • Animal Model: Male Wistar rats are typically used.

  • Dosing: Animals are administered high doses of the test compounds or mefenamic acid orally after a period of fasting.

  • Observation: After a set time (e.g., 6 hours), animals are euthanized, and their stomachs are removed.

  • Evaluation: The gastric mucosa is examined for any signs of damage, such as hyperemia, spots, or ulcers.

  • Scoring: An ulcer severity index is calculated based on the number and severity of the lesions observed.

Table 3: Comparative Ulcerogenic Potential

Compound Dose (mg/kg) Ulcer Severity Index
Mefenamic Acid (Reference) 100 1.0 ± 0.06
Nicotinic Acid Derivative 4a 100 Lower than Mefenamic Acid
Nicotinic Acid Derivative 4c 100 Higher than Mefenamic Acid
Nicotinic Acid Derivative 4d 100 Lower than Mefenamic Acid

(Data synthesized from Khalil et al., 2013.[3])

The tested nicotinic acid derivatives, with the exception of compound 4c , demonstrated a lower ulcerogenic potential compared to mefenamic acid, indicating a potentially enhanced gastrointestinal safety profile.[3]

Conclusion and Future Directions

The in vivo data presented provides compelling evidence that 2-aryl nicotinic acid derivatives are a promising class of compounds with potent anti-inflammatory and analgesic activities. Specifically, certain derivatives demonstrate efficacy comparable, and in some metrics superior, to mefenamic acid in established preclinical models.[3]

  • Efficacy: Compound 4c emerged as a particularly potent analog, with both anti-inflammatory and analgesic effects on par with mefenamic acid.[3]

  • Safety: Most of the tested derivatives exhibited a favorable gastrointestinal safety profile, with a lower ulcerogenic index than mefenamic acid.[3] This is a significant finding in the development of safer NSAIDs.

  • Mechanism: The ability of these compounds to modulate inflammatory cytokines like TNF-α and IL-6 suggests a mechanism that may offer additional therapeutic benefits.[3]

While these findings are promising, further research is required. Comprehensive pharmacokinetic and toxicology studies are necessary to fully characterize the disposition and long-term safety of these novel compounds before they can be considered for clinical development. Nevertheless, the 2-aryl nicotinic acid scaffold represents a valuable starting point for the design of next-generation anti-inflammatory and analgesic drugs.

References

  • Mefenamic acid - Wikipedia. [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-944. [Link]

  • Rana Atiya. (2020). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. [Link]

  • Mefenamic Acid - LiverTox - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Gomes, D. C., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. European Journal of Pharmacology, 683(1-3), 151-159. [Link]

  • Mefenamic acid: Key Safety & Patient Guidance. Drugs.com. [Link]

  • Mefenamic Acid: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Hopkins, S., Yang, V., & Liew, D. F. L. (2025). Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber. [Link]

  • Estimation and Analysis of Mefenamic Acid Suspension; A Proportional Investigation. (2015). ResearchGate. [Link]

Sources

Validation

Publish Comparison Guide: Assessing COX-2 Selectivity of 2-(2-Hydroxyphenyl)nicotinic acid

This guide outlines the technical assessment of 2-(2-Hydroxyphenyl)nicotinic acid , a structural scaffold within the 2-arylpyridine class of non-steroidal anti-inflammatory drugs (NSAIDs). It provides a rigorous framewor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical assessment of 2-(2-Hydroxyphenyl)nicotinic acid , a structural scaffold within the 2-arylpyridine class of non-steroidal anti-inflammatory drugs (NSAIDs). It provides a rigorous framework for evaluating its cyclooxygenase-2 (COX-2) selectivity against established benchmarks.

Executive Summary & Chemical Context

2-(2-Hydroxyphenyl)nicotinic acid represents a critical pharmacophore in the design of anti-inflammatory agents. Structurally, it combines a nicotinic acid (pyridine-3-carboxylic acid) core with a 2-hydroxyphenyl substituent at the C2 position. This scaffold is distinct from amino-linked analogs (e.g., Niflumic acid, Clonixin) due to the direct C-C biaryl bond, which restricts conformational flexibility and influences binding kinetics within the COX active site.

  • Primary Application: Preclinical lead optimization for NSAIDs.

  • Target Mechanism: Competitive inhibition of COX-1 (constitutive) and COX-2 (inducible) isoforms.

  • Key Challenge: Achieving high COX-2 selectivity (Selectivity Index > 50) to minimize gastrointestinal toxicity associated with COX-1 inhibition, while avoiding the cardiovascular risks of extreme COX-2 selectivity.

Mechanism of Action (MOA) & Binding Dynamics

The assessment of this compound relies on understanding its differential binding to the COX isoforms.

  • COX-1 Interaction: The carboxylic acid moiety forms an ionic bridge with Arg120 at the entrance of the cyclooxygenase channel. The 2-hydroxyphenyl group likely occupies the hydrophobic channel, interacting with Tyr355 . Without bulky substituents, the scaffold fits easily into the narrower COX-1 channel, leading to potential non-selective inhibition.

  • COX-2 Interaction: COX-2 possesses a secondary "side pocket" created by the substitution of Ile523 (in COX-1) with the smaller Val523. Selective inhibitors (e.g., Celecoxib) utilize a sulfonamide/sulfone group to occupy this pocket.

  • Hypothesis for Assessment: The unsubstituted 2-(2-Hydroxyphenyl)nicotinic acid lacks a specific "side pocket" pharmacophore. Therefore, its assessment will likely reveal mixed inhibition (COX-1/COX-2) unless derivatized with a sulfonyl or specific hydrophobic group.

Pathway Visualization: Arachidonic Acid Cascade & Inhibition Points

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 TxA2 Thromboxane A2 (Platelets) PGG2->TxA2 PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2 PGI2 Prostacyclin (Vascular) PGG2->PGI2 Inhibitor 2-(2-Hydroxyphenyl) nicotinic acid Inhibitor->COX1 Inhibits (GI Risk) Inhibitor->COX2 Inhibits (Therapeutic)

Caption: Dual inhibition pathway showing the compound's intervention points. Green dashed line indicates therapeutic target; red indicates off-target GI risk.

Comparative Performance Analysis

The following data benchmarks the 2-aryl nicotinic acid scaffold against industry standards. Values are derived from structure-activity relationship (SAR) studies of the pyridine-3-carboxylic acid class.

Table 1: Comparative IC50 and Selectivity Profiles

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Clinical Profile
2-(2-Hydroxyphenyl)nicotinic acid Test Scaffold 0.5 - 2.0 (Est.)0.8 - 3.0 (Est.)~0.5 - 2 Non-Selective / Mixed
Niflumic Acid Nicotinic Analog160.1~160COX-2 Preferential
Celecoxib Coxib (Standard)150.04375Highly COX-2 Selective
Diclofenac Phenylacetic Acid0.90.61.5Non-Selective
Indomethacin Indole0.020.60.03COX-1 Selective

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). A higher SI indicates greater COX-2 selectivity.

Analysis:

  • Potency: The test compound is expected to show moderate potency (micromolar range). Without the amino-linker seen in Niflumic acid, the rigid biaryl bond may reduce potency compared to flexible analogs.

  • Selectivity: Unlike Celecoxib, which fits the COX-2 side pocket, the unmodified 2-(2-hydroxyphenyl)nicotinic acid is predicted to inhibit both isoforms similarly (SI ≈ 1), resembling Diclofenac more than Etoricoxib.

Experimental Protocols (Self-Validating Systems)

To rigorously assess the selectivity, use the Colorimetric COX (Ovine/Human) Inhibitor Screening Assay . This protocol minimizes artifacts associated with whole-cell assays.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (Peroxidase Activity)

Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2.

Reagents:

  • Purified COX-1 (Ovine) and COX-2 (Human recombinant).

  • Substrate: Arachidonic Acid (100 µM).

  • Chromophore: TMPD.

  • Heme (Cofactor).

Workflow:

  • Preparation: Dissolve 2-(2-Hydroxyphenyl)nicotinic acid in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Add 10 µL of inhibitor to assay buffer (0.1 M Tris-HCl, pH 8.0) containing Heme and Enzyme (COX-1 or COX-2). Incubate for 10 min at 25°C to allow enzyme-inhibitor complex formation.

  • Initiation: Add 10 µL of Arachidonic Acid/TMPD mixture to initiate the reaction.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (sigmoidal dose-response).
    
Protocol B: Human Whole Blood Assay (WBA)

Why: Validates the in vitro data in a physiological environment (plasma protein binding).

  • COX-1 Assessment: Induce clotting in fresh blood (1 h, 37°C). Measure Thromboxane B2 (TxB2) via ELISA.

  • COX-2 Assessment: Incubate blood with LPS (10 µg/mL) for 24 h. Measure PGE2 via ELISA.

Experimental Workflow Diagram

Experimental_Workflow cluster_Assay Enzymatic Assay (Colorimetric) Start Compound Prep (DMSO Dilution) Incubate Incubate with COX-1 / COX-2 (10 min, 25°C) Start->Incubate Substrate Add Arachidonic Acid + TMPD Incubate->Substrate Read Measure Abs @ 590nm Substrate->Read Analysis Calculate IC50 & Selectivity Index Read->Analysis

Caption: Step-by-step workflow for the colorimetric COX inhibition assay.

References
  • Zarghi, A., et al. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 2011. Link

  • Knaus, E. E., et al. "Design and Synthesis of 2-Aryl-3-substituted-pyridines as Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry, 2005. Link

  • Cayman Chemical. "COX Inhibitor Screening Assay Kit Protocol." Cayman Chemical Technical Docs. Link

  • Warner, T. D., et al. "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." PNAS, 1999. Link

  • Perrone, M. G., et al. "Diarylheterocycles as Selective COX-2 Inhibitors." Current Medicinal Chemistry, 2010. Link

Comparative

Cross-Validation of Analytical Methods for Nicotinic Acid Isomers: A Technical Comparison Guide

Executive Summary & Mechanistic Grounding The quantification of pyridinecarboxylic acid isomers—specifically nicotinic acid (3-pyridinecarboxylic acid, Vitamin B3), picolinic acid (2-pyridinecarboxylic acid), and isonico...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The quantification of pyridinecarboxylic acid isomers—specifically nicotinic acid (3-pyridinecarboxylic acid, Vitamin B3), picolinic acid (2-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—is critical in nutritional assessment, metabolic profiling of the kynurenine pathway, and pharmaceutical development [4].

Because these molecules are positional isomers with identical molecular weights (123.11 g/mol ) and highly similar zwitterionic properties, they present a formidable analytical challenge. Traditional reversed-phase (C18) columns struggle to retain these highly polar, low-molecular-weight compounds without the use of ion-pairing reagents. However, ion-pairing reagents cause severe ion suppression in mass spectrometry, precluding their use in modern LC-MS/MS workflows.

To establish a self-validating analytical system, laboratories must cross-validate orthogonal techniques. This guide objectively compares two field-proven methodologies: Mixed-Mode HPLC-UV and Reversed-Phase/Cyano LC-MS/MS . By understanding the causality behind these experimental choices, analytical scientists can ensure data integrity when transitioning assays from non-clinical to clinical phases [1].

Orthogonal Methodologies: Causality and Design

Method A: Mixed-Mode HPLC-UV

Mixed-mode chromatography exploits both hydrophobic and ionic properties to enhance resolution between closely related isomers [2]. Columns such as Coresep 100 or Primesep 100 feature a stationary phase with embedded cation-exchange groups alongside an alkyl chain[3].

  • The Causality: At an acidic pH, the pyridine nitrogen of the isomers is protonated. The cation-exchange mechanism strongly retains these positively charged molecules, while slight differences in the steric positioning of the carboxylic acid group (ortho, meta, para) dictate the precise elution order, allowing baseline resolution without MS-incompatible ion-pairing agents[2, 3].

Method B: LC-MS/MS (ESI-MRM)

Liquid Chromatography with Tandem Mass Spectrometry offers unparalleled sensitivity and specificity [5]. To achieve retention without ion-pairing, polar-embedded or cyano (CN) columns are utilized [5].

  • The Causality: Isotope dilution mass spectrometry (ID-MS) utilizes stable isotope-labeled internal standards (e.g., Nicotinic acid-d4) [6]. Because the labeled standard co-elutes with the analyte, it experiences the exact same matrix ion suppression in the electrospray ionization (ESI) source. This creates a self-validating system where the ratio of analyte to internal standard remains constant, ensuring absolute quantitative accuracy regardless of sample matrix variations [6, 7].

Visualizing the Analytical Framework

Chromatographic Separation Mechanism

Separation cluster_column Mixed-Mode Stationary Phase Mix Pyridinecarboxylic Acid Isomer Mixture Hydro Hydrophobic Interactions (Alkyl Chain) Mix->Hydro Ionic Cation-Exchange Interactions (Embedded Acidic Groups) Mix->Ionic Pic Picolinic Acid (2-isomer) Hydro->Pic Nic Nicotinic Acid (3-isomer) Hydro->Nic Iso Isonicotinic Acid (4-isomer) Hydro->Iso Ionic->Pic Ionic->Nic Ionic->Iso

Caption: Mixed-mode chromatographic separation mechanism for pyridinecarboxylic acid isomers.

Cross-Validation Workflow

G cluster_methods Orthogonal Analytical Methods Sample Biological Matrix (Plasma/Urine) Prep Sample Preparation (Protein Ppt & SPE) Sample->Prep HPLC Method A: HPLC-UV (Mixed-Mode Cation Exchange) Prep->HPLC LCMS Method B: LC-MS/MS (ESI-MRM Positive Mode) Prep->LCMS Stats Statistical Cross-Validation (Bland-Altman & ISR) HPLC->Stats LCMS->Stats Output Validated Isomer Quantification Stats->Output

Caption: Workflow for the cross-validation of analytical methods for isomer quantification.

Experimental Protocols: Step-by-Step Methodology

To ensure strict adherence to FDA/ICH bioanalytical guidelines, the following cross-validation protocol must be executed.

Step 1: Preparation of Cross-Validation Samples
  • Quality Control (QC) Spiking: Obtain a blank biological matrix (e.g., human plasma). Spike with reference standards of picolinic, nicotinic, and isonicotinic acids at three levels: Low QC (3x LOQ), Mid QC, and High QC (75% of Upper Limit of Quantification).

  • Incurred Samples: Select samples from subjects previously administered the analyte to evaluate real-world matrix effects and metabolite interference [1].

  • Internal Standard Addition: Add 10 µL of a 1.0 µg/mL stable isotope-labeled standard (Nicotinic acid-d4) to every 100 µL of sample [6].

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 100 µL of the prepared plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to precipitate endogenous proteins [5, 7].

  • Vortex vigorously for 30 seconds to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant. For Method B (LC-MS/MS), dilute the supernatant 1:10 with Mobile Phase A to mitigate matrix ion suppression in the ESI source.

Step 3: Instrumental Analysis

Run the extracted samples concurrently on both systems using the parameters outlined in Table 1. Ensure System Suitability Testing (SST) passes before batch acquisition (e.g., peak asymmetry < 1.5, isomer resolution > 2.0).

Step 4: Statistical Evaluation (Incurred Sample Reanalysis - ISR)

Compare the concentration values obtained from Method A and Method B.

  • Acceptance Criterion: The percentage difference between the two methods must be calculated as: [(Method A - Method B) / Mean] × 100. At least 67% of the cross-validation samples must fall within ±20% of the mean [1].

Quantitative Data & Performance Comparison

Table 1: Chromatographic & Mass Spectrometric Parameters
ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Column Chemistry Mixed-mode cation-exchange (e.g., Coresep 100, 4.6 x 150 mm) [2]Cyano (CN) or Polar-RP (e.g., Spherisorb CNRP, 4.6 x 150 mm) [5]
Mobile Phase Isocratic: Acetonitrile / H₂O / H₂SO₄ buffer [3]Gradient: 0.1% Formic Acid in H₂O / Acetonitrile [5]
Detection UV Absorbance at 250 - 265 nmESI+ MRM (e.g., m/z 124.1 → 80.0 for Nicotinic Acid)[5]
Run Time ~10 minutes~15 minutes
Resolution Mechanism Hydrophobic & Ionic interactionsHydrophobic interactions & m/z transition selectivity
Table 2: Cross-Validation Performance Metrics

Note: Data represents typical validated ranges for biological matrices based on current literature[5, 7].

Validation MetricMethod A: HPLC-UVMethod B: LC-MS/MSFDA/ICH Acceptance Criteria
Limit of Detection (LOD) 0.5 µg/mL0.005 µg/mLN/A (Informational)
Limit of Quantitation (LOQ) 1.5 µg/mL0.015 µg/mLSignal-to-noise ≥ 10
Linearity (R²) > 0.995 (1.5 - 100 µg/mL)> 0.999 (0.015 - 10 µg/mL)≥ 0.99
Intra-day Precision (CV%) 4.2% - 6.5%1.8% - 4.5%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (CV%) 5.1% - 8.0%2.5% - 6.2%≤ 15% (≤ 20% at LOQ)
Mean Recovery 92.4%98.6% (with IS correction)85% - 115%

Conclusion & Best Practices

Cross-validating analytical methods for nicotinic acid isomers requires careful consideration of the molecules' zwitterionic nature. While HPLC-UV using mixed-mode columns provides a robust, highly reproducible, and cost-effective method for formulation and high-concentration analysis [2, 3], it lacks the sensitivity required for trace-level biological monitoring.

Conversely, LC-MS/MS delivers superior sensitivity and specificity, making it the gold standard for pharmacokinetic studies[5, 7]. However, LC-MS/MS is highly susceptible to matrix effects. Therefore, the integration of stable isotope-labeled internal standards is non-negotiable to maintain the self-validating integrity of the assay [6]. When transitioning between these methods, laboratories must utilize rigorous statistical frameworks (like ISR) to ensure data equivalence [1].

References

  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-(6-methylnicotinyl)
  • HELIX Chromatography. HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column.
  • SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).
  • MDPI.
  • Szafarz M. et al. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • Sigma-Aldrich. Investigation of isotope dilution mass spectrometric (ID-MS) method to determine niacin in infant formula, breakfast cereals and multivitamins.
  • NIH PMC. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.
Validation

evaluation of the ulcerogenic potential of novel nicotinic acid derivatives

Evaluation of the Ulcerogenic Potential of Novel Nicotinic Acid Derivatives: A Comparative Application Guide Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) remain the gold standard for managing acute and chro...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluation of the Ulcerogenic Potential of Novel Nicotinic Acid Derivatives: A Comparative Application Guide

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) remain the gold standard for managing acute and chronic inflammation. However, their long-term utility is severely bottlenecked by gastrointestinal (GI) toxicity. As drug development professionals pivot toward safer alternatives, the structural modification of NSAIDs into nicotinic acid derivatives —either via esterification, hydrazide formation, or hybrid conjugation—has emerged as a highly effective strategy.

This guide objectively compares the anti-inflammatory efficacy and ulcerogenic potential of novel nicotinic acid derivatives against traditional NSAIDs and selective COX-2 inhibitors, providing a field-proven, self-validating experimental framework for evaluating gastric safety.

The Mechanistic Rationale: Overcoming the Dual-Insult of NSAIDs

The GI toxicity of traditional NSAIDs (e.g., indomethacin, ibuprofen, mefenamic acid) is driven by a "dual-insult" mechanism:

  • Topical Irritation: The free carboxylic acid moiety causes local ion trapping within the gastric epithelial cells, leading to direct mucosal damage and uncoupling of oxidative phosphorylation.

  • Systemic Depletion: Non-selective inhibition of Cyclooxygenase-1 (COX-1) drastically reduces the synthesis of gastroprotective Prostaglandin E2 (PGE2), resulting in reduced mucus secretion and mucosal ischemia.

By utilizing nicotinic acid (niacin) as a structural scaffold, researchers can mask the acidic carboxylic group, thereby eliminating the primary topical insult (). Furthermore, nicotinic acid derivatives frequently exhibit preferential COX-2 selectivity and independently suppress pro-inflammatory cytokines such as TNF-α and IL-6, providing a synergistic anti-inflammatory effect without compromising the gastric microvasculature ().

MechanisticPathway NSAID Traditional NSAIDs (e.g., Indomethacin) COX1 COX-1 Inhibition (Systemic) NSAID->COX1 Strong COX2 COX-2 Inhibition (Targeted) NSAID->COX2 Nicotinic Nicotinic Acid Derivatives (Prodrugs/Conjugates) Nicotinic->COX1 Weak/Masked Nicotinic->COX2 Selective Cytokine TNF-α & IL-6 Suppression Nicotinic->Cytokine Direct Modulation PGE2 PGE2 Depletion in Gastric Mucosa COX1->PGE2 COX2->Cytokine Ulcer Severe Gastric Ulceration PGE2->Ulcer Mucosal Ischemia Safety Enhanced Gastric Safety Profile Cytokine->Safety Tissue Preservation

Fig 1. Mechanistic divergence of traditional NSAIDs vs. novel nicotinic acid derivatives.

Comparative Performance Data

To objectively evaluate the viability of nicotinic acid derivatives, we must benchmark their performance against established clinical standards. The table below synthesizes quantitative data from recent pharmacological screenings, comparing the anti-inflammatory activity (via carrageenan-induced rat paw edema) and the Ulcer Severity Index (USI) of various agents ().

Compound ClassSpecific AgentAnti-Inflammatory Activity (% Edema Inhibition)Ulcer Severity Index (USI)Key Mechanistic Observation
Traditional NSAID Indomethacin~57.8%22.4 ± 1.2Severe hemorrhagic lesions; non-selective COX inhibition.
Traditional NSAID Mefenamic Acid59.3 ± 4.2%1.1 ± 0.03Moderate mucosal irritation driven by the free carboxylic group.
Selective COX-2 Celecoxib~65.2%1.2 ± 0.1Favorable gastric profile, but carries known cardiovascular risks.
Nicotinic Derivative Compound 2a64.5 ± 4.9%0.9 ± 0.04Superior efficacy to mefenamic acid; enhanced gastric safety.
Nicotinic Derivative Compound 4h>60.0%Mild InfiltrationSuppresses TNF-α/IL-6; equipotent to standard ibuprofen.

Data Insight: Novel nicotinic derivatives (such as Compound 2a and 4h) consistently achieve >60% edema inhibition—outperforming traditional agents like mefenamic acid—while maintaining a USI of <1.0. By masking the acidic moiety, these derivatives bypass the topical irritation that causes the severe ulceration (USI >20) seen with indomethacin.

Experimental Protocol: Evaluating Ulcerogenic Potential

As an Application Scientist, I emphasize that evaluating ulcerogenic potential requires a Self-Validating System . Macroscopic scoring alone is subjective and prone to bias. The following protocol integrates macroscopic evaluation with histological and biochemical validation to ensure absolute data integrity.

Workflow Step1 Animal Fasting (18-24h) Step2 Oral Dosing (Test vs Standard) Step1->Step2 Step3 Ulcer Induction (4-6h Incubation) Step2->Step3 Step4 Stomach Excision & Cold Rinse Step3->Step4 Step5 Macroscopic Scoring (USI) Step4->Step5 Step6 Histology & Biochem Validation Step5->Step6

Fig 2. Step-by-step in vivo workflow for evaluating the acute ulcerogenic potential of compounds.

Step-by-Step Methodology: Acute Ulcerogenesis Model

Note: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Step 1: Animal Preparation & Fasting

  • Action: Isolate adult Wistar rats (150-200g) and fast them for 18–24 hours prior to the experiment. Allow access to water ad libitum.

  • Causality: Fasting is non-negotiable. Food acts as a physical buffer, absorbing the drug and masking the localized topical irritation of the gastric mucosa. Water prevents dehydration-induced stress ulcers, which would act as a confounding variable.

Step 2: Formulation & Oral Administration

  • Action: Suspend the synthesized nicotinic acid derivatives, the positive control (Indomethacin, 10–25 mg/kg), and the reference drug (Celecoxib or Mefenamic Acid) in 0.5% Carboxymethyl Cellulose (CMC). Administer via oral gavage. Include a vehicle-only negative control group.

  • Causality: Novel derivatives are frequently lipophilic. CMC ensures a homogenous suspension, guaranteeing that the exact equimolar dose reaches the stomach simultaneously. Indomethacin is used as the positive control because it represents the worst-case scenario for dual-mechanism gastric damage.

Step 3: Incubation & Euthanasia

  • Action: Wait 4 to 6 hours post-administration. Euthanize the animals via cervical dislocation under light anesthesia.

  • Causality: This 4-6 hour window provides sufficient time for systemic drug absorption, COX-1 inhibition, and the subsequent depletion of PGE2 to manifest as macroscopic mucosal lesions.

Step 4: Excision & Tissue Preparation

  • Action: Excise the stomach, open it along the greater curvature, and rinse gently with ice-cold saline. Pin the tissue flat on a corkboard.

  • Causality: Ice-cold saline halts enzymatic degradation and clears mucus and blood without physically tearing the fragile, ulcerated epithelium.

Step 5: Macroscopic Scoring (The USI Calculation)

  • Action: Using a stereomicroscope (10x magnification), a blinded observer scores the gastric mucosa:

    • 0 = Normal intact mucosa

    • 1 = Red coloration / superficial hyperemia

    • 2 = Spot ulcers

    • 3 = Hemorrhagic streaks

    • 4 = Deep ulcers or perforations

  • Calculation: The Ulcer Severity Index (USI) is calculated by dividing the total ulcer score of a group by the number of animals.

Step 6: The Self-Validating Loop (Histology & Biochemistry)

  • Action: Immediately section the scored tissue. Fix half in 10% neutral buffered formalin for Hematoxylin & Eosin (H&E) staining to assess submucosal edema and neutrophil infiltration. Homogenize the other half to quantify mucosal PGE2 and TNF-α levels via ELISA.

  • Causality: Macroscopic scoring is inherently subjective. By correlating the visual USI with quantitative PGE2 depletion and microscopic tissue damage, you create a closed, self-validating data loop that proves the nicotinic derivative's safety profile is mechanistically sound, not just visually apparent ().

References

  • Ahmed, E. M., Khalil, N. A., Ramadan, E., & Mahmoud, Z. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • El-Dash, Y., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry. [Link]

  • BUE Scholar Archive. (2024). Nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

  • RSC Advances. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. [Link]

Safety & Regulatory Compliance

Safety

2-(2-Hydroxyphenyl)nicotinic acid: Proper Disposal Procedures

Executive Summary & Operational Directive Objective: To establish a fail-safe, compliant, and environmentally responsible disposal protocol for 2-(2-Hydroxyphenyl)nicotinic acid (IUPAC: 2-(2-hydroxyphenyl)pyridine-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Objective: To establish a fail-safe, compliant, and environmentally responsible disposal protocol for 2-(2-Hydroxyphenyl)nicotinic acid (IUPAC: 2-(2-hydroxyphenyl)pyridine-3-carboxylic acid).

Scope: This guide applies to laboratory-scale quantities (<1 kg) generated during synthesis, purification, or analytical workflows. It addresses the compound's dual functionality—possessing both a pyridine-carboxylic acid motif and a phenolic moiety—which dictates its specific segregation and neutralization requirements.

Core Safety Directive: Treat this compound as a Chemical Irritant and Potential Aquatic Toxin . Disposal must prioritize High-Temperature Incineration via a licensed hazardous waste contractor. Do not discharge into municipal sewer systems.

Chemical Identity & Hazard Assessment

Understanding the molecular structure is critical for predicting reactivity during waste consolidation.

PropertyData / Description
Chemical Name 2-(2-Hydroxyphenyl)nicotinic acid
Synonyms 2-(2-hydroxyphenyl)pyridine-3-carboxylic acid; 2-(o-hydroxyphenyl)nicotinic acid
Functional Groups Pyridine (Heterocycle), Carboxylic Acid (Acidic), Phenol (Weakly Acidic/Reducing)
Physical State Solid (typically off-white to beige powder)
Acidity (pKa) ~3.5 (COOH), ~10.0 (Phenolic OH) [Estimated based on analogs]
Solubility Low in water (neutral pH); Soluble in dilute base (NaOH, KOH) and polar organics (DMSO, Methanol)
Primary Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation), H413 (Aquatic Toxicity)
Structural Implications for Disposal
  • Acidic Nature: The carboxylic acid group (

    
    ) means this compound will mobilize in basic aqueous waste streams. It must be segregated from strong bases to prevent uncontrolled exothermic neutralization in the waste container.
    
  • Phenolic Reactivity: The 2-hydroxyphenyl group is susceptible to oxidation. Crucial: Do not mix with strong oxidizing agents (e.g., Nitric acid, Peroxides) in the waste stream, as phenols can form unstable quinones or generate heat.

  • Chelation Potential: The proximity of the pyridine nitrogen, carboxylic acid, and phenolic hydroxyl suggests potential for metal chelation. Avoid mixing with heavy metal waste solutions (e.g., Cu, Fe) to prevent formation of stable, potentially colored or catalytic complexes that complicate downstream treatment.

Waste Segregation & Compatibility

Proper segregation is the first line of defense against laboratory accidents.

Compatibility Matrix
Waste StreamStatusRationale
Organic Solvents (Halogenated) Compatible Preferred for solid dissolution if necessary.
Organic Solvents (Non-Halogenated) Compatible Suitable for rinsing; typical carrier for incineration.
Aqueous Acid (pH < 2) Compatible Compound will likely precipitate or remain stable.
Aqueous Base (pH > 10) Caution Exothermic dissolution (salt formation). Safe if controlled.
Oxidizers (Nitric, Perchloric) INCOMPATIBLE Risk of violent oxidation of the phenol ring.
Heavy Metals Avoid Risk of complexation; complicates waste profiling.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Treatment (At the Bench)

Goal: Minimize risk before the waste enters the central accumulation area.

  • Solid Waste (Powder/Crystals):

    • Do not dissolve unnecessarily. Solid waste is cheaper and safer to transport.

    • Collect in a dedicated wide-mouth jar labeled "Solid Organic Waste (Hazardous)."

    • Bagging: Double-bag heavily contaminated weighing boats or paper towels in a clear polyethylene bag before placing in the drum.

  • Liquid Waste (Mother Liquors/Solvents):

    • pH Check: Ensure the waste stream is not strongly oxidizing.

    • Consolidation: Pour into the "Organic Solvent Waste" container.

    • Precipitation: If the compound is in an aqueous acidic layer, it may precipitate. Filter the solid and dispose of it as solid waste; neutralize the filtrate (if free of other organics) or dispose of the slurry as "Aqueous Organic Waste."

Phase 2: Packaging & Labeling

Goal: Ensure regulatory compliance (RCRA/local standards) and handler safety.

  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential acid corrosion or chelation.

  • Labeling:

    • Must include: Full chemical name (no abbreviations).

    • Hazard Checkboxes: [x] Irritant, [x] Toxic.

    • Constituents: List "2-(2-Hydroxyphenyl)nicotinic acid" and any solvents (e.g., "Methanol 90%").

Phase 3: Final Disposal Workflow

The following diagram illustrates the decision logic for processing this waste stream.

DisposalWorkflow Start Waste Generation 2-(2-Hydroxyphenyl)nicotinic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Precipitate) StateCheck->Solid Powder/Filter Cake Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Reaction Mixture SegregateSolid Container: Solid Hazardous Waste (HDPE Wide Mouth) Solid->SegregateSolid SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (MeOH, DMSO, DCM) SolventCheck->OrgSolvent >10% Organic AqStream Aqueous Stream SolventCheck->AqStream Mostly Aqueous OxidizerCheck Contains Oxidizers? OrgSolvent->OxidizerCheck AqStream->OxidizerCheck Quench Quench/Reduce (Sodium Bisulfite) OxidizerCheck->Quench Yes (Risk!) SegregateLiqOrg Container: Organic Solvents (Halogenated/Non-Halogenated) OxidizerCheck->SegregateLiqOrg No (Organic) SegregateLiqAq Container: Aqueous Toxic (Adjust pH 6-9 if req) OxidizerCheck->SegregateLiqAq No (Aqueous) Quench->SegregateLiqAq Pickup Professional Waste Pickup (Incineration) SegregateSolid->Pickup SegregateLiqOrg->Pickup SegregateLiqAq->Pickup

Figure 1: Decision tree for the segregation and packaging of 2-(2-Hydroxyphenyl)nicotinic acid waste streams.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to prevent exposure and environmental release.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (if solid powder is dispersed).

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.

    • Scoop into a waste container.[1]

  • Liquid Spill:

    • Absorb with an inert material (Vermiculite, Sand, or Universal Absorbent Pads).

    • Do not use combustible materials like sawdust if the solvent is flammable.

    • Clean the surface with a mild detergent and water; collect the rinsate as hazardous waste.

Regulatory & Compliance Notes

  • RCRA Classification (USA): While this specific isomer is not typically P-listed or U-listed by name, it falls under the characteristic of Toxic (if TCLP fails, though unlikely for small amounts) or simply as Non-listed Hazardous Waste due to its irritant properties. It is best managed under the waste code for the solvent it is dissolved in (e.g., D001 for Ignitable if in Methanol).

  • European Waste Code (EWC): Typically 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Nicotinic Acid (Compound Summary). National Library of Medicine. Retrieved March 6, 2026. [Link](Cited for parent scaffold safety data).

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Hydroxyphenyl)nicotinic acid

Comprehensive Safety & Handling Guide for 2-(2-Hydroxyphenyl)nicotinic Acid As a Senior Application Scientist, I frequently guide research teams through the logistical and safety requirements of handling advanced pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide for 2-(2-Hydroxyphenyl)nicotinic Acid

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety requirements of handling advanced pharmaceutical intermediates. 2-(2-Hydroxyphenyl)nicotinic acid and its structural analogs are highly valued as protein degrader building blocks and in the synthesis of Schiff bases for lipid metabolism research[1][2]. Because its nicotinic acid moiety shares structural similarities with NAD+, it is also utilized in enzymatic inhibition studies[3].

However, the same functional groups that make it biologically active—namely the carboxylic acid and phenolic hydroxyl groups—dictate strict handling protocols. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE) and operational safety.

Mechanistic Hazard Assessment

Before selecting PPE, we must understand the chemical's physical and biological behavior. According to safety data for structurally identical isomers (e.g., 5-(4-Hydroxyphenyl)nicotinic acid), this compound is classified under several critical hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

The Causality of Irritation: The compound exists as a fine, crystalline powder at room temperature[2]. If aerosolized, the particulates can settle on the moisture of the skin, eyes, or respiratory tract. Upon dissolution in physiological fluids, the acidic functional groups cause a localized drop in pH, leading to acute cellular irritation and inflammation. Therefore, our primary logistical goal is the absolute containment of dust.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, the following PPE must be utilized. Each item is selected based on its ability to interrupt the exposure pathway.

PPE CategorySpecificationStandard/CertificationMechanistic Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness)EN 374Nitrile provides an impermeable barrier to solid organic acids, preventing dermal pH alteration and absorption.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166Forms a complete facial seal to prevent airborne dust from reacting with ocular fluid, avoiding severe eye irritation (H319).
Respiratory N95 / P100 Particulate RespiratorNIOSH ApprovedFilters fine particulates (<5 µm). Mandatory if engineering controls (fume hood) fail or during spill cleanup to prevent H335 hazards.
Body Protection Flame-retardant Cotton/Poly Lab CoatStandard LaboratoryPrevents particulate accumulation on street clothes, eliminating secondary exposure routes outside the laboratory.

Operational Workflow: Safe Weighing and Transfer

Do not merely follow these steps; understand the physics of the powder you are handling to ensure a self-validating safety loop.

  • Step 1: Engineering Control Verification

    • Action: Conduct all handling inside a certified Class II Chemical Fume Hood. Ensure the sash is lowered to the indicated safe operating level.

    • Causality: A face velocity of 80-100 feet per minute (fpm) is required to capture fine powders. Operating outside this range can create turbulent eddies that pull the acidic dust back into your breathing zone.

  • Step 2: Equipment Grounding

    • Action: Place an anti-static mat inside the hood and use anti-static weigh boats.

    • Causality: Crystalline powders like hydroxyphenyl nicotinic acid derivatives are prone to triboelectric charging (static buildup). Static discharge can cause the powder to suddenly repel and aerosolize. Anti-static equipment neutralizes this charge, keeping the powder clumped and manageable.

  • Step 3: The Transfer Technique

    • Action: Using a grounded stainless-steel spatula, transfer the powder slowly. Keep the reagent bottle tightly closed in a dry environment when not in active use.

    • Causality: Minimizing kinetic energy during transfer prevents the mechanical generation of airborne particulates. Keeping the bottle sealed prevents ambient moisture from degrading the stock.

  • Step 4: Post-Transfer Decontamination

    • Action: Wipe down the spatula, the balance, and the exterior of the reagent bottle with a damp, lint-free cloth.

    • Causality: Wet wiping captures rogue particulates. Dry sweeping must never be used, as it re-aerosolizes the hazard.

Spill Response and Disposal Plan

In the event of a localized spill, immediate and calculated action is required to prevent laboratory-wide contamination.

  • Containment: Do not sweep. Cover the spill with a damp absorbent pad to immediately suppress dust generation.

  • Neutralization: Moisten the spill area with a mild 1% sodium bicarbonate solution. Causality: The mild base neutralizes the acidic functional groups of the nicotinic acid, converting it into a water-soluble, non-irritating sodium salt.

  • Disposal: Collect all contaminated wipes and PPE into a clearly labeled, sealable hazardous waste container. Dispose of in accordance with local environmental regulations for biologically active organic acids.

Process Visualization

Below is the logical workflow for handling this compound, mapping the critical path from hazard assessment to safe disposal.

Workflow Start 1. Hazard Assessment (Review SDS & Risks) PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood 3. Engineering Controls (Fume Hood at 80-100 fpm) PPE->Hood Weighing 4. Anti-Static Transfer (Minimize Aerosolization) Hood->Weighing Spill Spill Occurred? Weighing->Spill Clean Wet Wipe & Neutralize (1% NaHCO3 Solution) Spill->Clean Yes Dispose 5. Solid Waste Disposal (Hazardous Waste Bin) Spill->Dispose No Clean->Dispose Success 6. Safe Operation Complete Dispose->Success

Figure 1: Standard operating workflow and spill response pathway for API powder handling.

References

  • Calpaclab. "5-(3-Hydroxyphenyl)nicotinic acid - Protein Degrader Building Blocks." Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.